Ethyl 5-aminoquinoline-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-aminoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-7-6-8-9(13)4-3-5-10(8)14-11/h3-7H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBFJPGBXDDRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC(=C2C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 5-Aminoquinoline-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-aminoquinoline-2-carboxylate is a versatile heterocyclic building block that has garnered significant interest within the medicinal chemistry and drug discovery landscape. Its unique structural arrangement, featuring a quinoline core functionalized with a reactive amino group and an ethyl ester, positions it as a valuable scaffold for the synthesis of a diverse array of complex molecules with potential therapeutic applications. The quinoline moiety itself is a well-established pharmacophore, present in numerous approved drugs, and its derivatives are known to exhibit a wide spectrum of biological activities. This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 5-aminoquinoline-2-carboxylate, its synthesis, reactivity, and its pivotal role as an intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibition.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. These properties dictate its behavior in different solvent systems, its reactivity, and its suitability for various analytical techniques.
| Property | Value | Source(s) |
| CAS Number | 1447608-15-2 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |
| Molecular Weight | 216.24 g/mol | [1] |
| Appearance | Yellow to brown solid | [2] |
| Melting Point | 106-109 °C | [2] |
| Boiling Point | 401.4 ± 30.0 °C at 760 mmHg (Predicted) | [3] |
| Solubility | Soluble in organic solvents like ethanol and dichloromethane; less soluble in water. | [4] |
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. While a publicly available, fully assigned spectrum for Ethyl 5-aminoquinoline-2-carboxylate is not readily found in the searched literature, data for closely related 5-aminoquinoline and other quinoline carboxylate derivatives provide a strong basis for predicting its spectral features. Researchers synthesizing or using this compound should perform their own analytical characterization for verification.
Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, with their chemical shifts and coupling patterns being influenced by the positions of the amino and ethyl carboxylate groups. The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The amino group (-NH₂) protons will likely appear as a broad singlet.
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will display signals for all twelve carbon atoms in the molecule. The carbonyl carbon of the ester group will resonate at a characteristic downfield shift. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the electron-withdrawing ester group.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, C-N stretching, and various C-H and C=C stretching and bending vibrations of the aromatic quinoline ring.
Synthesis and Reactivity
The synthesis of Ethyl 5-aminoquinoline-2-carboxylate typically involves multi-step sequences, often starting from simpler aromatic precursors. While a specific, detailed protocol for its synthesis was not found in the provided search results, a general and logical synthetic approach can be outlined based on established quinoline synthesis methodologies.
General Synthetic Approach
A plausible synthetic route would involve the construction of the quinoline ring system followed by the introduction or modification of the functional groups. One common method for quinoline synthesis is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group.
Figure 1: A generalized workflow for the synthesis of Ethyl 5-aminoquinoline-2-carboxylate.
Step-by-Step Conceptual Protocol:
-
Friedländer-type Condensation: A substituted o-nitrobenzaldehyde could be condensed with a compound containing an activated methylene group, such as ethyl pyruvate, in the presence of a base or acid catalyst. This would lead to the formation of the quinoline ring system.
-
Esterification (if necessary): If the carboxylate group is not introduced in the first step, the corresponding quinoline-2-carboxylic acid could be esterified using ethanol under acidic conditions to yield the ethyl ester.
-
Reduction of the Nitro Group: The nitro group at the 5-position would then be reduced to the primary amino group. This is a standard transformation that can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with palladium on carbon.
Chemical Reactivity
The chemical reactivity of Ethyl 5-aminoquinoline-2-carboxylate is dictated by its three key functional components: the quinoline ring, the primary amino group, and the ethyl ester.
-
Amino Group: The primary amino group at the 5-position is a nucleophilic center and can readily undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common strategy for introducing diverse side chains.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions, such as Sandmeyer reactions.
-
-
Quinoline Ring: The quinoline ring system is aromatic and can undergo electrophilic aromatic substitution reactions. The position of substitution will be directed by the existing amino and ester groups. The amino group is a strong activating group and an ortho-, para-director, while the ester group is a deactivating group and a meta-director.
-
Ethyl Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification reactions.
Figure 2: Key chemical reactions of Ethyl 5-aminoquinoline-2-carboxylate.
Applications in Drug Discovery
The structural features of Ethyl 5-aminoquinoline-2-carboxylate make it a highly valuable starting material for the synthesis of biologically active compounds, particularly in the field of oncology. The quinoline scaffold is a common feature in many kinase inhibitors, and the amino group at the 5-position provides a convenient handle for introducing substituents that can interact with the hinge region of the kinase active site, a critical interaction for potent inhibition.
Role as a Kinase Inhibitor Precursor
Numerous studies have demonstrated the importance of the quinoline core in the design of inhibitors for various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are key targets in cancer therapy[5][6]. The general strategy involves using the amino group of Ethyl 5-aminoquinoline-2-carboxylate to append a variety of heterocyclic or aromatic moieties that can occupy the ATP-binding pocket of the kinase.
Figure 3: Workflow for the utilization of Ethyl 5-aminoquinoline-2-carboxylate in kinase inhibitor discovery.
The development of dual EGFR/HER-2 inhibitors is an active area of research, and quinoline-based compounds have shown significant promise[5]. By modifying the structure of Ethyl 5-aminoquinoline-2-carboxylate, researchers can fine-tune the selectivity and potency of the resulting inhibitors.
Safety and Handling
Based on the available safety data, Ethyl 5-aminoquinoline-2-carboxylate should be handled with care in a laboratory setting.
Hazard Identification:
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1].
-
Signal Word: Warning[1].
Recommended Precautions:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood[2].
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling[2].
-
Storage: Store in a dry, sealed container in a cool, well-ventilated place. For long-term storage, refrigeration is recommended[1][7].
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[2].
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention[2].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2].
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell[2].
Conclusion
Ethyl 5-aminoquinoline-2-carboxylate is a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an attractive starting material for the synthesis of novel bioactive molecules. In particular, its role as a scaffold for the development of kinase inhibitors highlights its importance in the ongoing search for new and effective cancer therapies. Researchers and scientists working in this field will find this compound to be a valuable tool in their synthetic and drug development endeavors. As with all chemical reagents, adherence to proper safety and handling procedures is paramount to ensure a safe and productive research environment.
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Youssif, B. G., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H -pyrano[3,2- c ]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Publishing. Retrieved from [Link]
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Ethyl 5-aminoquinoline-2-carboxylate CAS number and structure
An In-Depth Technical Guide to Ethyl 5-aminoquinoline-2-carboxylate (CAS: 1447608-15-2) for Drug Discovery Professionals
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its wide range of biological activities.[1] Ethyl 5-aminoquinoline-2-carboxylate is a strategically important derivative within this class. Its bifunctional nature—possessing a nucleophilic amino group at the C5 position and an ester at the C2 position—makes it a highly versatile building block for the synthesis of complex molecules. This guide provides an in-depth analysis of its properties, a validated synthesis protocol, characterization data, and its strategic application in modern drug discovery programs. For researchers and drug development professionals, this molecule represents a key starting point for developing novel therapeutics targeting a spectrum of diseases, from cancer to infectious agents.
Core Compound Identification and Properties
Ethyl 5-aminoquinoline-2-carboxylate is identified by the CAS number 1447608-15-2.[2][3] Its fundamental properties are summarized below, providing the foundational data required for its use in a research setting.
| Property | Value | Source |
| CAS Number | 1447608-15-2 | [2][3] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [2] |
| Molecular Weight | 216.24 g/mol | [2] |
| Boiling Point | 401.4 ± 30.0 °C at 760 mmHg | [2] |
| Appearance | Expected to be a yellow to brown solid | [4] |
| Storage | Store in a dry, sealed container, refrigerated, under an inert atmosphere | [2][4] |
Chemical Structure
The structure of Ethyl 5-aminoquinoline-2-carboxylate features a quinoline core functionalized with two key groups for synthetic elaboration.
Synthesis and Purification
The construction of the quinoline ring is a well-established field in organic chemistry.[1][5] A reliable method for synthesizing substituted quinoline-2-carboxylates is the Friedländer annulation. This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group, such as an ethyl pyruvate derivative.
Synthesis Workflow
The proposed synthesis involves the condensation of 2,6-diaminobenzaldehyde with ethyl pyruvate, catalyzed by a base. The causality behind this choice is the high reactivity of the aldehyde and the enolizable pyruvate, leading to a regioselective cyclization to form the desired quinoline core.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established Friedländer synthesis methodologies.[5]
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-diaminobenzaldehyde (10.0 g, 1 eq) and absolute ethanol (100 mL). Stir until the solid is fully dissolved.
-
Addition of Reagents : Add ethyl pyruvate (1.1 eq) to the solution, followed by the dropwise addition of piperidine (0.2 eq) as a basic catalyst. The use of piperidine facilitates the initial aldol-type condensation.
-
Reaction Execution : Heat the mixture to reflux (approximately 78 °C) and maintain for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexanes:ethyl acetate mobile phase.
-
Workup : Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate should form. Cool further in an ice bath for 1 hour to maximize crystallization.
-
Isolation : Collect the crude solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 20 mL) to remove residual impurities.
Detailed Experimental Protocol: Purification
-
Chromatography Preparation : Prepare a silica gel column using a slurry of silica in a hexanes:ethyl acetate (9:1) solvent system.
-
Sample Loading : Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution : Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 10% to 40% ethyl acetate). The gradient is crucial for separating the desired product from potential side-products and unreacted starting materials.
-
Fraction Collection : Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal : Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final product, Ethyl 5-aminoquinoline-2-carboxylate, as a solid.
Spectroscopic Characterization
Structural confirmation is paramount. The following table outlines the expected spectroscopic data for Ethyl 5-aminoquinoline-2-carboxylate, based on its structure and data from analogous compounds.[6][7]
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~1.4 (t, 3H, -CH₃), ~4.4 (q, 2H, -OCH₂-), ~5.0 (s, 2H, -NH₂), ~7.0-8.5 (m, 5H, Ar-H). The triplet-quartet system is indicative of the ethyl ester. The broad singlet for the amino protons and the complex multiplet for the aromatic protons are characteristic of the quinoline core. |
| ¹³C NMR | δ (ppm): ~14 (-CH₃), ~62 (-OCH₂-), ~110-150 (Ar-C), ~165 (C=O). Nine distinct signals are expected for the quinoline ring carbons, plus three for the ethyl ester group. |
| IR (cm⁻¹) | ~3400-3300 (N-H stretch, primary amine), ~3050 (Ar C-H stretch), ~1720 (C=O stretch, ester), ~1620 (N-H bend), ~1580 (C=C stretch, aromatic). |
| Mass Spec (EI) | Expected molecular ion (M⁺) peak at m/z = 216. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 171) and the entire ester group (-COOC₂H₅, m/z = 143). |
Applications in Drug Discovery
Ethyl 5-aminoquinoline-2-carboxylate is not typically an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the two orthogonal reactive sites that allow for systematic chemical modifications.
-
The C5-Amino Group : This nucleophilic site is ideal for functionalization via acylation, alkylation, or sulfonylation. This allows for the introduction of diverse side chains to probe the binding pockets of biological targets and optimize pharmacokinetic properties.
-
The C2-Ester Group : This group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a common linkage in drug molecules. Alternatively, it can be reduced to an alcohol for further derivatization.
This dual functionality makes the compound a powerful scaffold for building libraries of compounds for high-throughput screening. For example, quinoline derivatives have shown significant promise as dual inhibitors of EGFR and HER-2 in cancer therapy.[6][8] The core structure of Ethyl 5-aminoquinoline-2-carboxylate provides an excellent starting point for synthesizing analogs of such inhibitors.
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Spectroscopic data of Ethyl 5-aminoquinoline-2-carboxylate (NMR, IR, Mass)
An In-Depth Technical Guide to the Spectroscopic Profile of Ethyl 5-aminoquinoline-2-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Ethyl 5-aminoquinoline-2-carboxylate (CAS: 1447608-15-2), a quinoline derivative of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes predictive data with established principles of spectroscopic interpretation to serve as a valuable reference for researchers, scientists, and drug development professionals. The guide details predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes recommended experimental protocols, detailed interpretation of the expected spectral features, and the underlying scientific rationale for these predictions, grounded in data from analogous structures and spectroscopic theory.
Molecular Structure and Properties
Ethyl 5-aminoquinoline-2-carboxylate possesses a rigid quinoline scaffold substituted with an electron-donating amino group at the C5 position and an electron-withdrawing ethyl carboxylate group at the C2 position. This substitution pattern significantly influences the electronic environment of the heterocyclic ring system, which is directly reflected in its spectroscopic profile.
Key Molecular Properties:
-
Molecular Formula: C₁₂H₁₂N₂O₂[1]
-
Molecular Weight: 216.24 g/mol [1]
-
Monoisotopic Mass: 216.0899 Da[2]
Caption: Structure of Ethyl 5-aminoquinoline-2-carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra below are based on the analysis of substituent effects on the quinoline ring system.
Recommended Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of Ethyl 5-aminoquinoline-2-carboxylate in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine protons to avoid rapid exchange and allow for their observation.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the ethyl group protons and the aromatic protons on the quinoline core, as well as the amine protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~8.2 - 8.4 | Doublet | ~8.5 | 1H | H-4 | Deshielded by the ring nitrogen and the C2-ester group. |
| ~7.8 - 8.0 | Doublet | ~8.5 | 1H | H-3 | Coupled to H-4. |
| ~7.5 - 7.7 | Triplet | ~8.0 | 1H | H-7 | Part of the benzenoid ring, showing typical aromatic coupling. |
| ~7.3 - 7.5 | Doublet | ~8.0 | 1H | H-8 | Ortho-coupled to H-7. |
| ~6.8 - 7.0 | Doublet | ~7.5 | 1H | H-6 | Shielded by the strong electron-donating effect of the C5-amino group. |
| ~5.5 - 6.0 | Broad Singlet | - | 2H | -NH₂ | Chemical shift is solvent-dependent and signal is often broad. |
| ~4.4 - 4.6 | Quartet | ~7.1 | 2H | -OCH₂CH₃ | Characteristic ethyl ester methylene signal, coupled to the methyl protons.[3] |
| ~1.4 - 1.6 | Triplet | ~7.1 | 3H | -OCH₂CH₃ | Characteristic ethyl ester methyl signal, coupled to the methylene protons.[3] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 - 167 | C=O (Ester) | Typical chemical shift for an ester carbonyl carbon.[3] |
| ~150 - 152 | C-5 | Carbon bearing the amino group, significantly shielded. |
| ~147 - 149 | C-8a | Quaternary carbon at the ring junction. |
| ~144 - 146 | C-2 | Carbon bearing the ester group, deshielded. |
| ~135 - 137 | C-4 | Deshielded by the ring nitrogen. |
| ~129 - 131 | C-7 | Aromatic CH carbon. |
| ~122 - 124 | C-3 | Aromatic CH carbon. |
| ~120 - 122 | C-4a | Quaternary carbon at the ring junction. |
| ~118 - 120 | C-8 | Aromatic CH carbon. |
| ~108 - 110 | C-6 | Shielded by the C5-amino group. |
| ~61 - 63 | -OCH₂CH₃ | Methylene carbon of the ethyl ester.[3] |
| ~14 - 15 | -OCH₂CH₃ | Methyl carbon of the ethyl ester.[3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Recommended Experimental Protocol: IR
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for a faster analysis, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
Predicted Characteristic IR Absorption Bands
The IR spectrum will be dominated by absorptions from the amine, ester, and aromatic functionalities.
| Frequency Range (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |
| 3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | Medium-Weak | C-H Stretch | Aliphatic C-H (Ethyl group) |
| 1725 - 1705 | Strong | C=O Stretch | Ester Carbonyl |
| 1620 - 1580 | Strong-Medium | C=C Stretch | Aromatic Ring (Quinoline) |
| 1500 - 1450 | Medium | C=C Stretch | Aromatic Ring (Quinoline) |
| 1300 - 1200 | Strong | C-O Stretch | Ester C-O |
| 1200 - 1100 | Medium | C-N Stretch | Aryl-Amine |
The presence of a strong band around 1715 cm⁻¹ for the C=O stretch and two distinct peaks in the 3450-3300 cm⁻¹ region for the N-H stretches would be key identifiers for this molecule. The C-O stretch of the ester is also expected to be a prominent feature.[4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Recommended Experimental Protocol: MS
-
Sample Introduction: Introduce the sample via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).
-
Ionization Method:
-
Electron Ionization (EI): A hard ionization technique that provides extensive fragmentation, useful for structural elucidation. Typically performed at 70 eV.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for confirming the molecular weight via the protonated molecule [M+H]⁺.
-
-
Mass Analyzer: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer to separate the ions based on their m/z ratio.
Predicted Mass Spectrum and Fragmentation
Under EI conditions, Ethyl 5-aminoquinoline-2-carboxylate is expected to show a clear molecular ion peak and a characteristic fragmentation pattern.
-
Molecular Ion (M⁺˙): The molecular ion peak should be observed at m/z 216 , corresponding to the molecular weight of the compound.
-
Key Fragments:
-
m/z 187: Loss of an ethyl radical (•CH₂CH₃), although less common than loss of ethoxy.
-
m/z 171: Loss of an ethoxy radical (•OCH₂CH₃) from the ester group, a very common fragmentation pathway for ethyl esters, resulting in a stable acylium ion.
-
m/z 143: Subsequent loss of carbon monoxide (CO) from the m/z 171 fragment.
-
m/z 116: Loss of HCN from the quinoline ring, a characteristic fragmentation for this heterocyclic system.[5]
-
Caption: Proposed EI Mass Spectrometry Fragmentation Pathway
Conclusion
This guide provides a detailed, predictive overview of the key spectroscopic data for Ethyl 5-aminoquinoline-2-carboxylate. By leveraging fundamental principles and comparative data from related structures, we have established a reliable spectroscopic profile encompassing NMR, IR, and MS techniques. The predicted data tables, recommended protocols, and mechanistic interpretations herein serve as a robust starting point for any researcher engaged in the synthesis, characterization, or application of this compound. Experimental verification is recommended to confirm these predictions.
References
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Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. (n.d.). Retrieved from [Link]
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Mary, Y. S., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2537-S2551. Retrieved from [Link]
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Wojtunik-Kulesza, K., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 27(19), 6527. Retrieved from [Link]
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Gany, A. A., et al. (1990). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 44(4), 517-523. Retrieved from [Link]
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El-Damasy, A. K., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 14(10), 2025-2041. Retrieved from [Link]
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El-Damasy, A. K., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Publishing. Retrieved from [Link]
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Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Retrieved from [Link]
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Smith, B. C. (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Spectroscopy Online. Retrieved from [Link]
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The Multifaceted Biological Activities of Novel Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. Its inherent structural features, including its aromaticity, planarity, and the presence of a nitrogen atom capable of hydrogen bonding, make it a versatile scaffold for the design of novel therapeutic agents. While the parent quinoline molecule possesses limited biological activity, its derivatives have been shown to exhibit a remarkable breadth of pharmacological effects, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and neuroprotective properties.[1] This guide provides an in-depth exploration of the diverse biological activities of novel quinoline derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the experimental methodologies used to evaluate these activities, the underlying molecular mechanisms of action, and the critical structure-activity relationships (SAR) that govern their therapeutic potential.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancers.[2] Their mechanisms of action are diverse, targeting various hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and angiogenesis.[2][3]
A. Key Anticancer Mechanisms of Quinoline Derivatives
Novel quinoline compounds exert their anticancer effects through several well-defined mechanisms:
-
Inhibition of Tyrosine Kinases: Many quinoline derivatives act as potent inhibitors of tyrosine kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and survival.[1][4] By blocking the activity of kinases such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and Src kinase, these compounds can effectively halt tumor progression.[1][4]
-
Induction of Apoptosis: A primary mechanism by which quinoline derivatives eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[2] This can be achieved by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, leading to the activation of caspases and the subsequent dismantling of the cell.
-
DNA Damage and Topoisomerase Inhibition: Certain quinoline derivatives can intercalate into DNA or inhibit the function of topoisomerase enzymes, which are essential for DNA replication and repair.[2] This leads to DNA damage and ultimately triggers cell death in rapidly dividing cancer cells.[2]
-
Tubulin Polymerization Inhibition: Some quinoline compounds interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[5] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[5]
B. Experimental Workflow for Assessing Anticancer Activity
The evaluation of the anticancer potential of novel quinoline derivatives typically follows a multi-step experimental workflow, progressing from in vitro cell-based assays to in vivo animal models.
Caption: A typical experimental workflow for evaluating the anticancer activity of novel quinoline derivatives.
C. Detailed Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[4][6]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]
-
Compound Treatment: Treat the cells with serial dilutions of the novel quinoline derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[6]
-
MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
D. Data Presentation: Anticancer Activity of Exemplary Quinoline Derivatives
| Compound ID | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Q-1 | MCF-7 (Breast Cancer) | 2.5 | Apoptosis induction, Bcl-2 downregulation | [7] |
| Q-2 | HCT-116 (Colon Cancer) | 5.1 | Topoisomerase II inhibition | [2] |
| Q-3 | A549 (Lung Cancer) | 1.8 | Tubulin polymerization inhibition | [5] |
| Q-4 | HL-60 (Leukemia) | 0.95 | Kinase inhibition | [2] |
II. Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antimicrobial agents. Quinoline derivatives have a long history in this area, with the quinolone antibiotics being a prime example.[8] Novel quinoline compounds continue to show promise against a wide range of bacteria and fungi.[6][9]
A. Key Antimicrobial Mechanisms of Quinoline Derivatives
-
Inhibition of DNA Gyrase and Topoisomerase IV: A primary mechanism of action for many antibacterial quinolines is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[8]
-
Disruption of Cell Membrane Integrity: Some quinoline derivatives can interact with and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[10]
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to antibiotics. Certain quinoline derivatives have been shown to inhibit biofilm formation, making bacteria more susceptible to treatment.[4]
B. Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] The broth microdilution method is a standard technique for determining the MIC.[5]
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits growth is the MIC.[5]
Step-by-Step Methodology:
-
Preparation of Inoculum: Grow the bacterial or fungal strain in a suitable broth medium to a specific optical density, corresponding to a known cell concentration (e.g., 10^5 CFU/mL).[11]
-
Serial Dilution of Compound: Prepare a series of twofold dilutions of the quinoline derivative in a 96-well microtiter plate containing broth medium.[5]
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).[5]
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[11]
-
Determination of MIC: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[5]
C. Data Presentation: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound ID | Target Microorganism | MIC (µg/mL) | Mechanism of Action | Reference |
| Q-5 | Staphylococcus aureus (MRSA) | 2 | DNA gyrase inhibition | [6] |
| Q-6 | Escherichia coli | 4 | Topoisomerase IV inhibition | [8] |
| Q-7 | Candida albicans | 8 | Disruption of cell membrane | [9] |
| Q-8 | Pseudomonas aeruginosa | 16 | Inhibition of biofilm formation | [10] |
III. Antimalarial Activity: A Historical and Ongoing Battle
Quinolines have been at the forefront of the fight against malaria for centuries, with quinine being the first effective treatment.[12] Chloroquine and other 4-aminoquinolines have also been widely used, although resistance is now a major problem.[13] Research into novel quinoline derivatives continues to be a crucial area of antimalarial drug discovery.[14]
A. Key Antimalarial Mechanism: Inhibition of Hemozoin Formation
The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation.[12][14] During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.[5] The parasite detoxifies this heme by polymerizing it into an insoluble crystalline form called hemozoin.[14] Quinoline derivatives are thought to accumulate in the parasite's digestive vacuole and interfere with this polymerization process, leading to the buildup of toxic free heme and parasite death.[15]
Caption: Mechanism of action of quinoline antimalarials via inhibition of hemozoin formation.
B. Detailed Experimental Protocol: In Vitro Antimalarial Assay
The in vitro susceptibility of Plasmodium falciparum to novel compounds is typically assessed using a SYBR Green I-based fluorescence assay.
Principle: This assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA through the fluorescence of SYBR Green I dye, which intercalates with DNA.
Step-by-Step Methodology:
-
Parasite Culture: Maintain a culture of P. falciparum in human erythrocytes in a complete culture medium.
-
Drug Dilution: Prepare serial dilutions of the quinoline derivative in a 96-well plate.
-
Infection: Add parasitized erythrocytes to the wells at a specific parasitemia and hematocrit.
-
Incubation: Incubate the plate for 72 hours under a specific gas mixture (5% CO2, 5% O2, 90% N2) at 37°C.
-
Lysis and Staining: Lyse the erythrocytes and stain the parasitic DNA with SYBR Green I.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50%.
IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Quinoline derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways in the inflammatory response.[16][17]
A. Key Anti-inflammatory Mechanisms of Quinoline Derivatives
-
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Many quinoline derivatives inhibit the activity of COX and LOX enzymes, which are responsible for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[2]
-
Inhibition of NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response. Dysregulation of the NLRP3 inflammasome is associated with several inflammatory diseases. Some quinoline derivatives have been shown to inhibit the activation of the NLRP3 inflammasome.
B. Detailed Experimental Protocol: Carrageenan-Induced Paw Edema Assay
The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.
Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the quinoline derivative orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the volume of the paw using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
V. Neuroprotective Activity: Combating Neurodegeneration
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Quinoline derivatives have demonstrated neuroprotective effects through various mechanisms, including antioxidant activity and modulation of signaling pathways involved in neuronal survival.
A. Key Neuroprotective Mechanisms of Quinoline Derivatives
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Many quinoline derivatives possess antioxidant properties, enabling them to scavenge free radicals and protect neurons from oxidative damage.
-
Inhibition of Acetylcholinesterase (AChE): In Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine. Some quinoline derivatives can inhibit AChE, the enzyme that breaks down acetylcholine, thereby increasing its levels in the brain.
-
Modulation of Apoptotic Pathways: As in cancer, apoptosis plays a role in neurodegeneration. Neuroprotective quinoline derivatives can modulate apoptotic pathways to promote neuronal survival.
B. Detailed Experimental Protocol: In Vitro Neuroprotection Assay
The human neuroblastoma cell line SH-SY5Y is a commonly used in vitro model to study neuroprotection.
Principle: SH-SY5Y cells are exposed to a neurotoxin (e.g., rotenone or MPP+) to induce cell death. The ability of a quinoline derivative to protect the cells from the neurotoxin-induced death is a measure of its neuroprotective activity.
Step-by-Step Methodology:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium.
-
Compound Pre-treatment: Pre-treat the cells with the quinoline derivative for a specific period.
-
Neurotoxin Exposure: Expose the cells to a neurotoxin to induce cell death.
-
Cell Viability Assessment: Assess cell viability using the MTT assay or other similar methods.
-
Mechanistic Studies: Perform further experiments, such as measuring reactive oxygen species (ROS) levels or analyzing the expression of apoptotic proteins by Western blot, to elucidate the mechanism of neuroprotection.
Conclusion: The Promising Future of Quinoline Derivatives in Drug Discovery
The quinoline scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The diverse biological activities of its derivatives, coupled with a growing understanding of their mechanisms of action and structure-activity relationships, position them as promising candidates for the treatment of a wide range of diseases. This technical guide has provided a comprehensive overview of the key biological activities of novel quinoline derivatives, along with detailed experimental protocols and mechanistic insights. It is our hope that this resource will serve as a valuable tool for researchers and drug development professionals as they continue to explore the therapeutic potential of this remarkable class of compounds.
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Wu, R., et al. (2025). Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. Scilit. [Link]
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Kumar, A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9804. [Link]
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Southgate, G. S., & Beart, P. M. (1998). Oxidative stress as a mechanism for quinolinic acid-induced hippocampal damage: protection by melatonin and deprenyl. British journal of pharmacology, 124(3), 555-562. [Link]
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Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug discovery today, 18(7-8), 389-398. [Link]
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Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants, 12(10), 1853. [Link]
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El-Naggar, M., et al. (2019). Effect of compound 12c on the expression (A) anti-apoptotic protein Bcl2, (B) pro-apoptotic protein BAX and (C) Caspase 9 in MCF-7 cells. ResearchGate. [Link]
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Ethyl 5-Aminoquinoline-2-carboxylate: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a wide array of therapeutic agents.[1][2] Its rigid structure and capacity for diverse functionalization have established it as a "privileged scaffold," a molecular framework that can interact with multiple biological targets.[3] Within this esteemed class of compounds, Ethyl 5-aminoquinoline-2-carboxylate emerges as a particularly valuable building block. The strategic placement of an amino group and an ethyl carboxylate moiety provides two orthogonal points for chemical modification, enabling the systematic construction of compound libraries for structure-activity relationship (SAR) studies. This guide, intended for researchers and drug development professionals, will delve into the synthesis, chemical reactivity, and burgeoning applications of the Ethyl 5-aminoquinoline-2-carboxylate scaffold, offering field-proven insights and detailed methodologies to unlock its full potential in the quest for novel therapeutics.
The Quinoline Core: A Legacy of Therapeutic Success
The quinoline scaffold is a recurring motif in numerous approved drugs, demonstrating a broad spectrum of pharmacological activities.[4][5] From the pioneering antimalarial quinine to modern anticancer agents and antibiotics, the quinoline core has consistently proven its "druggability."[6][7] This success is attributed to its ability to mimic endogenous ligands, intercalate into DNA, and crucially, interact with the ATP-binding pockets of various enzymes, particularly kinases.[1][8] The planarity of the quinoline ring system allows for favorable π-π stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor, anchoring the molecule within a target's active site. The inherent versatility of quinoline chemistry allows for the fine-tuning of steric, electronic, and pharmacokinetic properties through substitution, making it an ideal starting point for drug discovery campaigns.[1]
Synthesis of the Ethyl 5-Aminoquinoline-2-carboxylate Core
A robust and reproducible synthesis of the core scaffold is paramount for its utilization in medicinal chemistry programs. While several classical methods for quinoline synthesis exist, such as the Skraup, Doebner-von Miller, and Friedländer reactions, a common and reliable route to Ethyl 5-aminoquinoline-2-carboxylate involves the construction of a substituted quinoline followed by the reduction of a nitro group.[2][6][9]
Synthetic Strategy: From Nitro Precursor to Amino Scaffold
The most direct approach to Ethyl 5-aminoquinoline-2-carboxylate is through the reduction of its nitro precursor, Ethyl 5-nitroquinoline-2-carboxylate. This method offers high yields and avoids the often harsh conditions of classical named reactions.
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An In-depth Technical Guide to the Therapeutic Potential of Ethyl 5-Aminoquinoline-2-carboxylate Derivatives
Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a core molecular structure consistently found in compounds with a wide array of pharmacological activities.[1] Its derivatives have been extensively explored, leading to the development of drugs for cancer, infectious diseases, and inflammatory conditions.[2] This guide focuses on a specific, yet promising, subclass: ethyl 5-aminoquinoline-2-carboxylate derivatives. By strategically placing an amino group at the C5 position and an ethyl carboxylate at the C2 position, a unique electronic and steric environment is created, offering new avenues for therapeutic intervention. This document provides a comprehensive exploration of the potential therapeutic targets of these derivatives, grounded in established scientific principles and supported by detailed experimental methodologies for their investigation and validation.
I. The Quinoline Core: A Foundation for Diverse Biological Activity
The versatility of the quinoline ring system stems from its bicyclic aromatic nature, which allows for diverse substitutions, influencing its physicochemical properties and biological interactions.[1] Quinoline derivatives have demonstrated a remarkable capacity to interact with a multitude of biological targets, including enzymes, receptors, and nucleic acids.[3] This inherent adaptability has made them a cornerstone in the discovery of novel therapeutic agents.
II. Potential Therapeutic Targets and Mechanistic Insights
While direct experimental evidence for ethyl 5-aminoquinoline-2-carboxylate derivatives is emerging, the broader family of quinoline compounds provides a strong rationale for investigating several key therapeutic areas. Structure-activity relationship (SAR) studies on related quinoline scaffolds suggest that the 5-amino and 2-carboxylate moieties can significantly influence target binding and cellular activity.
A. Anticancer Activity: Targeting Key Oncogenic Pathways
The fight against cancer remains a primary focus of drug discovery, and quinoline derivatives have shown significant promise as anticancer agents.[3] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes to the induction of programmed cell death (apoptosis).
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4][5] Several quinoline-based compounds have been developed as potent kinase inhibitors.[5]
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): A recent study on ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates, which share a similar structural motif, identified them as potent dual inhibitors of EGFR and HER-2.[6] These receptors are key drivers in the proliferation of various cancer cells, particularly in breast and colon cancers. The study found that some derivatives exhibited greater potency than the established EGFR inhibitor, erlotinib.[6] This suggests that the ethyl 5-aminoquinoline-2-carboxylate scaffold could be a promising starting point for the design of novel EGFR/HER-2 inhibitors.
-
Proposed Mechanism of Action: These derivatives are hypothesized to bind to the ATP-binding site of the kinase domain of EGFR and HER-2, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting cell proliferation and survival pathways.
Signaling Pathway: EGFR/HER-2 Inhibition
Caption: Inhibition of EGFR/HER-2 signaling by ethyl 5-aminoquinoline-2-carboxylate derivatives.
-
Apoptosis is a natural process of programmed cell death that is often evaded by cancer cells. Many effective anticancer drugs exert their effects by inducing apoptosis.
-
Caspase Activation: Caspases are a family of proteases that are central to the execution of apoptosis. The aforementioned study on pyrano[3,2-c]quinoline derivatives demonstrated that the most potent compounds induced apoptosis by activating caspases-3, 8, and 9.[6] This suggests that ethyl 5-aminoquinoline-2-carboxylate derivatives may also trigger this critical cell death pathway.
Experimental Workflow: Caspase Activity Assay
Caption: Workflow for determining caspase activation in treated cancer cells.
B. Antimicrobial Activity: A Renewed Approach to Infectious Diseases
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Quinoline derivatives have a long history in this area, with some exhibiting potent activity against a range of pathogens.
-
Bacterial Targets: While specific studies on ethyl 5-aminoquinoline-2-carboxylate are limited, related quinoline compounds have been shown to interfere with bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair. The structural features of the ethyl 5-aminoquinoline-2-carboxylate scaffold may allow for favorable interactions with the active sites of these enzymes.
C. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a variety of diseases. Quinoline-2-carboxylic acid and its derivatives have demonstrated significant anti-inflammatory properties.[2][7]
-
Inhibition of NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[8][9][10] Inhibition of this pathway is a major target for anti-inflammatory drug development. Studies on related quinoline carboxylic acids suggest that they may exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[2]
Signaling Pathway: NF-κB Inhibition
Caption: Proposed inhibition of the NF-κB signaling pathway.
III. Experimental Protocols for Target Validation
To rigorously evaluate the therapeutic potential of ethyl 5-aminoquinoline-2-carboxylate derivatives, a series of well-defined experimental protocols are essential.
A. In Vitro Anticancer Activity Assessment
This assay is a fundamental first step to assess the cytotoxic effects of the compounds on cancer cell lines.[11][12]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[12]
-
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the ethyl 5-aminoquinoline-2-carboxylate derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
To specifically determine if the compounds inhibit the activity of target kinases like EGFR and HER-2.[13][14]
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. Various formats exist, including those that measure the amount of ATP consumed or ADP produced.[14]
-
Step-by-Step Protocol (Generic TR-FRET based):
-
Reagent Preparation: Prepare solutions of the purified kinase, a fluorescently labeled substrate, and ATP.
-
Compound Dilution: Prepare serial dilutions of the ethyl 5-aminoquinoline-2-carboxylate derivatives.
-
Kinase Reaction: In a microplate, combine the kinase, the test compound, and the substrate.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
TR-FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A decrease in the FRET signal indicates inhibition of the kinase.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
B. In Vitro Antimicrobial Susceptibility Testing
This is a standard method to quantify the antimicrobial activity of a compound.[15][16][17][18][19]
-
Principle: The broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[15]
-
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the ethyl 5-aminoquinoline-2-carboxylate derivatives in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test bacterium.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific bacterium.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
-
IV. Future Directions and Conclusion
The ethyl 5-aminoquinoline-2-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on related quinoline derivatives strongly suggests that these compounds are likely to exhibit significant anticancer, antimicrobial, and anti-inflammatory activities.
Future research should focus on the synthesis of a focused library of ethyl 5-aminoquinoline-2-carboxylate derivatives with diverse substitutions to establish clear structure-activity relationships. Rigorous biological evaluation using the protocols outlined in this guide will be crucial to identify lead compounds with potent and selective activity against the identified therapeutic targets. Further mechanistic studies, including target deconvolution for compounds identified through phenotypic screening, will be essential to fully elucidate their modes of action.[20][21][22][23][24]
V. References
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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Al-Amiery, A. A., et al. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 3(2), 136-145. [Link]
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Review of Synthesis Methods for Aminoquinoline Esters
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2][3] The addition of an ester moiety to this privileged structure can significantly modulate its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby fine-tuning its therapeutic efficacy and pharmacokinetic profile. This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing aminoquinoline esters. We will delve into both classical and contemporary methods for constructing the core aminoquinoline ring system, followed by a detailed exploration of various esterification techniques. This guide is designed to serve as an expert resource for researchers and professionals in drug development, offering not only detailed protocols but also the underlying chemical logic and field-proven insights to inform experimental design and execution.
Strategic Approaches to the Aminoquinoline Core
The journey to an aminoquinoline ester begins with the proficient construction of the foundational aminoquinoline nucleus. The choice of synthetic route is critical and is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.
Classical Ring-Forming Reactions: The Bedrock of Quinoline Synthesis
These time-honored methods, developed in the late 19th and early 20th centuries, remain relevant for their robustness and utility in synthesizing a variety of quinoline structures.
-
Skraup Synthesis: This is a cornerstone reaction for producing the quinoline ring. It involves the cyclization of an aromatic amine (like aniline) with glycerol, an acid (typically sulfuric acid), and an oxidizing agent (such as nitrobenzene or ferrous sulfate).[1][4] The reaction proceeds through a dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, and subsequent electrophilic cyclization and oxidation to yield the quinoline. The harsh conditions (strong acid, high temperature) can limit its applicability for sensitive substrates, but it is a powerful tool for unsubstituted or simply substituted quinolines.
-
Conrad-Limpach-Knorr Synthesis: This versatile method involves the condensation of anilines with β-ketoesters.[5][6] A key feature of this synthesis is its temperature-dependent regioselectivity. At lower temperatures, the reaction favors nucleophilic attack by the aniline at the keto group, leading to an enamine intermediate that cyclizes at high temperatures (ca. 250 °C) to form a 4-hydroxyquinoline.[5][7] Conversely, at higher initial temperatures (ca. 140 °C), the reaction favors attack at the ester group, forming a β-keto anilide, which then cyclizes to a 2-hydroxyquinoline (the Knorr variation).[5] These hydroxyquinolines are pivotal intermediates for further functionalization, including esterification.
-
Friedländer Annulation: This method provides a more convergent approach, involving the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[3][4][8] The reaction can be catalyzed by either acids or bases and offers good control over the substitution pattern of the resulting quinoline.[8]
Modern Catalytic Methodologies: Precision and Efficiency
Contemporary organic synthesis has introduced a host of metal-catalyzed reactions that offer milder conditions, greater functional group tolerance, and superior regioselectivity compared to classical methods.
-
Palladium-Catalyzed Reactions: Palladium catalysis has revolutionized N-heterocycle synthesis. The Buchwald-Hartwig amination is particularly useful for introducing the amino group onto a pre-functionalized quinoline ring (e.g., a bromoquinoline).[9] More advanced strategies involve the palladium-catalyzed dehydrogenative aromatization of dihydroquinolinones in the presence of an amine, providing direct access to 4-aminoquinolines like chloroquine and amodiaquine.[10]
-
Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. They are notably used for C-H functionalization, such as the selective C5-H bromination and subsequent functionalization of 8-aminoquinoline amides.[11][12] Copper catalysis is also employed in multicomponent reactions to access complex quinoline structures.[10]
-
Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation or ultrasound can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles.[10] For instance, the nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline with various amines to produce 4-aminoquinolines can be completed in minutes under microwave heating, compared to hours with conventional heating.[10][13]
Synthesis of the Ester Moiety: Finalizing the Target Molecule
Once the aminoquinoline core is established, the ester group can be introduced through several distinct strategies. The choice of method depends on the location of the desired ester and the overall molecular architecture.
Direct Esterification of a Functionalized Aminoquinoline
This is the most straightforward approach, involving the esterification of a hydroxyl or carboxyl group already present on the aminoquinoline ring.
-
Esterification of Hydroxyaminoquinolines: Aminoquinolines bearing a hydroxyl group (e.g., 4-hydroxyquinolines from a Conrad-Limpach synthesis) can be readily esterified using standard conditions. For example, the synthesis of 4-acetoxy-6-decyloxy-7-isopropoxy-3-methoxycarbonylquinoline, an antimalarial agent, involves the acylation of the corresponding 4-hydroxyquinoline.[14]
-
Direct C-H Esterification: In a more advanced approach, an ester group can be installed directly onto the quinoline ring via C-H activation. For example, the C5–H esterification of 8-aminoquinolines has been achieved, demonstrating the power of modern catalysis to forge C-O bonds on unactivated positions.[11]
Esterification via a Linker or Side Chain
Often, the ester is part of a side chain appended to the aminoquinoline core, which is crucial for modulating biological activity.
-
Amino Acid Esters: A common strategy in medicinal chemistry is to create hybrid molecules by linking an amino acid to the aminoquinoline scaffold. The synthesis typically involves forming an amide bond between the aminoquinoline and an amino acid methyl ester. The resulting amino acid ester derivatives can exhibit enhanced biological properties.[15] Subsequent hydrolysis of the ester can provide the corresponding carboxylic acid, allowing for the exploration of structure-activity relationships.[15]
Incorporating the Ester During Ring Synthesis
An elegant and atom-economical strategy is to use a starting material that already contains the ester functionality, which is then carried through the ring-forming reaction.
-
Using β-Ketoesters: As discussed in the Conrad-Limpach synthesis, β-ketoesters are key starting materials.[5][16] The ester group from this reagent is incorporated into the final quinoline product, typically at the 3-position, yielding a quinoline-3-carboxylate scaffold, which is present in several biologically active molecules.[14]
Data Presentation: Comparative Analysis of Synthesis Routes
| Method | Starting Materials | Key Conditions | Advantages | Limitations | References |
| Skraup Synthesis | Aniline, Glycerol | H₂SO₄, Oxidant, High Temp. | Inexpensive materials, direct access to quinoline | Harsh conditions, limited substrate scope, low regioselectivity | [1][4] |
| Conrad-Limpach | Aniline, β-Ketoester | Thermal cyclization (~250 °C) | Access to 4-hydroxyquinolines, good for incorporating esters | High temperatures, potential for isomeric mixtures (Knorr product) | [5][6][16] |
| Friedländer Annulation | o-Aminobenzaldehyde/ketone, α-Methylene compound | Acid or Base catalysis | Convergent, good control of substitution | Availability of substituted o-aminobenzaldehydes can be limited | [3][4][8] |
| Pd-Catalyzed Amination | Halo-quinoline, Amine | Pd catalyst, Ligand, Base | Mild conditions, high functional group tolerance, excellent yields | Catalyst cost, potential for catalyst poisoning by substrates | [9][10] |
| Microwave-Assisted SNAr | 4,7-Dichloroquinoline, Amine | Microwave irradiation (140-180 °C), DMSO | Drastically reduced reaction times, high yields | Requires specialized equipment, potential for pressure buildup | [10][13] |
Experimental Protocols & Methodologies
Protocol: Synthesis of a 4-Hydroxyquinoline via Conrad-Limpach Reaction
This protocol describes the synthesis of a 4-hydroxyquinoline, a key intermediate for esters, by reacting an aniline with a β-ketoester.
-
Step 1: Formation of the Enamine Intermediate. In a round-bottom flask, combine the substituted aniline (1.0 eq) and the β-ketoester (1.1 eq) in a suitable solvent like ethanol or toluene. Add a catalytic amount of a Brønsted acid (e.g., a drop of HCl). Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the aniline. Remove the solvent and water under reduced pressure to yield the crude enamine.
-
Step 2: Thermal Cyclization. In a separate flask equipped with a condenser and a thermometer, add a high-boiling, inert solvent such as mineral oil or Dowtherm A. Heat the solvent to approximately 250 °C. Add the crude enamine from Step 1 dropwise to the hot solvent. Maintain the temperature for 30-60 minutes. The causality here is critical: the high thermal energy is required to overcome the activation barrier for the 6-π electrocyclic ring closure.[5]
-
Step 3: Work-up and Purification. Cool the reaction mixture to room temperature. The product often precipitates from the solvent. Dilute the mixture with hexane to facilitate precipitation and filter the solid. Wash the crude product with hexane to remove the high-boiling solvent. The product can be further purified by recrystallization from a suitable solvent like ethanol or DMF to yield the pure 4-hydroxyquinoline.
Protocol: Microwave-Assisted Synthesis of a 4-Aminoquinoline
This protocol details the rapid synthesis of a 4-aminoquinoline derivative via an SNAr reaction.
-
Step 1: Reaction Setup. In a 10 mL microwave reaction vial, place 4,7-dichloroquinoline (1.0 eq), the desired primary or secondary amine (1.2 eq), and a base such as K₂CO₃ (1.5 eq) if needed (typically for secondary amines).[10] Add a high-boiling polar aprotic solvent like DMSO or NMP (3-5 mL).
-
Step 2: Microwave Irradiation. Seal the vial with a septum cap. Place it in the cavity of a microwave synthesizer. Irradiate the mixture at 140-180 °C for 20-30 minutes.[10] The use of microwave heating allows for rapid, uniform heating of the polar solvent, dramatically accelerating the rate of the SNAr reaction.
-
Step 3: Work-up and Purification. After cooling the vial to room temperature, pour the reaction mixture into water. The product will typically precipitate. Collect the solid by filtration. If no solid forms, extract the aqueous phase with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-aminoquinoline.[17]
Visualization of Key Mechanisms and Workflows
Diagram 1: Conrad-Limpach Synthesis Mechanism
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Foreword: Situating Ethyl 5-aminoquinoline-2-carboxylate in Modern Synthesis
An In-depth Technical Guide to the Safe Handling of Ethyl 5-aminoquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic and steric properties make it an ideal template for designing molecules that interact with a wide range of biological targets.[1] Within this class, Ethyl 5-aminoquinoline-2-carboxylate serves as a critical synthetic intermediate. The amino group at the 5-position provides a key nucleophilic handle for elaboration, while the ethyl carboxylate at the 2-position offers a versatile site for transformations such as amidation or reduction. Its application can be seen in the development of novel therapeutics, including potent antimalarial agents and kinase inhibitors.[2][3]
However, the very features that make this molecule synthetically valuable—the aromatic amine and the quinoline core—also necessitate a rigorous and informed approach to its handling. This guide provides a technical framework for the safe use of Ethyl 5-aminoquinoline-2-carboxylate, moving beyond procedural checklists to explain the chemical rationale behind essential safety protocols.
Section 1: Physicochemical and Toxicological Profile
A foundational understanding of a compound's properties is the first step in a robust safety assessment. While comprehensive toxicological data for this specific molecule is not widely published, we can extrapolate a reliable hazard profile by examining its constituent functional groups: the quinoline core and the primary aromatic amine.
1.1. Physical and Chemical Properties
| Property | Value / Information | Source |
| IUPAC Name | ethyl 5-aminoquinoline-2-carboxylate | - |
| CAS Number | 1447608-15-2 | [4][5] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [4][5] |
| Molecular Weight | 216.24 g/mol | [5] |
| Appearance | Yellow to brown solid | [6] |
| Storage | Store at 2-8°C, under an inert atmosphere | [6][7] |
1.2. Inferred Toxicological Hazards
The primary toxicological concern stems from the compound's classification as a primary aromatic amine . Aromatic amines as a class are known for their potential to cause a range of adverse health effects.[8][9][10]
-
Dermal and Respiratory Absorption: Most aromatic amines are lipid-soluble and can be readily absorbed through the skin, as well as via inhalation of dust or aerosols.[8] This makes containment and PPE paramount.
-
Carcinogenicity and Mutagenicity: Many compounds in this class are considered suspect carcinogens or mutagens.[8][11] The mechanism often involves metabolic activation to reactive intermediates that can damage DNA.
-
Systemic Toxicity: The 8-aminoquinolines, a related subclass, are known for hematological toxicities.[12][13] While the specific profile of a 5-aminoquinoline may differ, the potential for systemic effects upon absorption must be assumed.
-
Irritation: Direct contact can cause irritation to the skin, eyes, and respiratory system.[6][14]
The quinoline core itself is also hazardous, classified as toxic if swallowed, a skin and eye irritant, and a suspected mutagen and carcinogen.[14] Therefore, Ethyl 5-aminoquinoline-2-carboxylate must be handled as a substance with significant potential health risks.
Section 2: The Self-Validating Safety Protocol: From Preparation to Disposal
A trustworthy safety protocol is a closed-loop system where each step validates the integrity of the next. The following workflow is designed to minimize exposure at all stages of handling.
2.1. Experimental Workflow Diagram
Caption: A comprehensive workflow for handling Ethyl 5-aminoquinoline-2-carboxylate, emphasizing containment.
2.2. Step-by-Step Methodology
-
Preparation and Verification:
-
Documentation Review: Before any work begins, consult the Safety Data Sheet (SDS) for all chemicals involved in the procedure.[6][15]
-
Engineering Controls: All manipulations must occur inside a certified chemical fume hood. Ensure the eyewash station and safety shower are unobstructed and have been recently tested.[6][16]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile gloves. Inspect them for any tears or punctures before use. Dispose of contaminated gloves in accordance with laboratory procedures.[15]
-
Eye Protection: Wear tight-sealing chemical safety goggles compliant with OSHA or EN166 standards.[6][16]
-
Body Protection: Wear a flame-resistant lab coat. Ensure it is fully buttoned.
-
-
-
Active Handling and Synthesis:
-
Weighing: To prevent contamination of balances and inhalation of fine particulates, weigh the solid compound inside the fume hood. Use a disposable weigh paper or boat.
-
Transfer: Use a powder funnel to transfer the solid into the reaction vessel, minimizing the generation of airborne dust.
-
Reaction Setup: When adding solvents or reagents, keep the vessel opening pointed towards the back of the fume hood, away from your breathing zone.
-
Containment: Once the reaction is assembled, ensure the system is properly sealed to prevent the escape of vapors.
-
-
Decontamination and Disposal:
-
Waste Management: All waste, both solid and liquid, containing this compound must be treated as hazardous. Dispose of it in clearly labeled, sealed waste containers.[15] Do not pour any amount down the drain.
-
Glassware Cleaning: The initial rinse of any contaminated glassware should be with a suitable solvent (e.g., acetone, ethanol) that is then collected into the hazardous waste container. Subsequent rinses can then be performed normally.
-
Work Area Decontamination: After the procedure is complete, wipe down the internal surfaces of the fume hood with an appropriate solvent to remove any residual contamination.
-
PPE Disposal: Remove your lab coat and gloves before leaving the laboratory. Contaminated gloves should be removed using a technique that avoids touching the outer surface with bare skin and disposed of as solid hazardous waste.[15]
-
Section 3: Emergency Response Protocols
Preparedness is the most effective tool in mitigating the consequences of an accidental exposure. All personnel must be familiar with these procedures before beginning work.
3.1. Emergency Response Logic
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- 3. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]
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- 13. Antiparasitic Activities and Toxicities of Individual Enantiomers of the 8-Aminoquinoline 8-[(4-Amino-1-Methylbutyl)Amino]-6-Methoxy-4-Methyl-5-[3,4-Dichlorophenoxy]Quinoline Succinate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdhfinechemical.com [cdhfinechemical.com]
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- 16. fishersci.com [fishersci.com]
Methodological & Application
Introduction: The Quinoline Scaffold and the Versatility of Ethyl 5-aminoquinoline-2-carboxylate
An Application Guide for the Synthesis of Bioactive Heterocycles from Ethyl 5-aminoquinoline-2-carboxylate
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and drug discovery. Its unique structure allows for diverse functionalization, leading to compounds with a wide array of pharmacological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Ethyl 5-aminoquinoline-2-carboxylate is a particularly valuable starting material. It possesses two key reactive sites: an aromatic amino group at the C5 position, which is a potent nucleophile suitable for building fused rings, and an ethyl ester at the C2 position, which can be used for further derivatization or can influence the regioselectivity of cyclization reactions.
This guide provides detailed protocols for the synthesis of two important classes of bioactive fused heterocycles—pyrazolo[4,3-c]quinolines and pyrimido[4,5-b]quinolines—using Ethyl 5-aminoquinoline-2-carboxylate as the common precursor. The methodologies described are based on well-established, fundamental organic reactions adapted for this specific starting material, providing a robust framework for researchers in drug development.
Pathway I: Synthesis of Pyrazolo[4,3-c]quinolines
The pyrazolo[4,3-c]quinoline core is found in molecules with significant biological activities, including anti-inflammatory, photosensitizing anti-cancer, and selective cyclooxygenase-2 (COX-2) inhibitory effects.[1][4] The following protocol details a representative synthesis via a diazotization-cyclization cascade, a classic and reliable method for constructing a pyrazole ring onto an aromatic amine.
Reaction Scheme: From Aminoquinoline to Pyrazoloquinoline
The synthesis proceeds in two conceptual steps within a one-pot reaction. First, the 5-amino group is converted to a diazonium salt using nitrous acid generated in situ. Second, the diazonium salt undergoes an intramolecular electrophilic substitution onto the C4 position of the quinoline ring, followed by tautomerization to yield the stable aromatic pyrazolo[4,3-c]quinoline system.
Experimental Protocol: Synthesis of Ethyl 3-amino-1H-pyrazolo[4,3-c]quinoline-8-carboxylate
This protocol is a self-validating system. Successful synthesis of the target compound must be confirmed through standard analytical techniques.
Materials & Reagents:
-
Ethyl 5-aminoquinoline-2-carboxylate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Urea (for quenching excess nitrous acid)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
-
Ice bath
Procedure:
-
Diazotization:
-
In a 100 mL round-bottom flask, suspend Ethyl 5-aminoquinoline-2-carboxylate (1.0 eq.) in a mixture of concentrated HCl (3.0 eq.) and water at 0-5 °C using an ice bath. Stir vigorously to form a fine slurry of the amine salt.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine slurry over 20-30 minutes. Causality: The slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent the premature decomposition of the unstable diazonium salt.
-
Maintain the temperature below 5 °C throughout the addition. The reaction mixture should become a clear solution, indicating the formation of the soluble diazonium salt.
-
-
Intramolecular Cyclization:
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.
-
Slowly raise the temperature of the reaction mixture to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The cyclization is often driven by the removal of the ice bath, allowing the diazonium salt to act as an electrophile.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cautiously add a small amount of urea to quench any residual nitrous acid.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Be cautious of gas evolution (CO₂).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure Ethyl 3-amino-1H-pyrazolo[4,3-c]quinoline-8-carboxylate.
-
-
Validation:
-
The structure and purity of the final compound should be rigorously confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Data Summary Table
| Parameter | Value/Description |
| Starting Material | Ethyl 5-aminoquinoline-2-carboxylate |
| Key Reagents | NaNO₂, HCl |
| Temperature (Diazotization) | 0-5 °C |
| Temperature (Cyclization) | Room Temperature |
| Reaction Time | 3-5 hours |
| Typical Yield | 60-75% (Post-purification) |
| Purification Method | Silica Gel Column Chromatography |
Workflow Diagram
Caption: Workflow for Pyrazolo[4,3-c]quinoline Synthesis.
Pathway II: Synthesis of Pyrimido[4,5-b]quinolines
The pyrimido[4,5-b]quinoline scaffold, also known as 5-deazaflavin, is a core component of compounds with potent anticancer, antimicrobial, and antioxidant activities.[5][6] These molecules often function by intercalating with DNA or inhibiting key enzymes like tyrosine kinases.[2][5] A highly effective and straightforward method to construct the fused pyrimidine ring is through the reaction of an ortho-aminoaryl ester with formamide, which serves as both the reagent and a high-boiling solvent.[7][8]
Reaction Scheme: From Aminoquinoline to Pyrimidoquinoline
This synthesis is a one-pot condensation and cyclization reaction. The 5-amino group of the quinoline first reacts with formamide to form an intermediate N-formyl derivative. At high temperatures, this intermediate undergoes an intramolecular cyclization via nucleophilic attack of the formyl-activated nitrogen onto the C4 position, followed by dehydration to yield the aromatic pyrimido[4,5-b]quinolinone. The ester at the C2 position remains intact.
Experimental Protocol: Synthesis of 8-(ethoxycarbonyl)pyrimido[4,5-b]quinolin-4(3H)-one
Materials & Reagents:
-
Ethyl 5-aminoquinoline-2-carboxylate
-
Formamide (HCONH₂)
-
High-temperature thermometer
-
Reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup:
-
In a 50 mL round-bottom flask equipped with a reflux condenser, add Ethyl 5-aminoquinoline-2-carboxylate (1.0 eq.) and an excess of formamide (approx. 10-15 eq.).
-
Causality: Formamide serves a dual role. It is the source of the N-C=O unit required to build the pyrimidine ring and also acts as a high-boiling polar solvent, enabling the high activation energy required for the final cyclization and dehydration step.
-
-
Cyclization:
-
Heat the reaction mixture to 180-190 °C using a heating mantle and maintain this temperature under reflux for 4-6 hours.
-
Monitor the reaction's completion by TLC (a suitable mobile phase might be Dichloromethane/Methanol, 9:1). The product is typically more polar than the starting material.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the formamide upon cooling.
-
Pour the cooled reaction mixture into a beaker of cold water (100 mL) and stir. A solid precipitate should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual formamide.
-
Dry the crude product in a vacuum oven.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.
-
-
Validation:
-
Confirm the structure of the final product, 8-(ethoxycarbonyl)pyrimido[4,5-b]quinolin-4(3H)-one, using ¹H NMR, ¹³C NMR, and HRMS analysis to ensure the protocol's success.
-
Data Summary Table
| Parameter | Value/Description |
| Starting Material | Ethyl 5-aminoquinoline-2-carboxylate |
| Key Reagent/Solvent | Formamide |
| Temperature | 180-190 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% (Post-purification) |
| Purification Method | Precipitation and Recrystallization |
Workflow Diagram
Caption: Workflow for Pyrimido[4,5-b]quinoline Synthesis.
References
-
ChemInform Abstract: Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. (2010). ChemInform, 41(22). Available at: [Link]
-
Abdel-Ghaffar, N. F., et al. (2020). Review: synthesis and anticancer activity of pyrimido[4,5-b]quinolines in the last twenty years. RSC Advances, 10(45), 26867-26885. Available at: [Link]
-
Quintero, L., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances, 14(12), 8325-8334. Available at: [Link]
-
El-Gamal, M. I., et al. (2021). Naturally occurring products having pyrimido [4,5 b] quinoline moiety, synthesis and anticancer activity. Bioorganic Chemistry, 115, 105234. Available at: [Link]
-
Abdelgawad, M. A., et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2). Available at: [Link]
-
Gouda, M. A., et al. (2015). Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. Current Research in Chemistry, 7(1), 14-20. Available at: [Link]
-
Hassan, A. A., et al. (2012). Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. Journal of the Brazilian Chemical Society, 23(10), 1889-1895. Available at: [Link]
-
Ghorab, M. M., et al. (2010). Novel quinolines and pyrimido[4,5-b]quinolines bearing biologically active sulfonamide moiety as a new class of antitumor agents. European Journal of Medicinal Chemistry, 45(2), 738-744. Available at: [Link]
-
Monge, A., et al. (1993). Synthesis and anticancer properties of pyrimido[4,5-b]quinolines. European Journal of Medicinal Chemistry, 28(7-8), 591-597. Available at: [Link]
-
Trilleras, J., et al. (2013). Efficient Microwave-Assisted Synthesis of 5-Deazaflavine Derivatives. Molecules, 18(9), 10937-10948. Available at: [Link]
-
Tseng, C. H., et al. (2018). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 23(5), 1036. Available at: [Link]
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- 4. Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Harnessing the Quinoline Scaffold: Ethyl 5-aminoquinoline-2-carboxylate in Multi-Component Reactions
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Value of the Quinoline Core
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from the historic antimalarial drug quinine to modern anti-cancer and anti-inflammatory medications.[1][2][3] Its rigid, bicyclic aromatic structure provides an excellent scaffold for arranging pharmacophoric elements in three-dimensional space, enabling precise interactions with biological targets. Multi-component reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more reactants in a single, efficient step.[4][5][6] This approach offers significant advantages in drug discovery, including high atom economy, operational simplicity, and the rapid generation of molecular diversity from simple building blocks.[5]
Ethyl 5-aminoquinoline-2-carboxylate is a particularly valuable starting material for MCRs. It strategically combines three key features:
-
A Nucleophilic Amine: The primary amino group at the 5-position is a reactive handle for classic isocyanide-based MCRs like the Ugi reaction.
-
A Modifiable Ester: The ethyl carboxylate at the 2-position offers a site for post-MCR modification, such as amidation or reduction, to further expand structural diversity.
-
A Privileged Quinoline Scaffold: The inherent biological relevance of the quinoline core provides a strong starting point for the development of new bioactive compounds.[7][8]
This guide provides an in-depth exploration of how to leverage Ethyl 5-aminoquinoline-2-carboxylate in one of the most powerful MCRs—the Ugi four-component reaction (U-4CR)—and discusses its reactivity in the context of other MCRs.
Core Application: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is the quintessential MCR for generating peptidomimetic scaffolds. It combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a complex α-acylamino carboxamide product in a single pot.[9][10]
Causality and Mechanism
The reaction proceeds through a well-established, convergent pathway. Using Ethyl 5-aminoquinoline-2-carboxylate as the amine component, the mechanism is as follows:
-
Schiff Base Formation: The amine (Ethyl 5-aminoquinoline-2-carboxylate) rapidly condenses with the aldehyde to form a protonated Schiff base (iminium ion). This step increases the electrophilicity of the carbon atom.
-
Nucleophilic Attack by Isocyanide: The isocyanide, with its nucleophilic carbon center, attacks the iminium ion to form a stable nitrilium ion intermediate.
-
Intermediate Trapping: The deprotonated carboxylic acid acts as a nucleophile, attacking the nitrilium ion to form an O-acyl-isoamide adduct.
-
Mumm Rearrangement: This intermediate undergoes an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, to yield the final, stable α-acylamino carboxamide product.[9]
This sequence efficiently constructs two new C-N bonds and one new C-C bond, assembling four distinct building blocks around a new stereocenter.
Diagram: Ugi Four-Component Reaction (U-4CR) Mechanism
Caption: Mechanism of the Ugi four-component reaction.
Experimental Protocol: Synthesis of a Quinoline-Containing Peptidomimetic Library
This protocol provides a general method for the parallel synthesis of a library of compounds using Ethyl 5-aminoquinoline-2-carboxylate.
Materials:
-
Ethyl 5-aminoquinoline-2-carboxylate (1.0 eq)
-
A diverse set of aldehydes (1.0 eq)
-
A diverse set of carboxylic acids (1.0 eq)
-
A diverse set of isocyanides (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Workflow Diagram:
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Scientist's Guide to the N-Alkylation of Ethyl 5-Aminoquinoline-2-carboxylate
Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning from anticancer and antimalarial to anti-inflammatory and anti-HIV.[1] The strategic introduction of N-alkyl substituents onto the quinoline core can profoundly influence the molecule's pharmacological profile, modulating its potency, selectivity, solubility, and metabolic stability. Ethyl 5-aminoquinoline-2-carboxylate is a particularly valuable starting material, offering three distinct points for chemical modification: the amino group at the 5-position, the ester at the 2-position, and the aromatic quinoline ring itself.
This technical guide provides a comprehensive protocol for the N-alkylation of the 5-amino group on ethyl 5-aminoquinoline-2-carboxylate. We will delve into the mechanistic underpinnings of the reaction, explore key parameters for optimization, and present detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize novel N-alkylated quinoline derivatives.
Mechanistic Rationale: Choosing Your Synthetic Path
The construction of the C-N bond is a fundamental transformation in organic synthesis. For the N-alkylation of an aromatic amine like ethyl 5-aminoquinoline-2-carboxylate, several robust strategies are available. The choice of method depends on the desired alkyl group, the available starting materials, and the overall synthetic strategy.
Direct N-Alkylation via Nucleophilic Substitution (SN2)
The most classical approach involves the reaction of the amine, acting as a nucleophile, with an electrophilic alkylating agent, typically an alkyl halide or sulfonate.[2][3] The reaction proceeds via an SN2 mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent, displacing a leaving group.[2][4]
A crucial component of this reaction is the use of a base. The initial reaction forms an ammonium salt, which is deprotonated by the base to yield the neutral secondary amine product and regenerate the nucleophilicity of any remaining starting material.[2][4] However, a significant challenge with this method is the potential for over-alkylation, as the newly formed secondary amine product can also act as a nucleophile and react further to form a tertiary amine.[2][4] Careful control of stoichiometry and reaction conditions is therefore essential.
Reductive Amination: An Alternative Pathway
Reductive amination offers a powerful alternative for synthesizing secondary amines from primary amines. This one-pot reaction involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.[5][6] This method is highly versatile and often provides cleaner reactions with less risk of over-alkylation compared to direct alkylation.[5] A variety of reducing agents can be employed, from common hydrides like sodium borohydride to transfer hydrogenation conditions.[5]
Transition Metal-Catalyzed Cross-Coupling
For more complex or sterically hindered substrates, or when using less reactive coupling partners, transition-metal-catalyzed methods like the Buchwald-Hartwig amination are invaluable.[7][8] This palladium-catalyzed cross-coupling reaction forms a C-N bond between an aryl halide (or triflate) and an amine.[8][9] While our substrate is an amine, this methodology is highly relevant in the broader context of quinoline chemistry for creating diverse C-N linkages.[7][10]
Caption: Choice of synthetic strategy for N-alkylation.
Optimizing Reaction Conditions: The Causality Behind Experimental Choices
Successful N-alkylation hinges on the careful selection and optimization of several key parameters. Understanding the role of each component is critical for maximizing yield and purity.
| Parameter | Options & Considerations | Rationale & Expert Insights |
| Base | Inorganic: K₂CO₃, Cs₂CO₃, Na₂CO₃Stronger: NaH, KHMDS, tBuOK[11] | The base is required to neutralize the acid (e.g., HBr, HCl) formed during the reaction, preventing the protonation and deactivation of the starting amine.[11] For relatively unreactive amines, a stronger base like sodium hydride (NaH) may be necessary to generate the more nucleophilic amide anion.[11] Cesium carbonate (Cs₂CO₃) is often effective due to its high solubility in organic solvents.[12] |
| Solvent | Polar Aprotic: DMF, DMSO, Acetonitrile (MeCN)[11][12]Ethereal: THF, DioxaneGreener: Butanol, Toluene[3][11] | Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base while leaving the nucleophile relatively free, accelerating the reaction rate.[11] Dimethylformamide (DMF) is a common and effective choice. For reactions requiring higher temperatures, DMSO or toluene can be used.[11] |
| Alkylating Agent | Alkyl Halides: R-I > R-Br > R-ClAlkyl Sulfonates: Tosylates, Mesylates | The reactivity of alkyl halides follows the trend of leaving group ability (I⁻ > Br⁻ > Cl⁻). Alkyl iodides are the most reactive but can be less stable and more expensive. Alkyl bromides often provide a good balance of reactivity and stability. Sulfonates are excellent leaving groups and are highly reactive.[3] |
| Temperature | Room Temperature to Reflux (e.g., 25 °C to 120 °C) | Many N-alkylation reactions require heating to proceed at a reasonable rate.[11] However, excessive heat can lead to side reactions, decomposition of starting materials or products, and increased risk of over-alkylation. The optimal temperature should be determined empirically, often starting at a moderate temperature (e.g., 60-80 °C) and adjusting as needed. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Alkylating agents can be toxic and mutagenic; handle with care.[3]
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
This protocol describes a general procedure for the mono-alkylation of ethyl 5-aminoquinoline-2-carboxylate using an alkyl bromide.
Materials:
-
Ethyl 5-aminoquinoline-2-carboxylate
-
Alkyl bromide (1.1 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 5-aminoquinoline-2-carboxylate (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon) to create a solution with a concentration of approximately 0.1-0.2 M.
-
Reagent Addition: Add the alkyl bromide (1.1 equiv) to the stirring suspension at room temperature.
-
Reaction Execution: Heat the reaction mixture to 80 °C in an oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[13][14]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with water (3 times) and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.[15] The basic nature of the quinoline may require the addition of a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to prevent streaking.[15]
Protocol 2: N-Alkylation via Reductive Amination
This protocol provides an alternative method using an aldehyde as the alkyl source.
Materials:
-
Ethyl 5-aminoquinoline-2-carboxylate
-
Aldehyde (e.g., benzaldehyde) (1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve ethyl 5-aminoquinoline-2-carboxylate (1.0 equiv) and the aldehyde (1.2 equiv) in anhydrous DCE.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A small amount of a drying agent like MgSO₄ or the use of molecular sieves can facilitate this step.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in portions. Be aware that gas evolution may occur.
-
Reaction Execution: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-16 hours).
-
Quenching & Workup: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 times).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography as described in Protocol 1.
Analytical Characterization and Workflow Visualization
The progress of the reaction and the identity of the final product should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate). The product should have a different Rf value than the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides rapid confirmation of the consumption of starting material and the formation of a product with the expected molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The primary method for structural elucidation of the purified product. The appearance of new signals corresponding to the introduced alkyl group and shifts in the aromatic signals will confirm the structure.
-
High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition of the final product.
Caption: General experimental workflow for N-alkylation.
References
-
Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. Available from: [Link]
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University of Calgary. (n.d.). Alkylation of Amines. Chemistry LibreTexts. Retrieved from [Link]
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Sciencemadness.org. (2022). Best Conditions For N-Alkylation? Sciencemadness Discussion Board. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). N-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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Lund University. (2018). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal. Retrieved from [Link]
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University of Washington Tacoma. (n.d.). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. UW Tacoma Digital Commons. Retrieved from [Link]
-
ResearchGate. (2018). Plausible mechanism for the base catalyzed N‐alkylation of amines with alcohols. ResearchGate. Retrieved from [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 28(15), 5789. Available from: [Link]
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ResearchGate. (n.d.). Transition-Metal-Free Regioselective Alkylation of Quinoline N-Oxides via Oxidative Alkyl Migration and C-C Bond Cleavage of tert-/sec- Alcohols. Request PDF. Retrieved from [Link]
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Organic Chemistry Portal. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Retrieved from [Link]
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ResearchGate. (n.d.). Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. Request PDF. Retrieved from [Link]
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Prajapati, S. M., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4, 26551-26579. Available from: [Link]
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Chemistry with Caroline. (2022, April 5). Alkylation of Amines. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. Available from: [Link]
-
LookChem. (n.d.). Purification of Quinoline. Chempedia. Retrieved from [Link]
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ResearchGate. (n.d.). Buchwald–Hartwig amination of the linear hydroaminoalkylation products. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). The n-alkylation reaction of compound 6 in different organic solvents and ionic liquids…. ResearchGate. Retrieved from [Link]
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ResearchGate. (2015, May 20). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation. Molecules, 29(1), 108. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Forró, E., & Fülöp, F. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. Beilstein Journal of Organic Chemistry, 17, 2516–2525. Available from: [Link]
-
Centers for Disease Control and Prevention. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Retrieved from [Link]
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Gerson, B. (1984). Selection of analytic methods for therapeutic drug monitoring. Human Pathology, 15(5), 404-414. Available from: [Link]
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ResearchGate. (n.d.). Reductive Amination of Quinoline N-Oxide with Aminopyridines and Their N-Tozyl Derivatives. ResearchGate. Retrieved from [Link]
-
Kishikawa, N., & Kuroda, N. (2014). Analytical techniques for the determination of biologically active quinones in biological and environmental samples. Journal of Pharmaceutical and Biomedical Analysis, 87, 261-270. Available from: [Link]
-
Al-Ostath, A., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. Available from: [Link]
-
Madrid, P. B., et al. (2004). Parallel synthesis and antimalarial screening of a 4-aminoquinoline library. Journal of Combinatorial Chemistry, 6(3), 437-442. Available from: [Link]
-
MDPI. (2021). Analytical Methods for Nanomaterial Determination in Biological Matrices. Applied Sciences, 11(21), 10398. Available from: [Link]
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Application Note & Protocols: The Quinoline Scaffold in EGFR/HER-2 Inhibitor Synthesis—A Guide Featuring Ethyl 5-aminoquinoline-2-carboxylate Derivatives
Abstract
The human epidermal growth factor receptor (HER) family, particularly EGFR (HER-1) and HER-2, are critical drivers of oncogenesis in numerous solid tumors. Their central role in cell proliferation and survival signaling has made them prime targets for therapeutic intervention.[1] Small molecule tyrosine kinase inhibitors (TKIs) featuring a quinoline or quinazoline core have emerged as a highly successful class of drugs, with several gaining FDA approval.[2][3] This guide provides an in-depth examination of the synthesis of dual EGFR/HER-2 inhibitors, focusing on the strategic utility of the quinoline scaffold. We introduce Ethyl 5-aminoquinoline-2-carboxylate as a versatile, yet underexplored, starting material, outlining a rational, chemically sound synthetic pathway to a key intermediate. This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive theoretical framework, detailed experimental protocols, and the scientific rationale underpinning the design and synthesis of potent quinoline-based kinase inhibitors.
The Central Role of EGFR/HER-2 Signaling in Oncology
The EGFR/HER family comprises four receptor tyrosine kinases (RTKs): EGFR (HER1), HER2, HER3, and HER4.[4] These receptors are transmembrane proteins that, upon binding with extracellular ligands like epidermal growth factor (EGF), undergo dimerization. This dimerization, which can be homodimeric (e.g., EGFR/EGFR) or heterodimeric (e.g., EGFR/HER2), triggers the activation of the intracellular tyrosine kinase domain.[5]
Notably, HER2 has no known direct ligand and is the preferred dimerization partner for other ligand-bound HER family members, making the HER2/HER3 and EGFR/HER2 heterodimers exceptionally potent signaling complexes.[1][5] Activation leads to autophosphorylation of tyrosine residues, creating docking sites for adaptor proteins. This initiates downstream signaling cascades, primarily the PI3K/AKT/mTOR pathway, which promotes cell survival, and the RAS/RAF/MEK/ERK (MAPK) pathway, which drives cell proliferation.[6][7] In many cancers, overexpression or mutation of EGFR and/or HER2 leads to constitutive signaling, resulting in uncontrolled cell growth and tumor progression.[8] Dual inhibition of both EGFR and HER-2 is therefore a validated and powerful anticancer strategy.[9][10]
The Quinoline Core: A Privileged Scaffold for Kinase Inhibition
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[11] Its rigid, planar structure and rich, versatile chemistry make it an ideal foundation for designing TKIs.[2][12] Quinoline-based inhibitors typically function by occupying the ATP-binding pocket of the kinase domain, competing with endogenous ATP. The nitrogen atom at position 1 of the quinoline ring often forms a crucial hydrogen bond with the "hinge region" of the kinase, a key interaction for potent inhibition.[13]
This scaffold allows for synthetic elaboration at multiple positions, enabling chemists to fine-tune the molecule's properties to achieve high potency, selectivity, and favorable pharmacokinetics. Many clinically successful TKIs, such as Lapatinib, Neratinib, and Bosutinib, are built upon a 4-anilinoquinoline or 4-anilinoquinazoline core, underscoring the scaffold's therapeutic importance.[10][12]
Ethyl 5-aminoquinoline-2-carboxylate as a Versatile Synthetic Precursor
Ethyl 5-aminoquinoline-2-carboxylate is a highly functionalized building block that offers multiple handles for chemical modification.
-
The Quinoline Core: Provides the essential ATP-mimetic scaffold.
-
The 5-amino Group: Can be used as a point of attachment for side chains that target specific amino acid residues in the kinase pocket or can be modified to modulate solubility and other physical properties.
-
The 2-carboxylate Group: Can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced to an alcohol, offering a wide range of synthetic possibilities.
While direct synthetic routes from this specific starting material to EGFR/HER-2 inhibitors are not widely published, a logical and chemically sound pathway can be designed to convert it into a key intermediate, such as a 4-chloro-5-aminoquinoline derivative. This intermediate is a common precursor in the synthesis of 4-anilinoquinoline inhibitors.[14]
The proposed workflow involves a series of standard, high-yielding transformations to build the necessary functionality for subsequent coupling to the aniline fragment of the final inhibitor.
Protocol: Synthesis of a 4-Anilinoquinoline-based EGFR/HER-2 Inhibitor
This section provides a representative, multi-step protocol for the synthesis of a potent 4-anilinoquinoline inhibitor. The protocol is based on established synthetic routes for compounds like lapatinib and neratinib, adapted to utilize a key intermediate derived from Ethyl 5-aminoquinoline-2-carboxylate.[15][16][17]
Causality Behind Experimental Choices:
-
Chlorination (Step 1): The conversion of the quinolin-4-one to a 4-chloroquinoline is critical. The chlorine atom is an excellent leaving group, activating the C4 position for the subsequent nucleophilic aromatic substitution (SNAr) reaction, which is the cornerstone of this synthesis.[15]
-
SNAr Coupling (Step 2): This is the key bond-forming reaction. The use of a protic solvent like isopropanol or a polar aprotic solvent like DMF facilitates the reaction. The reaction is typically heated to overcome the activation energy for the formation of the Meisenheimer complex intermediate. An organic base is often omitted as the aniline reactant can act as a base, or the reaction is run under slightly acidic conditions to protonate the quinoline nitrogen, further activating the ring towards nucleophilic attack.
-
Purification: Purification by column chromatography followed by recrystallization is essential to remove unreacted starting materials and byproducts, ensuring the high purity (>98%) required for biological assays.
Part 4.1: Synthesis of Key Intermediate: Ethyl 4-chloro-5-aminoquinoline-2-carboxylate (Hypothetical)
(This protocol is a chemically plausible, illustrative pathway. Researchers should optimize conditions based on laboratory findings.)
-
Protection of the 5-amino group:
-
Materials: Ethyl 5-aminoquinoline-2-carboxylate (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (solvent).
-
Procedure: Dissolve the starting material in pyridine at 0 °C. Add acetic anhydride dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield ethyl 5-acetamidoquinoline-2-carboxylate.
-
-
Conversion to Quinolin-4-one:
-
Materials: N-protected intermediate, m-CPBA (2.5 eq), Dichloromethane (DCM, solvent).
-
Procedure: Dissolve the protected intermediate in DCM. Add m-CPBA portion-wise at 0 °C. Stir at room temperature overnight. The reaction mixture is then treated with aqueous sodium thiosulfate to quench excess peroxide. The organic layer is separated, washed, dried, and concentrated. The resulting N-oxide is then rearranged to the quinolin-4-one under thermal or acidic conditions.
-
-
Chlorination at C4:
-
Materials: Quinolin-4-one intermediate, Phosphorus oxychloride (POCl₃, solvent and reagent).
-
Procedure: (Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate PPE). Add the quinolin-4-one intermediate to an excess of POCl₃. Heat the mixture to reflux (approx. 110 °C) for 3-4 hours. After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is quenched by pouring it slowly onto crushed ice with vigorous stirring. The pH is adjusted to ~8 with a saturated NaHCO₃ solution, and the product is extracted with DCM. The combined organic layers are dried and concentrated to yield the crude Ethyl 4-chloro-5-acetamidoquinoline-2-carboxylate. This intermediate is often used directly in the next step.
-
Part 4.2: Key Coupling Reaction: Nucleophilic Aromatic Substitution (SNAr)
-
Materials:
-
Ethyl 4-chloro-5-acetamidoquinoline-2-carboxylate (Intermediate from 4.1) (1.0 eq)
-
3-chloro-4-(3-fluorobenzyloxy)aniline (1.1 eq)
-
Isopropanol (solvent)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
-
Procedure:
-
To a round-bottom flask, add the 4-chloroquinoline intermediate and 3-chloro-4-(3-fluorobenzyloxy)aniline.
-
Add isopropanol as the solvent (approx. 10 mL per gram of starting material).
-
Heat the mixture to reflux (approx. 85 °C) with stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Collect the solid by vacuum filtration. Wash the filter cake with cold isopropanol and then diethyl ether to remove impurities.
-
The resulting solid is the coupled product with the 5-amino group still protected.
-
Part 4.3: Deprotection and Final Elaboration
-
Materials:
-
Coupled product from 4.2
-
Aqueous HCl (e.g., 6M) or other suitable deprotection agent.
-
-
Procedure:
-
Suspend the protected product in aqueous HCl and heat to 80-90 °C for 6 hours to hydrolyze the acetyl protecting group.
-
Cool the solution and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the free amine product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Further functionalization (e.g., acylation of the 5-amino group to mimic irreversible inhibitors like Canertinib or Neratinib) can be performed at this stage using standard peptide coupling or acylation conditions.[18][19]
-
Part 4.4: Purification and Characterization
-
Purification: The final crude product is purified by flash column chromatography on silica gel, typically using a gradient of dichloromethane/methanol or ethyl acetate/hexanes. Fractions containing the pure product are combined and concentrated. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
-
Characterization (Self-Validation):
-
TLC/LC-MS: To confirm reaction completion and purity of the final product.
-
¹H and ¹³C NMR: To confirm the chemical structure. Expected shifts should correspond to the protons and carbons of the quinoline core and the substituted aniline moiety.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the synthesized compound. The measured m/z should match the calculated value for the target molecule's molecular formula.
-
Biological Evaluation and Data
The efficacy of newly synthesized compounds is assessed through a series of in vitro assays.
-
Kinase Inhibition Assay: The compound's ability to inhibit the enzymatic activity of purified EGFR and HER-2 kinases is measured. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined.
-
Cell Proliferation Assay: The antiproliferative activity is evaluated against a panel of human cancer cell lines with varying levels of EGFR/HER-2 expression (e.g., MCF-7 breast cancer, A-549 lung cancer, H1975 lung cancer with T790M resistance mutation). The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ is calculated.[9][10]
The table below summarizes reported activity data for representative quinoline-based EGFR/HER-2 inhibitors from the literature.
| Compound ID | Target(s) | IC₅₀ (EGFR) | IC₅₀ (HER-2) | Reference Cell Line | GI₅₀ / IC₅₀ (Cell) | Citation(s) |
| Lapatinib | EGFR/HER-2 | 10.8 nM | 9.8 nM | MCF-7 | ~26 nM (HER-2) | [9][10] |
| Neratinib | EGFR/HER-2/HER-4 | 92 nM | 59 nM | SKBr3 | - | [20] |
| Canertinib | EGFR/HER-2/HER-4 | 0.8 nM | 19 nM | - | - | [20] |
| Compound 5a | EGFR/HER-2 | 71 nM | 31 nM | MCF-7 | 25-82 nM | [9][10] |
| Compound 21 | Mutant EGFR | 138 nM (L858R/T790M) | - | H1975 | 0.21 µM | [21] |
| Compound 5a | EGFR/HER-2 | 87 nM | 33 nM | MCF-7 | 34 nM | [22] |
Conclusion
The quinoline scaffold remains a cornerstone in the development of targeted cancer therapies against the EGFR/HER-2 signaling axis. Its synthetic tractability and ideal fit within the kinase ATP-binding site provide a robust foundation for inhibitor design. This guide illustrates how a functionalized starting material like Ethyl 5-aminoquinoline-2-carboxylate can be logically transformed into a key precursor for potent 4-anilinoquinoline inhibitors. The provided protocols, grounded in established chemical principles and supported by authoritative literature, offer a comprehensive resource for researchers dedicated to the discovery of next-generation kinase inhibitors.
References
- Fry, D. W. (2000). Site-directed irreversible inhibitors of the erbB family of tyrosine kinases as novel anticancer drugs. Anti-cancer drug design, 15(1), 3-16.
-
Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry. [Link][9]
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HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer. ResearchGate. [Link][6]
-
Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Medicinal Chemistry, 15(1), 133-152. [Link][10]
-
Garrido, P., et al. (2023). A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. International Journal of Molecular Sciences, 24(13), 11139. [Link][1]
-
Asati, V., et al. (2016). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Molecules, 21(1), 86. [Link][4]
-
Kumar, A., et al. (2023). Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions. European Journal of Medicinal Chemistry, 245, 114922. [Link][21]
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Al-Ostoot, F. H., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Archiv der Pharmazie. [Link][2]
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Sakpal, T. V., et al. (2021). Crosstalk between PRLR and EGFR/HER2 Signaling Pathways in Breast Cancer. International Journal of Molecular Sciences, 22(18), 10137. [Link][23]
-
A practical synthesis of lapatinib. ResearchGate. (2013). [Link][15]
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Process for the preparation of lapatinib. Google Patents. (2014). [16]
-
The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer. Oncotarget, 8(69), 114353-114371. [Link][5]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(10), 3299. [Link][8]
-
LAPATINIB, GW572016, An EGFR-ErbB-2 inhibitor. New Drug Approvals. (2014). [Link][24]
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Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current medicinal chemistry, 18(10), 1488-1508. [Link][11]
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Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3020. [Link][3]
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El-Damasy, D. A., et al. (2024). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Journal of the Chinese Chemical Society. [Link][22]
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Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. [Link][25]
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The Wittig–Horner reaction for the synthesis of neratinib. ResearchGate. (2020). [Link][17]
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Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Bioorganic Chemistry, 107, 104526. [Link][13]
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Synthesis and biological evaluation of EGFR/HER-2 inhibitors: analogs of 5-substituted-4-anilinoquinazoline and 6,7-disubstituted-4-anilinoquinoline-3-carbonitrile: screening for development of novel PET tracers. Semantic Scholar. (2012). [Link][14]
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Application Notes and Protocols: Ethyl 5-aminoquinoline-2-carboxylate in Anti-Cancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility and ability to interact with various biological targets have made it a cornerstone in the development of therapeutic agents.[2][3] In oncology, numerous quinoline-based compounds have demonstrated potent anti-cancer activity, with several already in clinical use, including kinase inhibitors like Bosutinib and Lenvatinib.[4] These molecules exert their effects through diverse mechanisms, such as the inhibition of protein kinases, disruption of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][5]
Ethyl 5-aminoquinoline-2-carboxylate serves as a key starting material and molecular scaffold for the synthesis of novel anti-cancer drug candidates. Its structure features two reactive sites ripe for chemical modification: the amino group at the C5 position and the ethyl ester at the C2 position. This allows for the systematic generation of large chemical libraries, enabling extensive structure-activity relationship (SAR) studies to identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.[1] This guide provides an in-depth overview and detailed protocols for leveraging this versatile chemical entity in a modern anti-cancer drug discovery workflow.
Core Concept: Mechanism of Action of Quinoline Derivatives
Quinoline-based compounds can interfere with cancer cell proliferation and survival through multiple pathways. Their planar aromatic structure allows them to intercalate with DNA or interact with the ATP-binding pocket of protein kinases, a major class of drug targets in oncology.[2][5][6] Dysregulation of kinase signaling is a hallmark of many cancers, driving uncontrolled cell growth and survival.[7]
Key mechanisms of action for quinoline derivatives include:
-
Tyrosine Kinase Inhibition: Many quinoline derivatives are designed to target the ATP-binding site of receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor), HER-2 (Human Epidermal Growth Factor Receptor 2), and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[8][9][10] Inhibition of these pathways can block downstream signaling cascades responsible for cell proliferation and angiogenesis.
-
Induction of Apoptosis: Successful anti-cancer agents often work by inducing programmed cell death, or apoptosis. Quinoline compounds have been shown to trigger apoptosis by activating caspases and modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[8][10][11]
-
Cell Cycle Arrest: By interfering with the machinery of cell division, these compounds can cause cancer cells to arrest in specific phases of the cell cycle (e.g., G0/G1 or G2/M), preventing them from replicating.[5][12]
Visualization: Simplified EGFR/HER-2 Signaling Pathway
The following diagram illustrates a simplified signaling pathway often targeted by quinoline-based kinase inhibitors. Overexpression or mutation of EGFR and HER-2 is common in various cancers, leading to downstream activation of the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cell proliferation and survival.
Caption: Inhibition of EGFR/HER-2 signaling by quinoline derivatives.
Part 1: In Vitro Screening Protocols
The initial phase of drug discovery involves screening a library of compounds derived from Ethyl 5-aminoquinoline-2-carboxylate to identify "hits" with significant biological activity. This is achieved through a series of robust and reproducible in vitro assays.
Protocol 1: Cell Viability (Cytotoxicity) Assay
Objective: To determine the concentration at which a test compound inhibits the growth of a cancer cell line by 50% (IC50). This is a primary indicator of anti-cancer activity. A variety of methods can be used, including those based on metabolic activity (MTT, MTS), cell membrane integrity (trypan blue), or total protein content (Sulforhodamine B).[13][14][15]
Methodology: Sulforhodamine B (SRB) Assay
This colorimetric assay relies on the ability of the SRB dye to bind to protein components of cells, providing an estimation of total cell biomass.[14]
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, HT-29 for colon cancer).[8]
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Test compounds (dissolved in DMSO to create a 10 mM stock).
-
Trichloroacetic acid (TCA), cold.
-
Sulforhodamine B (SRB) solution.
-
Tris-base solution.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To measure the direct inhibitory effect of a lead compound on the activity of a specific protein kinase (e.g., EGFR, HER-2).[16][17]
Methodology: ADP-Glo™ Kinase Assay (Promega)
This is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. Lower ADP levels correspond to higher kinase inhibition.[17]
Materials:
-
Recombinant human kinase (e.g., EGFR).
-
Kinase-specific substrate peptide.
-
ATP.
-
Test compound and a known inhibitor (e.g., Erlotinib) as a positive control.
-
ADP-Glo™ Kinase Assay kit (includes ADP-Glo™ Reagent and Kinase Detection Reagent).
-
Kinase Assay Buffer.
-
White, opaque 96-well plates.
Procedure:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compound in kinase assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the following to each well (for a 10 µL reaction):
-
2.5 µL of serially diluted test compound or control.
-
2.5 µL of kinase enzyme.
-
Mix and incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and removes any remaining ATP.
-
ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[17]
Visualization: In Vitro Screening Workflow
Caption: Workflow for primary and secondary in vitro screening.
Data Presentation: Sample In Vitro Screening Results
| Compound ID | Derivative Structure | Cytotoxicity IC50 (µM) [MCF-7] | Cytotoxicity IC50 (µM) [HT-29] | Kinase Inhibition IC50 (nM) [EGFR] | Kinase Inhibition IC50 (nM) [HER-2] |
| Parent | Ethyl 5-aminoquinoline-2-carboxylate | >100 | >100 | >10,000 | >10,000 |
| AQ-001 | R1 = H, R2 = Phenyl | 15.2 | 21.5 | 5,210 | 8,340 |
| AQ-007 | R1 = 4-methoxy-phenyl, R2 = H | 0.85 | 1.2 | 71 | 33 |
| AQ-009 | R1 = 3-chloro-phenyl, R2 = H | 1.1 | 0.98 | 68 | 30 |
| Erlotinib | Reference Drug | 0.90 | 1.5 | 80 | 1,500 |
| Lapatinib | Reference Drug | 1.2 | 2.0 | 1,200 | 26 |
Note: Data is hypothetical and for illustrative purposes, but reflects trends seen in published studies where specific substitutions significantly enhance potency and selectivity.[8]
Part 2: In Vivo Preclinical Evaluation
Compounds that demonstrate high potency and selectivity in vitro must then be evaluated in a living system to assess their efficacy and safety. Animal models, particularly xenograft models in immunodeficient mice, are indispensable for this stage.[18][19]
Protocol 3: Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a lead quinoline derivative in an in vivo setting. This involves implanting human cancer cells into immunodeficient mice and monitoring tumor growth in response to treatment.[20]
Model Types:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted subcutaneously into mice. These models are highly reproducible and excellent for initial efficacy screening.[20][21]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a human patient are directly implanted into mice. These models better preserve the heterogeneity and microenvironment of the original tumor, offering higher predictive value for clinical outcomes.[19][22]
Methodology: Subcutaneous CDX Model
Animals:
-
Immunodeficient mice (e.g., Athymic Nude or SCID), 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Procedure:
-
Cell Preparation: Culture the desired human cancer cells (e.g., HT-29). Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or a mixture with Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Tumor Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable, measure their dimensions using digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.
-
Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomly assign the mice to different treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., saline or a specific formulation buffer).
-
Group 2: Test Compound (e.g., AQ-009) at a specific dose and schedule (e.g., 50 mg/kg, daily, oral gavage).
-
Group 3: Positive control drug (e.g., Erlotinib).
-
-
Data Collection: Continue to measure tumor volume and body weight for the duration of the study (e.g., 21-28 days). Body weight is a key indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry to confirm target engagement).
-
Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the efficacy of the treatment.
Visualization: In Vivo Experimental Workflow
Caption: Key steps in a cell line-derived xenograft (CDX) study.
Conclusion and Future Perspectives
Ethyl 5-aminoquinoline-2-carboxylate is a highly valuable scaffold in the quest for novel anti-cancer therapeutics. The protocols outlined in this guide provide a robust framework for the systematic evaluation of its derivatives, from initial high-throughput in vitro screening to preclinical in vivo efficacy studies. The journey from a chemical scaffold to a clinical candidate is complex, and challenges such as optimizing bioavailability, minimizing off-target effects, and overcoming potential drug resistance must be addressed.[5] Future research will likely focus on developing highly selective inhibitors, exploring novel quinoline-based hybrids, and evaluating their potential in combination therapies to create more durable and effective treatments for cancer patients.
References
- Curr Top Med Chem. (2021). Quinoline-based Compounds with Potential Activity against Drugresistant Cancers.
- PubMed Central. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
- PubMed. Cytotoxic assays for screening anticancer agents.
- Bio-protocol. Comprehensive review on current developments of quinoline-based anticancer agents.
- Crown Bioscience. Preclinical Drug Testing Using Xenograft Models.
- PubMed. Quinoline as a privileged scaffold in cancer drug discovery.
- ijrpr. Insights into Quinoline Schiff Bases as Anticancer Agents.
- Benchchem.
- Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
- PubMed. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights.
- ResearchGate. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- Altogen Labs. (2023). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing.
- Omni Life Science. Cytotoxicity Assay for Anti-Cancer Drugs.
- Crown Bioscience.
- SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- PubMed. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery.
- Benchchem. Application Notes and Protocols for Kinase Activity Assays.
- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.
- PubMed Central. (2025).
- ResearchGate. (2025).
- Chem-Station. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
- ResearchGate. (2025). (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review).
- RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- PubMed Central.
- Bentham Science.
- ResearchGate. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents.
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Application Notes and Protocols for the Development of Antimicrobial Agents from Ethyl 5-aminoquinoline-2-carboxylate
Introduction
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents.[1] The quinoline scaffold has historically been a rich source of potent therapeutic agents, most notably the quinolone class of antibiotics which have been in clinical use for decades.[1] These compounds typically exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and leading to cell death.[1] The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of antimicrobial activity, selectivity, and pharmacokinetic properties.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Ethyl 5-aminoquinoline-2-carboxylate as a versatile starting scaffold for the synthesis and evaluation of new antimicrobial agents. We will delve into the rationale behind selecting this scaffold, provide detailed protocols for the synthesis of amide and sulfonamide derivatives, outline standardized methods for antimicrobial susceptibility and cytotoxicity testing, and discuss the importance of structure-activity relationship (SAR) studies in optimizing lead compounds.
The Quinoline Scaffold: A Privileged Structure in Antimicrobial Drug Discovery
The quinoline nucleus is a recurring motif in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1] The success of fluoroquinolones, such as ciprofloxacin and levofloxacin, underscores the potential of this heterocyclic system in combating bacterial infections.[1] Ethyl 5-aminoquinoline-2-carboxylate (CAS No: 1447608-15-2) presents two key functional handles for derivatization: a primary aromatic amine at the C5 position and an ethyl ester at the C2 position. These sites are amenable to a variety of chemical transformations, allowing for the systematic exploration of chemical space and the generation of diverse compound libraries.
Hypothesized Mechanism of Action
While the specific mechanism of action for novel derivatives of ethyl 5-aminoquinoline-2-carboxylate would require experimental validation, it is hypothesized that they will retain the core mechanism of other quinolone-based antibiotics. This involves the formation of a ternary complex with the bacterial type II topoisomerase (DNA gyrase or topoisomerase IV) and DNA, which stabilizes the cleaved DNA strands and ultimately leads to lethal double-strand breaks.
Caption: Hypothesized mechanism of action for quinoline-based antimicrobial agents.
Synthesis of Novel Derivatives
The presence of the primary amine and ester functionalities on the ethyl 5-aminoquinoline-2-carboxylate scaffold allows for the straightforward synthesis of diverse libraries of amide and sulfonamide derivatives.
Protocol 1: Synthesis of Quinoline-5-carboxamide Derivatives
This protocol describes the synthesis of amide derivatives at the C5 position via acylation of the primary amine.
Materials:
-
Ethyl 5-aminoquinoline-2-carboxylate
-
Desired carboxylic acid (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (if solubility is an issue)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve ethyl 5-aminoquinoline-2-carboxylate (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution (2x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Synthesis of Quinoline-5-sulfonamide Derivatives
This protocol details the synthesis of sulfonamide derivatives from the C5-amino group.
Materials:
-
Ethyl 5-aminoquinoline-2-carboxylate
-
Desired sulfonyl chloride (1.1 eq)
-
Pyridine or Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Separatory funnel
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve ethyl 5-aminoquinoline-2-carboxylate (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve the desired sulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture via a dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), water (2x), saturated sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: Synthetic pathways for derivatization of Ethyl 5-aminoquinoline-2-carboxylate.
Antimicrobial Susceptibility Testing
Once a library of derivatives has been synthesized, the next critical step is to evaluate their antimicrobial activity. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4][5][6][7][8][9][10][11]
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1]
Materials:
-
Synthesized quinoline derivatives
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in MHB in the 96-well plates to achieve the desired concentration range (e.g., 0.125 to 128 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a growth control (bacteria in broth without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined visually or by using a microplate reader.
Protocol 4: Agar Disk Diffusion (Kirby-Bauer) Assay
This is a qualitative method to assess the antimicrobial activity of a compound.
Materials:
-
Synthesized quinoline derivatives
-
Sterile paper disks (6 mm)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
Disk Application: Impregnate sterile paper disks with a known concentration of the test compounds and place them on the agar surface. Include a positive control (disk with a standard antibiotic) and a negative control (disk with solvent only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Data Presentation
Quantitative data from the MIC assays should be summarized in a clear and structured table to facilitate comparison and SAR analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Quinoline Derivatives
| Compound ID | R Group (Amide/Sulfonamide) | MIC (µg/mL) vs. S. aureus (ATCC 29213) | MIC (µg/mL) vs. E. coli (ATCC 25922) |
| Parent | Ethyl 5-aminoquinoline-2-carboxylate | [Insert Data] | [Insert Data] |
| Derivative 1 | [Specify R group] | [Insert Data] | [Insert Data] |
| Derivative 2 | [Specify R group] | [Insert Data] | [Insert Data] |
| Ciprofloxacin | (Positive Control) | [Insert Data] | [Insert Data] |
Cytotoxicity Assessment
It is crucial to evaluate the toxicity of promising antimicrobial compounds against mammalian cells to ensure their potential for therapeutic use. The MTT assay is a widely used colorimetric method to assess cell viability.
Protocol 5: MTT Cytotoxicity Assay
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed mammalian cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 24-48 hours. Include a vehicle control (cells treated with solvent only) and an untreated control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Caption: Overall workflow for the development of antimicrobial agents.
Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the antimicrobial and cytotoxicity assays will be instrumental in establishing a structure-activity relationship (SAR). By comparing the activity of different derivatives, researchers can identify key structural features that contribute to potency and selectivity. This iterative process of design, synthesis, and testing is fundamental to lead optimization and the development of a successful drug candidate.
Conclusion
Ethyl 5-aminoquinoline-2-carboxylate is a promising and versatile starting scaffold for the development of novel antimicrobial agents. The synthetic accessibility of its functional groups, combined with the proven antimicrobial potential of the quinoline core, provides a solid foundation for a drug discovery program. By following the detailed protocols outlined in this document for synthesis, antimicrobial screening, and cytotoxicity evaluation, researchers can systematically explore the chemical space around this scaffold and identify potent and safe lead compounds to address the growing threat of antimicrobial resistance.
References
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Kumar, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 75. Retrieved from [Link]
-
Patel, K. B., & Kumari, P. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. Precision Chemistry. Retrieved from [Link]
- CLSI. (2023). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100.
- Various Authors. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 51, 485–489.
-
Kikkeri, N., et al. (2025). Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. ResearchGate. Retrieved from [Link]
- CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
-
EUCAST. (n.d.). Home. The European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
- Various Authors. (n.d.). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.
-
Zięba, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. Retrieved from [Link]
-
Singh, R. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(14), 6749–6764. Retrieved from [Link]
- Macmillan Group - Princeton University. (2023).
- Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01).
- Various Authors. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
- Advanced Journal of Chemistry, Section A. (n.d.).
-
Al-Warhi, T., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4991. Retrieved from [Link]
-
CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Application Notes: Ethyl 5-aminoquinoline-2-carboxylate as a Versatile Precursor for Advanced Fluorescent Probes
Introduction
In the dynamic fields of cellular imaging, diagnostics, and drug development, fluorescent probes are indispensable tools for visualizing and quantifying biological processes at the molecular level.[1] The quinoline scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in the design of these probes due to its inherent fluorescence, photostability, and synthetic tractability.[2] Ethyl 5-aminoquinoline-2-carboxylate, in particular, stands out as a highly valuable precursor. Its structure combines the favorable photophysical properties of the quinoline core with a strategically positioned amino group at the C5 position and an ethyl ester at the C2 position. The amino group serves as a versatile reactive handle for the covalent attachment of various recognition moieties, while the ester group can be further modified, allowing for the rational design of probes tailored to specific analytes and biological environments. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 5-aminoquinoline-2-carboxylate in the development of novel fluorescent probes.
Physicochemical and Spectroscopic Properties
The utility of a fluorophore is fundamentally dictated by its photophysical characteristics. Ethyl 5-aminoquinoline-2-carboxylate exhibits intriguing spectroscopic properties that can be influenced by its local environment, a phenomenon known as solvatochromism.[3][4] This sensitivity to solvent polarity is a key feature that can be harnessed in probe design.
| Property | Value/Observation | Source |
| Molecular Formula | C12H12N2O2 | [5] |
| Molar Mass | 216.24 g/mol | [5] |
| Appearance | Typically a solid | N/A |
| Solvatochromism | Absorption and fluorescence spectra show shifts with varying solvent polarity.[3] | [3][6] |
| Excited State | The excited state is more polar than the ground state, often involving intramolecular charge transfer (ICT).[3] | [3] |
| Quantum Yield (ΦF) | The quantum yield of quinoline derivatives can be significantly influenced by substitution and environment, with some derivatives reaching high values.[7][8] | [7][8] |
The solvatochromic behavior, where the emission wavelength shifts with solvent polarity, is a critical feature. This property arises from changes in the dipole moment of the molecule upon excitation and can be exploited to create probes that report on changes in the local microenvironment, such as binding to a nonpolar protein pocket.[9]
Principles of Probe Design and Synthesis
The primary advantage of Ethyl 5-aminoquinoline-2-carboxylate as a precursor lies in the synthetic accessibility of its 5-amino group. This primary amine can be readily derivatized through various chemical reactions to install a "recognition moiety"—a chemical group designed to selectively interact with a specific analyte of interest, such as a metal ion, a reactive oxygen species, or a change in pH.[10][11]
The general design strategy involves a modular approach, often conceptualized as a "fluorophore-linker-receptor" system. In this case, the quinoline core is the fluorophore, and a recognition element is attached, often via a linker, to the 5-amino position. The interaction of the receptor with its target analyte induces a change in the electronic properties of the quinoline fluorophore, leading to a detectable change in its fluorescence output (e.g., intensity, wavelength, or lifetime).[12]
Common sensing mechanisms that can be engineered using this scaffold include:
-
Photoinduced Electron Transfer (PET): A process where the receptor can quench the fluorescence of the quinoline core. Upon binding to the analyte, the PET process is inhibited, leading to a "turn-on" fluorescence response.[13]
-
Intramolecular Charge Transfer (ICT): The electronic properties of the quinoline can be modulated by the receptor. Analyte binding can alter the electron-donating or -withdrawing nature of the substituent at the 5-position, causing a shift in the emission wavelength.[14]
-
Fluorescence Resonance Energy Transfer (FRET): The quinoline can act as a donor or acceptor in a FRET pair, with analyte binding causing a conformational change that alters the distance between the pair, thus modulating the FRET efficiency.[15]
General Synthetic Workflow
The derivatization of Ethyl 5-aminoquinoline-2-carboxylate typically begins with the reaction of the 5-amino group.
Sources
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- 2. taylorfrancis.com [taylorfrancis.com]
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- 11. Fluorescent Probes for Sensitive and Selective Detection of pH Changes in Live Cells in Visible and Near-infrared Channels - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Ethyl 5-aminoquinoline-2-carboxylate Derivatives
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system is a privileged heterocyclic motif that forms the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. Its rigid, planar structure and unique electronic properties make it an ideal scaffold for interacting with biological targets. Ethyl 5-aminoquinoline-2-carboxylate, in particular, is a versatile building block. The presence of the amino group at the C5 position and the ethyl ester at C2 provides critical handles for further molecular elaboration and influences the molecule's overall reactivity.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, allowing for the precise and efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under relatively mild conditions.[1] Applying these powerful transformations to functionalize the quinoline scaffold is a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of key palladium-catalyzed reactions for the derivatization of a halogenated precursor, Ethyl 5-amino-8-bromoquinoline-2-carboxylate , offering detailed protocols and the scientific rationale behind critical experimental parameters.
Core Concept: The Palladium Catalytic Cycle
At the heart of these transformations lies the palladium catalytic cycle, a sequence of elementary organometallic steps that facilitates the coupling of two fragments.[2][3] The cycle typically begins with a palladium(0) species, which is often generated in situ from a more stable palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂.[4]
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., Ar-Br) of the quinoline substrate, forming a Pd(II) intermediate.
-
Transmetalation: The second coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, the high stability and low toxicity of boronic acid reagents, and its exceptional functional group tolerance.[5][6] It is an indispensable tool for creating biaryl structures, which are prevalent in pharmaceuticals.
Scientific Rationale
-
Catalyst & Ligand: A combination of a Pd(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often employed. The ligand stabilizes the Pd(0) species, and its steric bulk promotes the final reductive elimination step, which is often rate-limiting.[6]
-
Base: A base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, is essential. It activates the boronic acid by forming a more nucleophilic boronate complex ("-ate" complex), which facilitates the transmetalation step.[7]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common. This biphasic system helps to dissolve both the organic substrates and the inorganic base, accelerating the reaction.[8]
Data Presentation: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Condition | Rationale |
| Electrophile | Ethyl 5-amino-8-bromoquinoline-2-carboxylate | The C-Br bond is sufficiently reactive for oxidative addition. |
| Nucleophile | Arylboronic Acid (1.2 - 1.5 equiv.) | Stable, commercially available C-C coupling partner. |
| Pd Source | Pd(OAc)₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%) | Precatalyst that is reduced in situ to active Pd(0). |
| Ligand | SPhos, XPhos, or PPh₃ (2-10 mol%) | Stabilizes catalyst, promotes key steps. Bulky ligands often improve yields. |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Activates the boronic acid for efficient transmetalation.[7] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1 v/v) | Solubilizes both organic and inorganic reagents.[8] |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Pd(0) catalyst. |
Detailed Protocol: Synthesis of Ethyl 5-amino-8-phenylquinoline-2-carboxylate
Materials:
-
Ethyl 5-amino-8-bromoquinoline-2-carboxylate (1.0 equiv.)
-
Phenylboronic acid (1.3 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv.)
-
Potassium carbonate (K₂CO₃), finely ground (2.5 equiv.)
-
1,4-Dioxane, anhydrous
-
Deionized water
-
Schlenk flask or reaction vial with a stir bar
-
Nitrogen or Argon line with manifold
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere of nitrogen, add Ethyl 5-amino-8-bromoquinoline-2-carboxylate (1.0 equiv.), phenylboronic acid (1.3 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₂CO₃ (2.5 equiv.).
-
Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).
-
Degassing: Subject the heterogeneous mixture to three cycles of vacuum-backfill with nitrogen to ensure all oxygen is removed. This step is critical for catalyst longevity.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Application 2: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for linking terminal alkynes with sp²-hybridized carbons (aryl/vinyl halides), providing direct access to internal alkynes.[9][10] These products are valuable intermediates in organic synthesis and are found in many functional materials and pharmaceuticals.
Scientific Rationale
-
Dual Catalysis: The classical Sonogashira reaction employs a dual catalytic system. A palladium catalyst (e.g., PdCl₂(PPh₃)₂) performs the main cross-coupling cycle, while a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[11] This copper acetylide is more reactive and readily undergoes transmetalation with the palladium center.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves to deprotonate the terminal alkyne and to neutralize the H-X acid formed during the reaction.[9]
-
Copper-Free Variant: A significant side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). To avoid this, copper-free Sonogashira protocols have been developed, which typically require a slightly higher reaction temperature or a more specialized palladium/ligand system.[12]
Detailed Protocol: Synthesis of Ethyl 5-amino-8-(phenylethynyl)quinoline-2-carboxylate
Materials:
-
Ethyl 5-amino-8-bromoquinoline-2-carboxylate (1.0 equiv.)
-
Phenylacetylene (1.5 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv.)
-
Copper(I) iodide (CuI) (0.05 equiv.)
-
Triphenylphosphine (PPh₃) (0.06 equiv.)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask or reaction vial with a stir bar
-
Nitrogen or Argon line with manifold
Procedure:
-
Reaction Setup: To a dry Schlenk flask under a nitrogen atmosphere, add Ethyl 5-amino-8-bromoquinoline-2-carboxylate (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), CuI (0.05 equiv.), and PPh₃ (0.06 equiv.).
-
Solvent and Reagent Addition: Add anhydrous THF and anhydrous Et₃N (e.g., in a 2:1 v/v ratio). Degas the solution with a gentle stream of nitrogen for 15 minutes.
-
Alkyne Addition: Add phenylacetylene (1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat gently to 50-60 °C if the reaction is sluggish. The amino group on the quinoline can sometimes slow the reaction, necessitating mild heating.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to isolate the alkynylated quinoline.
Experimental Workflow and Troubleshooting
A successful cross-coupling experiment relies on careful execution of each step, from preparation to analysis.
Caption: Standard experimental workflow for palladium-catalyzed cross-coupling reactions.
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Inactive catalyst.
-
Solution: Ensure rigorous exclusion of oxygen. Use freshly opened anhydrous solvents. Increase catalyst/ligand loading or switch to a more active pre-catalyst system.
-
-
Dehalogenation (Loss of Bromine):
-
Cause: A common side reaction, especially in Suzuki couplings.
-
Solution: Use a milder base or lower the reaction temperature. Ensure the boronic acid is of high purity.
-
-
Homocoupling (Glaser Coupling in Sonogashira):
-
Cause: Copper-catalyzed dimerization of the alkyne.
-
Solution: Rigorously exclude oxygen. Reduce the amount of CuI or switch to a well-established copper-free protocol.[12]
-
-
Poor Yields with Aminoquinoline:
-
Cause: The C5-amino group can potentially coordinate to the palladium center, inhibiting catalysis.
-
Solution: Use bulky phosphine ligands (like XPhos or t-Bu₃P) that create a sterically hindered environment around the palladium, disfavoring coordination from the substrate's amino group.[13]
-
References
-
Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade. PMC, NIH. Available at: [Link]
-
Palladium catalyzed radical relay for the oxidative cross-coupling of quinolines. Nature Communications. Available at: [Link]
-
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. Available at: [Link]
-
Palladium catalyzed radical relay for the oxidative cross-coupling of quinolines. PMC, NIH. Available at: [Link]
-
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. Available at: [Link]
-
Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. Available at: [Link]
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Request PDF on ResearchGate. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. ResearchGate. Available at: [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Sonogashira coupling. Wikipedia. Available at: [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Request PDF on ResearchGate. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a. ResearchGate. Available at: [Link]
-
Optimization of conditions in the Suzuki-Miyaura coupling reaction a. ResearchGate. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Mechanisms of the palladium-catalyzed couplings of acid chlorides with organotin reagents. Journal of the American Chemical Society. Available at: [Link]
-
Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Semantic Scholar. Available at: [Link]
-
Sonogashira coupling. YouTube. Available at: [Link]
-
Cross-coupling reaction. Wikipedia. Available at: [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]
-
Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. Available at: [Link]
-
Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. Available at: [Link]
-
Sonogashira coupling reaction | Organometallic name reaction. YouTube. Available at: [Link]
-
The Palladium‐Catalyzed Cross‐Coupling Reactions of Organotin Reagents with Organic Electrophiles. Semantic Scholar. Available at: [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. Available at: [Link]
-
Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC, NIH. Available at: [Link]
-
New Approach of Ethyl Substituted Isoquinoline-3-Carboxylate Synthesis. Jordan Journal of Chemistry. Available at: [Link]
-
Decarboxylative cross-coupling. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]
-
Decarboxylative cross-nucleophile coupling via ligand-to-metal charge transfer photoexcitation of Cu(II) carboxylates. PMC, NIH. Available at: [Link]
-
Synthesis of Ethyl 2-Amino-4-benzoyl-5-oxo-5,6-dihydro-4 H -pyrano[3,2- c ]quinoline-3-carboxylates by a One-pot, Three-Component Reaction in the Presence of TPAB. ResearchGate. Available at: [Link]
-
Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. ResearchGate. Available at: [Link]
-
Decarboxylative cross-nucleophile coupling via ligand-to-metal charge transfer photoexcitation of Cu(II) carboxylates. PubMed. Available at: [Link]
-
Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. PMC, NIH. Available at: [Link]
-
Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Experimental Protocol: Facile Saponification of Ethyl 5-Aminoquinoline-2-carboxylate for the Synthesis of Key Pharmaceutical Precursors
Introduction
Quinoline-2-carboxylic acids and their derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents. The synthesis of these compounds often proceeds via the hydrolysis of their corresponding esters. This application note provides a detailed, field-proven protocol for the efficient saponification of Ethyl 5-aminoquinoline-2-carboxylate to yield 5-aminoquinoline-2-carboxylic acid. This transformation is a critical step in the synthesis of various biologically active molecules, including potential kinase inhibitors and antimicrobial agents. The protocol herein is designed for robustness and scalability, with in-depth explanations of the chemical principles to ensure successful execution by researchers in drug discovery and process development.
The hydrolysis of an ester to a carboxylic acid is a fundamental reaction in organic synthesis, typically achieved under acidic or basic conditions. For substrates containing amine functionalities, such as Ethyl 5-aminoquinoline-2-carboxylate, basic hydrolysis (saponification) is generally preferred to avoid protonation of the amino group, which could affect its solubility and reactivity. The protocol described below utilizes a standard aqueous base to effect the hydrolysis, followed by a carefully controlled neutralization to precipitate the desired carboxylic acid product.
Chemical Reaction and Mechanism
The saponification of Ethyl 5-aminoquinoline-2-carboxylate is a nucleophilic acyl substitution reaction. The hydroxide ion (OH⁻) from the base acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the final 5-aminoquinoline-2-carboxylic acid.
Experimental Workflow Diagram
Caption: Workflow for the hydrolysis of Ethyl 5-aminoquinoline-2-carboxylate.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Grade | Supplier |
| Ethyl 5-aminoquinoline-2-carboxylate | ≥98% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Scientific |
| Ethanol (EtOH) | 200 Proof, Absolute | VWR Chemicals |
| Hydrochloric Acid (HCl) | 1 M solution | EMD Millipore |
| Deionized Water | - | - |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH meter or pH paper
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-aminoquinoline-2-carboxylate (1.0 g, 4.62 mmol) in ethanol (20 mL).
-
In a separate beaker, prepare a solution of sodium hydroxide (0.37 g, 9.24 mmol, 2.0 equivalents) in deionized water (10 mL).
-
Add the aqueous sodium hydroxide solution to the ethanolic solution of the ester at room temperature with stirring.
-
-
Reaction Execution:
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour. Use a mobile phase of 50% ethyl acetate in hexanes. The reaction is complete when the starting material spot (ester) is no longer visible under UV light. The expected reaction time is 2-4 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol from the reaction mixture using a rotary evaporator.
-
To the remaining aqueous solution, slowly add 1 M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 7. The product, 5-aminoquinoline-2-carboxylic acid, will precipitate out of the solution as a solid.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two portions of cold deionized water (2 x 10 mL).
-
-
Purification and Characterization:
-
For further purification, the crude product can be recrystallized from a mixture of ethanol and water. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to form crystals.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol/water (1:1) mixture.
-
Dry the purified 5-aminoquinoline-2-carboxylic acid under vacuum to a constant weight.
-
Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point to confirm its identity and purity.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Reaction is incomplete after 4 hours | Insufficient base or temperature. | Add an additional 0.5 equivalents of NaOH and continue refluxing. Ensure the reaction temperature is maintained at the boiling point of the solvent mixture. |
| Product does not precipitate upon neutralization | Product is too soluble in the aqueous medium. | If the volume of the aqueous solution is large, concentrate it under reduced pressure before neutralization. Ensure the pH is accurately adjusted to the isoelectric point. |
| Oily product obtained instead of a solid | Impurities are present. | Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification. If this fails, perform an extraction with an organic solvent and re-precipitate. |
Conclusion
This application note provides a reliable and straightforward protocol for the hydrolysis of Ethyl 5-aminoquinoline-2-carboxylate. The procedure is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations. The resulting 5-aminoquinoline-2-carboxylic acid is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. By understanding the underlying chemical principles and following the detailed steps provided, researchers can confidently and efficiently perform this important transformation.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. 5th ed. Cengage Learning.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. 5th ed. Springer.
-
Synthesis of quinoline-2-carboxylic acid compounds and their antimicrobial activity. Advanced Journal of Chemistry, Section A. [Link][1]
-
Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link][2]
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for Ethyl 5-aminoquinoline-2-carboxylate synthesis
Welcome to the technical support center for the synthesis of Ethyl 5-aminoquinoline-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. The information provided is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction to the Synthesis
The synthesis of Ethyl 5-aminoquinoline-2-carboxylate, a valuable scaffold in medicinal chemistry, can be approached through several classical quinoline synthesis routes. Among these, the Friedländer annulation offers a robust and versatile method for constructing the quinoline core with the desired substitution pattern. This guide will focus on a common variant of the Friedländer synthesis, which involves the condensation of an appropriately substituted 2-aminobenzaldehyde with an active methylene compound, followed by further functional group manipulations.
A plausible and efficient synthetic route involves the reaction of 2-amino-4-nitrobenzaldehyde with ethyl pyruvate, followed by the reduction of the nitro group to the desired amino group. This two-step process allows for precise control over the regiochemistry of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare Ethyl 5-aminoquinoline-2-carboxylate?
A1: The most prevalent methods for constructing the quinoline ring are the Friedländer annulation, the Doebner-von Miller reaction, and the Skraup synthesis. For Ethyl 5-aminoquinoline-2-carboxylate, the Friedländer synthesis is often preferred due to its versatility and control over substituent placement.[1][2][3][4][5] A common strategy involves the condensation of 2-amino-4-nitrobenzaldehyde with ethyl pyruvate to form Ethyl 5-nitroquinoline-2-carboxylate, which is then reduced to the target compound.
Q2: What are the critical parameters to control during the Friedländer annulation step?
A2: The success of the Friedländer annulation depends on several factors:
-
Catalyst: The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) or bases (e.g., piperidine, sodium hydroxide).[4][5] The choice of catalyst can influence reaction rates and the formation of side products.
-
Temperature: Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst used. Microwave irradiation has also been employed to accelerate the reaction.[1]
-
Solvent: A variety of solvents can be used, including ethanol, DMF, and toluene. In some cases, solvent-free conditions have been reported to be effective.[6]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction. A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation between the starting materials and the product. The disappearance of the limiting reagent (usually the 2-aminobenzaldehyde derivative) and the appearance of the product spot (which can be visualized under UV light) indicate the reaction's progress.
Q4: What are the common challenges in the reduction of the nitro group in Ethyl 5-nitroquinoline-2-carboxylate?
A4: The reduction of the nitro group to an amine can sometimes be challenging. Common issues include incomplete reduction, over-reduction, or side reactions involving other functional groups. Common reducing agents include:
-
Catalytic Hydrogenation: Using catalysts like Pd/C or PtO2 with hydrogen gas is a clean and efficient method. However, care must be taken to avoid over-reduction of the quinoline ring.
-
Metal/Acid Reduction: Reagents like SnCl2/HCl or Fe/HCl are also effective but may require a more rigorous workup to remove metal salts.
Q5: My final product, Ethyl 5-aminoquinoline-2-carboxylate, is difficult to purify. What are the recommended purification techniques?
A5: The basicity of the 5-amino group can lead to strong interactions with silica gel, causing streaking and poor separation during column chromatography.[7] Here are some recommended purification strategies:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities, followed by basification to precipitate the purified product, which is then extracted with an organic solvent.[7]
-
Column Chromatography with a Basic Modifier: If column chromatography is necessary, adding a small amount of a volatile base like triethylamine (0.1-1%) to the mobile phase can neutralize the acidic silanol groups on the silica gel, leading to better elution of the basic product.[7]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective purification method.[8]
Q6: What are the expected spectroscopic data for Ethyl 5-aminoquinoline-2-carboxylate?
-
¹H NMR: Signals for the ethyl group (a quartet and a triplet), distinct aromatic protons on the quinoline ring, and a broad singlet for the amino (-NH2) protons.
-
¹³C NMR: Resonances for the ester carbonyl, the ethyl group carbons, and the carbons of the quinoline ring.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C=C/C=N stretching of the quinoline ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C12H12N2O2, MW: 216.24 g/mol ).
Troubleshooting Guides
Guide 1: Friedländer Annulation of 2-amino-4-nitrobenzaldehyde and Ethyl Pyruvate
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive catalyst. 2. Low reaction temperature. 3. Poor quality of starting materials. | 1. Use a fresh batch of catalyst. If using a base catalyst, ensure it is not carbonated. 2. Gradually increase the reaction temperature and monitor by TLC. Consider switching to a higher boiling point solvent or using microwave irradiation.[1] 3. Verify the purity of 2-amino-4-nitrobenzaldehyde and ethyl pyruvate by NMR or other analytical techniques. |
| Formation of Multiple Products (Side Reactions) | 1. Self-condensation of ethyl pyruvate. 2. Polymerization of starting materials. 3. Incorrect catalyst choice leading to side reactions. | 1. Add ethyl pyruvate slowly to the reaction mixture. 2. Use a more dilute solution. 3. Experiment with different acid or base catalysts. For instance, a milder base like piperidine might be preferable to a strong base like NaOH.[4] |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the reaction solvent. 2. Formation of an emulsion during workup. | 1. After the reaction, try to precipitate the product by adding a non-polar solvent (e.g., hexane) or by cooling the reaction mixture. 2. Add brine to the separatory funnel to break the emulsion. |
Guide 2: Reduction of Ethyl 5-nitroquinoline-2-carboxylate
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Reduction | 1. Deactivated catalyst (for catalytic hydrogenation). 2. Insufficient amount of reducing agent. 3. Low reaction temperature or pressure (for hydrogenation). | 1. Use a fresh batch of catalyst (e.g., Pd/C). 2. Increase the molar equivalents of the reducing agent (e.g., SnCl2). 3. Increase the hydrogen pressure and/or reaction temperature. |
| Over-reduction of the Quinoline Ring | 1. Harsh reaction conditions (high temperature or pressure). 2. Prolonged reaction time. | 1. Use milder reaction conditions. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. 2. Consider using a more selective reducing agent. |
| Product Degradation | 1. The aminoquinoline product is sensitive to air oxidation. 2. Harsh acidic workup conditions. | 1. Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).[7] 2. Use a milder acid for workup or neutralize the reaction mixture carefully with a base. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-nitroquinoline-2-carboxylate (Friedländer Annulation)
-
To a solution of 2-amino-4-nitrobenzaldehyde (1.0 eq) in ethanol, add ethyl pyruvate (1.2 eq).
-
Add a catalytic amount of a base, such as piperidine (0.1 eq).
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the crude Ethyl 5-nitroquinoline-2-carboxylate.
Protocol 2: Synthesis of Ethyl 5-aminoquinoline-2-carboxylate (Nitro Group Reduction)
-
Dissolve Ethyl 5-nitroquinoline-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude Ethyl 5-aminoquinoline-2-carboxylate.
-
Purify the crude product by recrystallization or column chromatography as described in the FAQ section.
Visualizations
Synthetic Workflow Diagram
Caption: Troubleshooting flowchart for the synthesis of Ethyl 5-aminoquinoline-2-carboxylate.
References
-
Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. [Link]
-
Palmieri, A., et al. (2016). Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. ResearchGate. [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2022). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 4, 100345. [Link]
-
Shafiee, A., et al. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(41), 21397-21416. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Synthesis of substituted 2‐phenylquinoline (246), from 2‐aminobenzaldehyde (244), acetophenone (245) using iron oxide as a catalyst. [Link]
-
El-Sayed, N. N. E., et al. (2023). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry, 14(1), 133-152. [Link]
-
Supporting Information. (n.d.). [Link]
- Google Patents. (n.d.).
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
-
ResearchGate. (n.d.). Scope of quinoline synthesis from 2‐aminobenzaldehydes and ketones... [Link]
-
PubChem. (n.d.). 5-Aminoquinoline. PubChem. [Link]
-
ResearchGate. (n.d.). Concerning the mechanism of the Friedländer quinoline synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
-
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]
-
Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. [Link]
-
Kunder, N. A., & Kerr, M. S. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 994. [Link]
-
Weyesa, A., & P. S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21397-21416. [Link]
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. [Link]
-
Weyesa, A., & P. S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21397-21416. [Link]
-
Couturier, M., et al. (2006). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. Organic Process Research & Development, 10(2), 271–274. [Link]
-
ResearchGate. (n.d.). Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. [Link]
-
NIST WebBook. (n.d.). Ethyl 5-hydroxyindole-2-carboxylate. [Link]
Sources
- 1. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Friedlaender Synthesis [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajchem-a.com [ajchem-a.com]
Technical Support Center: Optimizing the Synthesis of Ethyl 5-Aminoquinoline-2-carboxylate Derivatives
Welcome to the technical support center for the synthesis of Ethyl 5-aminoquinoline-2-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve your reaction yields, minimize side products, and streamline your purification processes.
The synthesis of substituted quinolines is a cornerstone of heterocyclic chemistry, with the Friedländer annulation being a particularly powerful and versatile method.[1] This guide focuses on the nuances of applying this reaction to substrates bearing an electron-donating amino group, a feature that introduces specific challenges and opportunities for optimization.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the synthesis of Ethyl 5-aminoquinoline-2-carboxylate derivatives.
Q1: My Friedländer reaction for Ethyl 5-aminoquinoline-2-carboxylate is giving a very low yield. What are the most likely causes?
A1: Low yields in the Friedländer synthesis of this specific derivative often stem from a few key factors, primarily related to the reactivity of the starting materials and the reaction conditions. The probable starting materials for this synthesis are 2,5-diaminobenzaldehyde and ethyl pyruvate. The presence of two amino groups in the benzaldehyde derivative can lead to complications.
-
Suboptimal Catalyst: The choice between an acid or base catalyst is critical and substrate-dependent.[2]
-
Acid Catalysis (e.g., p-TsOH, H₂SO₄, Lewis acids): While effective for many Friedländer reactions, strong acids can protonate the amino groups of your starting material, reducing their nucleophilicity and potentially hindering the initial condensation step.
-
Base Catalysis (e.g., KOH, NaOH, piperidine): Base catalysis can be a good alternative, as it promotes the formation of the enolate from ethyl pyruvate. However, strong bases can also lead to self-condensation of ethyl pyruvate (an aldol-type side reaction).[2]
-
-
Reaction Temperature and Time: The reaction may require heating to proceed at a reasonable rate, but excessive temperatures can lead to polymerization and the formation of tar-like side products, a common issue in quinoline synthesis. Conversely, if the temperature is too low, the reaction may not go to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Poor Quality Starting Materials: Impurities in the 2,5-diaminobenzaldehyde or ethyl pyruvate can significantly inhibit the reaction. Ensure the purity of your starting materials before beginning the synthesis.
-
Atmosphere: The amino groups in your starting material can be sensitive to oxidation, especially at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the yield.
Q2: I'm observing a lot of dark, tarry side products in my reaction mixture. How can I prevent this?
A2: Tar formation is a frequent problem in quinoline syntheses, often due to polymerization or decomposition of the starting materials or intermediates under harsh reaction conditions.
-
Control the Temperature: This is the most critical factor. Start with a lower temperature and gradually increase it while monitoring the reaction by TLC. If you observe significant darkening of the reaction mixture, it's an indication that the temperature is too high.
-
Optimize Catalyst Loading: Use the minimum effective amount of catalyst. Excess catalyst, whether acidic or basic, can promote side reactions.
-
Solvent Choice: The solvent can influence the stability of the reactants and intermediates. A high-boiling, inert solvent like diphenyl ether or Dowtherm A can sometimes provide better temperature control and minimize side reactions compared to lower-boiling solvents like ethanol or toluene. However, for this specific polar molecule, a solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be more appropriate to ensure solubility.
-
Gradual Addition of Reactants: Adding one of the reactants slowly to the reaction mixture can help to control the reaction rate and minimize the concentration of reactive intermediates at any given time, thereby reducing the likelihood of polymerization.
Q3: How does the 5-amino group affect the reaction, and are there any specific precautions I should take?
A3: The 5-amino group is a strong electron-donating group, which has a significant impact on the reactivity of the aromatic ring.
-
Increased Nucleophilicity: The 5-amino group enhances the electron density of the aromatic ring, which can influence the cyclization step. It also increases the basicity of the quinoline nitrogen in the product.
-
Potential for Side Reactions: The increased nucleophilicity can make the starting material and product more susceptible to oxidation and other side reactions. As mentioned earlier, conducting the reaction under an inert atmosphere is highly recommended.
-
Purification Challenges: The presence of the amino group makes the final product more polar. This can lead to difficulties in extraction and purification by column chromatography (see Q4 for more details). The basicity of the amino group and the quinoline nitrogen can also cause streaking on silica gel.
Q4: I'm struggling with the purification of Ethyl 5-aminoquinoline-2-carboxylate. It seems to be very polar and streaks on my silica gel column. What can I do?
A4: The purification of polar, basic compounds like your target molecule can be challenging. Here are several strategies to improve your purification:
-
Deactivate the Silica Gel: The acidic nature of standard silica gel can lead to strong interactions with the basic amino and quinoline nitrogen atoms, causing streaking and poor separation. You can deactivate the silica gel by pre-treating it with a basic modifier. A common method is to flush the column with your eluent containing a small amount (0.5-2%) of triethylamine or pyridine before loading your sample.[3]
-
Use an Alternative Stationary Phase:
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel for purifying basic compounds.[3]
-
Reversed-Phase Silica (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography can be very effective.
-
-
Modify the Mobile Phase:
-
Add a Basic Modifier: As with deactivating the silica, adding a small amount of triethylamine or pyridine to your eluent system (e.g., ethyl acetate/hexane) can improve the peak shape by competing with your compound for the acidic sites on the silica gel.[3]
-
Use a Polar Protic Solvent: Sometimes, adding a small amount of methanol to your eluent can help to improve the elution of polar compounds.
-
-
Salt Formation and Recrystallization: Since your compound is basic, you can often purify it by forming a crystalline salt. Dissolve the crude product in a suitable solvent and add an acid (e.g., HCl in ether) to precipitate the hydrochloride salt. The salt can then be recrystallized. After purification, the free base can be regenerated by treatment with a mild base.[4]
Troubleshooting Guide: A Systematic Approach
When faced with a low-yielding or messy reaction, a systematic approach to troubleshooting is essential. The following workflow can help you diagnose and resolve the issue.
Caption: A troubleshooting workflow for optimizing the synthesis of Ethyl 5-aminoquinoline-2-carboxylate.
Experimental Protocol: Friedländer Synthesis of Ethyl 5-aminoquinoline-2-carboxylate
This protocol is a general guideline based on the principles of the Friedländer annulation. Optimization of the catalyst, solvent, temperature, and reaction time may be necessary for your specific derivative.
Materials:
-
2,5-Diaminobenzaldehyde (1.0 eq)
-
Ethyl pyruvate (1.2 eq)
-
Catalyst (see table below for options, e.g., Piperidine, 0.2 eq)
-
Solvent (e.g., Ethanol)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-diaminobenzaldehyde and ethanol under an inert atmosphere.
-
Add the catalyst to the mixture and stir for 10 minutes at room temperature.
-
Add ethyl pyruvate dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (for ethanol, this is approximately 78 °C) and monitor the progress by TLC.
-
Upon completion of the reaction (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (deactivated with triethylamine) or by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Catalyst and Solvent Selection
The choice of catalyst and solvent can have a profound impact on the yield and purity of your product. The following table summarizes some common choices for the Friedländer synthesis.
| Catalyst System | Solvent | Temperature | Pros | Cons |
| Base Catalysis | ||||
| Piperidine/Ethanol | Ethanol | Reflux | Mild conditions, good for sensitive substrates. | Can be slow, may require longer reaction times. |
| KOH/Ethanol | Ethanol | Reflux | Stronger base, can accelerate the reaction. | May promote aldol self-condensation of ethyl pyruvate.[2] |
| Acid Catalysis | ||||
| p-TsOH/Toluene | Toluene | Reflux | Effective for a wide range of substrates, can use a Dean-Stark trap to remove water. | Can protonate the amino groups, potentially reducing reactivity. |
| Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃) | Dichloromethane or Toluene | Varies | Can be highly efficient. | May be sensitive to moisture, can be expensive. |
Reaction Mechanism
The Friedländer synthesis can proceed through two main pathways, depending on the catalytic conditions.[5]
Caption: The two primary mechanistic pathways for the Friedländer synthesis of Ethyl 5-aminoquinoline-2-carboxylate.
References
- Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
- Patel, H. V., & Sharma, P. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4123.
- Marco-Contelles, J., Perez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Name Reactions in Heterocyclic Chemistry II (pp. 45-96). John Wiley & Sons, Inc.
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
- Lee, S. H., Park, S. B., & Kim, D. H. (2017). Synthesis and Anti-inflammatory Evaluation of 2-Aminobenzaldehydes via Ir (III)-Catalyzed C–H Amidation of Aldimines with Acyl Azides. The Journal of organic chemistry, 82(14), 7555-7563.
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
- Process for the preparation of quinoline-2-carboxylic acid derivative and its use as excitatory amino acids antagonist. (1998). EP0971896A1.
- Bou-Salah, K. M., Al-Omar, M. A., & Amr, A.-G. E.-G. (2017). Different catalytic approaches of Friedländer synthesis of quinolines. RSC advances, 7(84), 53549-53569.
- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2021). Pharmaceutical Chemistry Journal, 55(5), 483-487.
-
Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]
- Couturier, M. A., & Le, T. X. (2006). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. Organic Process Research & Development, 10(2), 373-376.
- Li, J. J. (2021). Name reactions: A collection of detailed mechanisms and synthetic applications.
- Preparation method of 2-aminobenzaldehyde. (2022). CN113979878A.
- Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. (2021). The Journal of Organic Chemistry, 86(17), 11843-11851.
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2009). Name Reactions in Heterocyclic Chemistry II, 45-96.
- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Chemistry & Biodiversity, 21(7), e202400441.
- Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. (2019). Mediterranean Journal of Chemistry, 8(6), 496-505.
- Ethyl Pyruvate Decreases Collagen Synthesis and Upregulates MMP Activity in Keloid Fibroblasts and Keloid Spheroids. (2024). International Journal of Molecular Sciences, 25(11), 5851.
- Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions.
Sources
Technical Support Center: Purification of Ethyl 5-aminoquinoline-2-carboxylate
Welcome to the Technical Support Center for the purification of Ethyl 5-aminoquinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this versatile quinoline derivative.
Introduction: Understanding the Purification Challenges
Ethyl 5-aminoquinoline-2-carboxylate is a valuable building block in medicinal chemistry and materials science. However, its purification can be challenging due to its unique chemical properties. The presence of a basic amino group on the quinoline core and an ester functionality introduces specific hurdles that require a well-thought-out purification strategy. This guide will equip you with the knowledge to overcome these challenges and obtain a highly pure product.
The primary challenges in purifying Ethyl 5-aminoquinoline-2-carboxylate stem from:
-
Basicity: The 5-amino group imparts basic properties to the molecule, with a pKa of approximately 5.46 for the parent 5-aminoquinoline.[1] This basicity can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in tailing peaks, poor separation, and in some cases, irreversible adsorption of the product.
-
Potential for Degradation: Aminoquinolines can be sensitive to prolonged exposure to strong acids or bases, which can lead to degradation.[2][3] Additionally, the ester group is susceptible to hydrolysis under these conditions.
-
Co-eluting Impurities: The synthesis of quinolines can often result in closely related impurities, such as positional isomers or starting materials, which may have similar polarities, making their separation by chromatography difficult.
This guide provides a multi-pronged approach to purification, focusing on three key techniques: Acid-Base Extraction , Column Chromatography , and Recrystallization .
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Acid-Base Extraction
Q1: Why is acid-base extraction a good first step for purifying crude Ethyl 5-aminoquinoline-2-carboxylate?
Acid-base extraction is an excellent initial purification step because it leverages the basicity of the 5-amino group to separate the desired product from non-basic impurities. By treating the crude mixture with a dilute acid, the basic amino group is protonated, forming a water-soluble salt. This salt partitions into the aqueous phase, while non-basic impurities remain in the organic phase. Subsequent basification of the aqueous layer regenerates the free amine, which can then be extracted back into an organic solvent. This process is highly effective for removing non-polar and neutral impurities.
Q2: My yield is very low after acid-base extraction. What could be the problem?
Several factors could contribute to low yield:
-
Incomplete Protonation or Deprotonation: Ensure the pH of the aqueous layer is sufficiently acidic (pH < 4) during the acid wash and sufficiently basic (pH > 8) during the base wash to ensure complete transfer of the product between phases. Use a pH meter or pH paper to verify.
-
Insufficient Extractions: Perform multiple extractions (at least 3) with the organic solvent at each stage to ensure complete transfer of the product.
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping the product. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of celite.
-
Ester Hydrolysis: Using strong acids or bases, or prolonged exposure, can lead to the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The carboxylic acid will have different solubility properties and may be lost during the extraction process. Use dilute acids and bases (e.g., 1M HCl and 1M NaOH or saturated sodium bicarbonate) and work expeditiously.
Q3: Can I use a strong base like sodium hydroxide for the basification step?
While 1M sodium hydroxide can be used, it's important to be cautious. A strong base can promote the hydrolysis of the ethyl ester, especially if the solution is warmed or allowed to stand for an extended period. For this reason, a weaker base like saturated sodium bicarbonate can be a gentler alternative for basifying the aqueous layer, minimizing the risk of hydrolysis.
Section 2: Column Chromatography
Q1: My product is streaking badly on the silica gel column and I'm getting poor separation. How can I fix this?
This is a classic problem when purifying basic compounds on acidic silica gel. The lone pair of electrons on the amino group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica, leading to tailing and poor elution.
Solution: To mitigate this, you need to "deactivate" the silica gel by adding a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) is a common choice. Start by adding 0.1-1% TEA to your eluent. This will protonate the TEA instead of your product, allowing for sharper peaks and better separation.
Q2: What is a good starting mobile phase for the column chromatography of Ethyl 5-aminoquinoline-2-carboxylate?
A good starting point for "normal" polarity compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4] For Ethyl 5-aminoquinoline-2-carboxylate, a mobile phase of 20-40% ethyl acetate in hexanes with 0.5% triethylamine is a reasonable starting point. You should always optimize the solvent system using thin-layer chromatography (TLC) first to achieve a retention factor (Rf) of around 0.2-0.3 for your product.
Q3: I'm still not getting good separation even with triethylamine. What are my other options?
If you're still facing difficulties, consider these alternatives:
-
Change the Stationary Phase: Instead of silica gel, you can use a more inert stationary phase like neutral or basic alumina. Alumina is generally a better choice for purifying basic compounds.
-
Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase chromatography (e.g., C18 silica) can be an effective alternative. In this case, you would use a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with a buffer to control the pH.
Section 3: Recrystallization
Q1: What is a good solvent for recrystallizing Ethyl 5-aminoquinoline-2-carboxylate?
Based on literature for similar quinoline derivatives, ethanol is a good solvent to try for recrystallization.[5] The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Other potential solvents to screen include ethyl acetate, isopropanol, or mixtures of solvents like ethyl acetate/hexanes.
Q2: My product is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is often due to the solution being too saturated or cooling too quickly.
Troubleshooting Steps:
-
Add more solvent: Add a small amount of hot solvent to the oiled-out mixture to redissolve it.
-
Cool slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. You can insulate the flask to slow down the cooling rate.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level. The small scratches can provide nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
Q3: My recrystallized product is still impure. What can I do?
If a single recrystallization does not provide the desired purity, you can try a second recrystallization. If impurities persist, it's likely that they have very similar solubility properties to your product in that particular solvent. In this case, you may need to try a different recrystallization solvent or combine recrystallization with another purification technique like column chromatography.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the basic Ethyl 5-aminoquinoline-2-carboxylate from neutral or acidic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl).
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate. The protonated product will be in the aqueous (bottom) layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with 1M HCl two more times.
-
-
Basification and Re-extraction:
-
Combine all the aqueous extracts in a flask and cool in an ice bath.
-
Slowly add 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) with stirring until the solution is basic (pH > 8, check with pH paper). The product should precipitate or form an oily layer.
-
Transfer the mixture to a separatory funnel and extract the product back into an organic solvent (ethyl acetate or DCM) three times.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Flash Column Chromatography
This protocol is for the purification of Ethyl 5-aminoquinoline-2-carboxylate using silica gel chromatography.
Step-by-Step Methodology:
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates. A good mobile phase will give your product an Rf value of ~0.2-0.3 and show good separation from impurities. A starting point is 30% ethyl acetate in hexanes with 0.5% triethylamine.
-
Column Packing:
-
Pack a glass column with silica gel as a slurry in the mobile phase.
-
Ensure the silica bed is well-compacted and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like DCM.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase, applying gentle pressure with air or nitrogen.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the elution of your product by TLC.
-
Combine the fractions containing the pure product.
-
-
Concentration:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Protocol 3: Purification by Recrystallization
This protocol describes the purification of Ethyl 5-aminoquinoline-2-carboxylate by recrystallization from ethanol.
Step-by-Step Methodology:
-
Dissolution: Place the crude product in a flask and add a minimal amount of hot ethanol to dissolve it completely. Use a hot plate and a condenser to avoid solvent loss.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization:
-
Allow the hot solution to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
Data Summary
| Purification Technique | Key Parameters | Expected Outcome |
| Acid-Base Extraction | pH control (acidic wash < 4, basic wash > 8) | Removal of non-basic impurities. |
| Column Chromatography | Mobile Phase: 20-40% EtOAc/Hexanes + 0.5% TEA | Separation from impurities with similar polarity. |
| Recrystallization | Solvent: Ethanol | High purity crystalline solid. |
Visual Workflows
References
-
PubChem. (n.d.). 5-Aminoquinoline. Retrieved from [Link]
-
ResearchGate. (2020). Aminoquinoline and their derivatives as antimalarial agents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]
-
National Institutes of Health. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]
-
Frontiers in Chemistry. (2021). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Retrieved from [Link]
-
ResearchGate. (2012). Structure of 4-aminoquinoline derivatives. Retrieved from [Link]
- European Patent Office. (1990). Process for the preparation of a quinoline carboxylic acid.
-
YMC. (n.d.). 8. Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]
-
SciSpace. (2017). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 8-Aminoquinoline. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]
-
Scribd. (n.d.). Unit 5 | PDF | Chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ethyl quinoline-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. Retrieved from [Link]
-
The Royal Society of Chemistry. (2013). Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. Retrieved from [Link]
-
National Institutes of Health. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]
-
Aaron Chemistry. (n.d.). 62235-59-0 | MFCD21603849 | Ethyl 3-aminoquinoline-2-carboxylate. Retrieved from [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. ajchem-a.com [ajchem-a.com]
Overcoming solubility issues of Ethyl 5-aminoquinoline-2-carboxylate in organic solvents
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for Ethyl 5-aminoquinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet challenging solubility issues associated with this versatile heterocyclic compound. Our goal is to provide not just protocols, but a foundational understanding of the molecule's behavior, enabling you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of Ethyl 5-aminoquinoline-2-carboxylate.
Q1: What are the key structural features of Ethyl 5-aminoquinoline-2-carboxylate that influence its solubility?
A1: The solubility behavior of Ethyl 5-aminoquinoline-2-carboxylate is governed by a combination of three key functional regions in its structure:
-
The Quinoline Core: This fused aromatic ring system (C₉H₇N) is largely non-polar and hydrophobic.[1][2] It favors interactions with non-polar or moderately polar organic solvents through van der Waals forces and π-π stacking.
-
The 5-Amino Group (-NH₂): This is a primary amine, which is a polar, hydrophilic group. It can act as a hydrogen bond donor, readily interacting with protic solvents (like alcohols) and polar aprotic solvents that are hydrogen bond acceptors (like DMSO or DMF).[3]
-
The 2-Ethyl Carboxylate Group (-COOEt): This ester group has mixed characteristics. The carbonyl (C=O) is polar and can act as a hydrogen bond acceptor, while the ethyl portion (-CH₂CH₃) is non-polar.
The molecule's overall solubility is a delicate balance between these competing polar and non-polar characteristics. This dual nature is the primary reason it can be challenging to find a single ideal solvent.
Q2: I'm observing poor solubility in common solvents. What is the expected general solubility profile?
A2: Due to its amphiphilic (containing both hydrophobic and hydrophilic parts) nature, you should anticipate the following profile:
-
Poor Solubility in Highly Non-Polar Solvents: Solvents like hexanes or toluene will not effectively solvate the polar amino and ester groups, leading to very low solubility.
-
Poor to Moderate Solubility in Highly Polar Protic Solvents: While solvents like water can interact with the polar groups, the large, non-polar quinoline core is difficult to solvate, often resulting in poor aqueous solubility.[4][5]
-
Good Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are often the best starting points.[6] They have strong dipole moments to interact with the ester and aprotic nature that effectively solvates the quinoline ring, while also accepting hydrogen bonds from the amino group.
-
Moderate to Good Solubility in Alcohols: Solvents like ethanol or methanol can act as both hydrogen bond donors and acceptors and have sufficient non-polar character to dissolve the molecule, though high concentrations may still be difficult to achieve.[1]
Q3: Why is my compound "oiling out" or precipitating upon addition to my reaction mixture?
A3: This typically happens for one of two reasons:
-
Supersaturation and Crystallization: You may have initially dissolved the compound (perhaps with heating), creating a supersaturated solution. As the solution cools or equilibrates, the solubility limit is exceeded, and the excess compound crashes out of the solution.
-
Solvent Miscibility Issues (Anti-solvent Effect): If you dissolve the compound in a "good" solvent (e.g., DMSO) and then add this stock solution to a larger volume of a "poor" solvent (an anti-solvent, like water or an ether), the overall solvent system can no longer support the compound's solubility, causing it to precipitate immediately.[7]
Section 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable strategies and step-by-step protocols to systematically address solubility challenges.
Guide 1: A Systematic Approach to Solvent Selection
Instead of random screening, use a logical approach based on solvent properties. The following table provides a starting point for solvent selection, with predictions based on the chemical principles discussed above.
| Solvent Class | Example Solvent | Polarity Rationale & Expected Solubility |
| Non-Polar | Hexane, Toluene | Lacks the ability to solvate the polar -NH₂ and -COOEt groups. Dominated by weak van der Waals forces. Expected Solubility: Poor. |
| Polar Aprotic | DMSO, DMF, NMP | Excellent hydrogen bond acceptors for the -NH₂ group and have strong dipoles for the ester. Their overall polarity profile effectively solvates the entire molecule. Expected Solubility: Good to Excellent (Recommended Start). |
| Acetonitrile (ACN) | Less polar than DMSO/DMF. May be effective but might require heating or co-solvents for higher concentrations. Expected Solubility: Moderate. | |
| Acetone, THF | Moderate polarity. Can be effective but may not reach high concentrations. THF is less polar and may struggle with the amino group. Expected Solubility: Low to Moderate. | |
| Polar Protic | Methanol, Ethanol | Can both donate and accept hydrogen bonds, interacting well with the polar groups. The alkyl chain helps solvate the quinoline core. Expected Solubility: Moderate to Good. |
| Isopropanol (IPA) | Less polar than ethanol. May be less effective but can be useful in co-solvent systems. Expected Solubility: Low to Moderate. | |
| Water | The large hydrophobic quinoline ring resists solvation by water's strong hydrogen-bonding network. Expected Solubility: Poor. | |
| Chlorinated | Dichloromethane (DCM) | Moderate polarity but cannot donate hydrogen bonds. May show some solubility, but the polar -NH₂ group limits it. Expected Solubility: Low to Moderate. |
Guide 2: Strategies for Solubility Enhancement
If a single solvent is insufficient, the following techniques, alone or in combination, can significantly improve solubility.[8]
A. Co-Solvency
The principle of co-solvency involves mixing a "good" solvent with a "poor" one to create a system with ideal properties.[][10] For example, using a small amount of DMSO to dissolve the compound before diluting with a larger amount of a less effective but required solvent like ethanol.
B. pH Adjustment
The 5-amino group on the quinoline ring is basic. Protonating this group by adding a small amount of acid will form a salt, which is typically much more soluble in polar protic solvents.[11][12]
C. Temperature
Solubility is often temperature-dependent.[12] Gently heating the solvent can increase both the rate of dissolution and the amount of compound that can be dissolved. However, be cautious of compound stability at higher temperatures and the risk of precipitation upon cooling.
Workflow Diagram: Systematic Solubility Troubleshooting
The following diagram outlines a logical workflow for addressing solubility issues with Ethyl 5-aminoquinoline-2-carboxylate.
Caption: A step-by-step decision tree for troubleshooting solubility.
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol is the gold standard for accurately measuring the equilibrium (thermodynamic) solubility of a compound in a specific solvent.[13][14] It is a self-validating system because it ensures saturation is reached.
Objective: To determine the maximum concentration (mg/mL or µg/mL) of Ethyl 5-aminoquinoline-2-carboxylate that can be dissolved in a given solvent at a set temperature.
Materials:
-
Ethyl 5-aminoquinoline-2-carboxylate (solid)
-
Solvent of interest
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, ensure filter material is compatible with your solvent)
-
Calibrated analytical balance
-
HPLC or UV-Vis Spectrophotometer for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means adding enough so that undissolved solid is clearly visible after equilibration (e.g., add 5-10 mg to 1 mL of solvent).
-
Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the slurry at a constant temperature (e.g., 25°C) for at least 24 hours.[15] This extended time is critical to ensure the solution reaches equilibrium.
-
Phase Separation: After 24 hours, remove the vial and let it stand to allow the solid to settle. To ensure a particle-free supernatant, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For an extra validation step, pass this aliquot through a syringe filter to remove any remaining micro-particulates.[16]
-
Dilution: Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method against a standard curve prepared with the same compound.[17][18][19]
-
Calculation: Back-calculate the concentration in the original undiluted sample to determine the solubility.
Solubility (mg/mL) = Concentration from HPLC/UV (mg/mL) × Dilution Factor
Diagram: Key Molecular Interactions Influencing Solubility
This diagram illustrates how the functional groups of the molecule interact with different types of solvents.
Caption: Interactions between the solute and common solvent types.
References
-
Mishra, D. S. (n.d.). Solubility of quinoline in aqueous systems: Effect of pH and ionic strength. ProQuest. Retrieved from [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 112. [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace. [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
Mechotech. (n.d.). Quinoline – Structure, Properties, and Applications. [Link]
-
Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Wikipedia. (n.d.). Quinoline. [Link]
-
ACS Publications. (2002). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
-
Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]
-
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
ResearchGate. (2014). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
-
PMC - NIH. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
PubChem. (n.d.). Ethyl 6-aminoquinoline-2-carboxylate. [Link]
-
ResearchGate. (n.d.). Improving solubility via structural modification. [Link]
-
PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques. [Link]
Sources
- 1. mechotech.in [mechotech.in]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
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- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. improvedpharma.com [improvedpharma.com]
Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of side-reaction products, encountered during your experiments.
Frequently Asked Questions (FAQs)
General Issues
Q1: My quinoline synthesis reaction is resulting in a very low yield or has failed completely. What are the most common general causes?
A1: Low yields in quinoline synthesis can stem from several factors that are common across different named reactions. Key areas to investigate include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly substrate-dependent. An unsuitable catalyst may fail to promote the reaction or may encourage side reactions.[1][2]
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently. However, excessive temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts.[1][3] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For instance, electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization step more difficult.[1][4]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the reaction equilibrium.[1] Using anhydrous reagents and solvents is often recommended.[1]
Reaction-Specific Issues
Q2: My Skraup synthesis is extremely vigorous and difficult to control, leading to significant tar formation. How can I moderate it?
A2: The Skraup synthesis is notoriously exothermic.[5] Tar formation is also a common side reaction due to the harsh acidic and oxidizing conditions which can cause polymerization of reactants and intermediates.[5] To control the reaction and minimize tarring:
-
Use a Moderator: Ferrous sulfate (FeSO₄) or boric acid are commonly used to make the reaction less violent and reduce charring.[5]
-
Control Reactant Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.[5]
-
Optimize Temperature: Gently heat the reaction to initiate it, and then carefully control the temperature during the exothermic phase.[5]
Q3: I'm observing a large amount of polymeric material in my Doebner-von Miller reaction. What is the cause and how can I prevent it?
A3: The acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone is a major and very common side reaction in the Doebner-von Miller synthesis.[3][4][5] To mitigate this:
-
Employ a Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase (like toluene) can drastically reduce its polymerization in the acidic aqueous phase.[4][5][6]
-
Slow Addition of Reactants: Adding the carbonyl compound slowly to the heated acidic solution of the aniline helps to control its concentration and minimize self-condensation.[3][5]
Q4: My Friedländer synthesis is plagued by aldol condensation of my ketone starting material. How can I favor the desired quinoline formation?
A4: Self-condensation of the ketone starting material is a frequent side reaction in the Friedländer synthesis, especially under basic conditions.[2][7] To address this:
-
Catalyst Choice: The selection of an appropriate acid or base catalyst is critical and depends on the reactivity of your substrates.[2] For some substrates, an acid catalyst may be more effective at promoting the desired reaction over the aldol condensation.[2]
-
Use of an Imine Analogue: To avoid side reactions like aldol condensation under alkaline conditions, the imine analogue of the o-aniline can be used in place of the o-aniline itself.[8]
Q5: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?
A5: The formation of regioisomers is a known challenge when using unsymmetrical β-diketones in the Combes synthesis.[5] Several factors influence the regioselectivity:
-
Steric Hindrance: Increased steric bulk on one side of the β-diketone will favor cyclization at the less sterically hindered position.[5]
-
Aniline Substituents: The electronic nature of substituents on the aniline (electron-donating vs. electron-withdrawing) influences the nucleophilicity of the ortho positions, thereby directing the cyclization.[5]
-
Acid Catalyst: The choice of acid catalyst (e.g., H₂SO₄ vs. Polyphosphoric acid) can alter the ratio of regioisomers formed.[5]
Troubleshooting Guide
Symptom 1: Low Yield and/or Significant Tar/Polymer Formation
| Potential Cause | Affected Reactions | Troubleshooting Steps |
| Polymerization of Carbonyl Compound | Doebner-von Miller, Skraup | 1. Implement a biphasic solvent system (e.g., water/toluene) to sequester the carbonyl compound.[4][5][6] 2. Add the carbonyl compound slowly to the reaction mixture.[3][5] 3. Optimize acid concentration and type ; consider milder Lewis acids.[3][4] |
| Harsh Reaction Conditions | Skraup, Friedländer | 1. Add a moderator like FeSO₄ to the Skraup synthesis.[5] 2. Carefully control the temperature to avoid excessive heat.[1][5] 3. For Friedländer, consider milder catalysts or solvent-free conditions with microwave irradiation.[8][9] |
| Poor Substrate Reactivity | All | 1. Verify reagent quality and purity .[10] 2. For anilines with electron-withdrawing groups, consider modified reaction conditions or alternative synthetic routes.[1][4] |
Symptom 2: Incomplete Reaction or Presence of Intermediates
| Potential Cause | Affected Reactions | Troubleshooting Steps |
| Incomplete Oxidation | Doebner-von Miller, Skraup | 1. The final step of these syntheses is the oxidation of a dihydroquinoline intermediate.[4] 2. Ensure a sufficient amount of the oxidizing agent is used.[4] 3. Consider a post-reaction oxidation step if dihydroquinoline impurities are present in the product.[4] |
| Insufficient Catalyst Activity | All | 1. Increase catalyst loading incrementally. 2. Screen different acid or base catalysts to find one optimal for your specific substrates.[1][2] |
| Reaction Time Too Short | All | 1. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.[3] 2. Extend the reaction time if starting material is still present. |
Symptom 3: Formation of Isomeric Byproducts
| Potential Cause | Affected Reactions | Troubleshooting Steps |
| Use of Unsymmetrical Ketones/Diketones | Friedländer, Combes | 1. For Friedländer, this can lead to a mixture of isomeric quinolines.[7] 2. For Combes, the regioselectivity is influenced by sterics and electronics.[5] 3. Systematically vary reaction conditions (catalyst, solvent, temperature) to favor the desired isomer.[4][5] 4. Consider introducing a directing group on the ketone to control regioselectivity.[8] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to anhydrous glycerol.
-
Addition of Reactants: To this mixture, add the aniline derivative, followed by a moderator such as ferrous sulfate.[5]
-
Heating: Gently heat the mixture. The reaction is often initiated by a noticeable exothermic phase. Maintain control of the temperature by external cooling if necessary.[5]
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it into a large volume of water. Neutralize the acidic solution with a strong base (e.g., concentrated sodium hydroxide solution) to make it alkaline and liberate the quinoline base.[1][5]
-
Purification: The crude quinoline is often purified by steam distillation to separate it from non-volatile tar.[1][5] The distillate can then be extracted with an organic solvent, dried, and further purified by vacuum distillation.[1][10]
Protocol 2: Base-Catalyzed Friedländer Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone in a suitable solvent like ethanol.[1]
-
Addition of Reagents: Add the ketone or other compound containing an α-methylene group and a catalytic amount of a base such as potassium hydroxide.[1][2]
-
Reaction: Heat the mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product precipitates, it can be filtered and washed. Otherwise, the solvent is removed under reduced pressure.[10][11]
-
Purification: The crude product can be purified by recrystallization or column chromatography.[10][11]
Visualization of Reaction Pathways and Troubleshooting
Caption: Friedländer synthesis pathway versus the competing aldol condensation side reaction.
Caption: A logical workflow for troubleshooting low yields in quinoline synthesis.
References
- Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
- Benchchem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
- Benchchem. (n.d.). Minimizing side products in the Friedländer quinoline synthesis.
- Benchchem. (n.d.). Troubleshooting low yield in Friedländer quinoline synthesis.
- Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
- Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Benchchem. (n.d.). Byproduct formation in the Doebner-von Miller reaction.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- Benchchem. (n.d.). .
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Wikipedia. (n.d.). Skraup reaction.
- Unknown. (n.d.). Preparation and Properties of Quinoline.
- ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
- Unknown. (n.d.). Combes Quinoline Synthesis.
- NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC.
- Wikipedia. (n.d.). Combes quinoline synthesis.
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Stability and degradation of Ethyl 5-aminoquinoline-2-carboxylate under acidic/basic conditions
Answering your request, here is a technical support center with troubleshooting guides and FAQs about the stability and degradation of Ethyl 5-aminoquinoline-2-carboxylate under acidic/basic conditions.
Technical Support Center: Ethyl 5-aminoquinoline-2-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Ethyl 5-aminoquinoline-2-carboxylate. It addresses common stability and degradation issues encountered during experimental work, particularly under acidic and basic stress conditions. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common initial observations and concerns.
Q1: My solution of Ethyl 5-aminoquinoline-2-carboxylate has turned yellow or brown. What is causing this discoloration?
A: Discoloration is a common indicator of chemical degradation for quinoline-containing compounds.[1] This is often caused by oxidation or photodegradation, where the quinoline ring system itself is altered.[1][2] The formation of colored byproducts is a clear sign that the integrity of your compound is compromised. It is crucial to store the compound and its solutions protected from light and to consider working under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected.[1][3]
Q2: I am observing a loss of potency or inconsistent results in my biological assays. Could this be a stability issue?
A: Absolutely. Inconsistent results and a decline in expected activity are classic signs of compound degradation.[1][4] The primary suspect is the hydrolysis of the ethyl ester group, which converts the active ester into its corresponding carboxylic acid (5-aminoquinoline-2-carboxylic acid). This change in functional group dramatically alters the molecule's physicochemical properties (like polarity and charge), which can abolish its biological activity. It is recommended to prepare fresh solutions for sensitive experiments or to perform a stability validation under your specific assay conditions.[1]
Q3: My HPLC/LC-MS analysis shows new peaks appearing over time. What are these likely to be?
A: The appearance of new peaks strongly suggests degradation.
-
Under Acidic or Basic Conditions: The most probable new peak corresponds to 5-aminoquinoline-2-carboxylic acid , the product of ester hydrolysis.[5][6]
-
Other Potential Peaks: Depending on other stress factors like light or oxygen, you may also be observing products of oxidation (e.g., N-oxides, hydroxylated quinolines) or photodegradation.[2][3] Characterization of these unknown peaks using high-resolution mass spectrometry (LC-MS/MS) is essential for confirming their identity.[7][8]
Q4: Is the compound more stable under acidic or basic conditions?
A: Both acidic and basic conditions can promote the hydrolysis of the ester group.[9] However, base-catalyzed hydrolysis (saponification) is generally faster and irreversible, while acid-catalyzed hydrolysis is a reversible equilibrium-driven process.[6][10] Therefore, the compound is expected to degrade more rapidly in basic solutions. Furthermore, the stability of the quinoline ring itself is highly pH-dependent and can be accelerated in both extremes.[1][11] For optimal stability, solutions should be prepared in a buffered system at a neutral or slightly acidic pH, which must be determined experimentally.[1]
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and solve specific experimental problems.
Guide 1: Issue - Inconsistent Chromatographic Profile (HPLC/LC-MS)
| Observation | Probable Cause(s) | Recommended Actions & Rationale |
| Appearance of a more polar peak (earlier retention time in reverse-phase HPLC). | Ester Hydrolysis: The primary degradation product, 5-aminoquinoline-2-carboxylic acid, is significantly more polar than the parent ester and will elute earlier. | 1. Co-injection: Synthesize or procure a standard of 5-aminoquinoline-2-carboxylic acid and perform a co-injection with your degraded sample. If the new peak increases in size, you have confirmed its identity. 2. LC-MS Analysis: Analyze the sample by LC-MS to confirm the mass of the new peak. The expected [M+H]⁺ for the carboxylic acid is 189.06, compared to 217.09 for the parent ethyl ester.[12] |
| Multiple small, unknown peaks appear. | Oxidative or Photolytic Degradation: Quinoline rings are susceptible to oxidation and are often photosensitive.[1][2] This can create a cluster of minor degradation products. | 1. Control Light Exposure: Repeat the experiment with solutions and samples rigorously protected from light (e.g., using amber vials, covering with foil). If the minor peaks are reduced, photodegradation is a key factor.[3] 2. De-gas Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen. This minimizes oxidative degradation. |
| Peak area of the parent compound decreases over time. | General Instability: The compound is degrading under your storage or experimental conditions (e.g., temperature, pH, light exposure).[13] | 1. Perform a Time-Course Study: Analyze aliquots of your solution at defined time points (e.g., 0, 2, 4, 8, 24 hours) under your exact experimental conditions. This will establish the degradation rate. 2. Optimize Storage: Ensure stock solutions are aliquoted to avoid freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[3][4] |
Guide 2: Issue - Variable Results in Cell-Based or Biochemical Assays
| Observation | Probable Cause(s) | Recommended Actions & Rationale |
| Activity decreases in older solutions. | Compound Degradation: The active ester is hydrolyzing to the likely inactive carboxylic acid. | 1. Prepare Fresh Solutions: Always prepare working solutions immediately before use from a freshly thawed aliquot of a DMSO stock.[1] 2. Validate Stability in Media: Incubate the compound in your specific cell culture media for the duration of your longest experiment. Analyze the sample by HPLC/LC-MS at the end to quantify the remaining parent compound. This confirms if the assay medium itself is causing degradation. |
| High variability between replicate experiments. | Inconsistent Compound Concentration: If degradation is rapid, minor variations in incubation time before analysis can lead to significant differences in the actual concentration of the active compound. | 1. Standardize Timelines: Be meticulous about the timing of compound addition and the duration of the assay. 2. pH Control: Ensure your assay medium is well-buffered. Small shifts in pH during cell growth can accelerate degradation.[1] |
Section 3: Protocols for Stability Assessment
To formally assess stability, a Forced Degradation Study (also known as stress testing) is the industry-standard approach.[14][15][16] This involves intentionally subjecting the compound to harsh conditions to identify potential degradation products and pathways.
Protocol: Forced Degradation of Ethyl 5-aminoquinoline-2-carboxylate
Objective: To determine the degradation profile of the target compound under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions.
Materials:
-
Ethyl 5-aminoquinoline-2-carboxylate
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system with a C18 column
-
pH meter
-
Water bath or incubator
-
Photostability chamber (or UV lamp)
Workflow Diagram:
Caption: Experimental workflow for a forced degradation study.
Step-by-Step Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Ethyl 5-aminoquinoline-2-carboxylate in methanol or acetonitrile.[14]
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature (base hydrolysis is typically much faster).
-
Withdraw aliquots at shorter time points (e.g., 5, 15, 30, 60 minutes).
-
Neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours) for analysis.
-
-
Photolytic Degradation:
-
Place a solution of the compound (e.g., 0.1 mg/mL in methanol) in a quartz cuvette or a clear glass vial.
-
Expose it to light in a photostability chamber according to ICH Q1B guidelines. As a control, wrap an identical sample in aluminum foil and place it alongside the exposed sample.
-
Analyze both samples after a defined exposure period.
-
-
Analysis: Analyze all samples and controls by a validated stability-indicating HPLC method (a method that separates the parent compound from all degradation products).[14] A PDA detector is useful for comparing spectra, and LC-MS is essential for identifying the mass of the degradants.[7][8]
Section 4: Key Degradation Pathways
Understanding the underlying chemistry is crucial for predicting and mitigating stability issues.
Primary Pathway: Ester Hydrolysis
The most significant degradation pathway under both acidic and basic conditions is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with a strong acid. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[5] It is generally much faster than acid hydrolysis at the same temperature.[10]
Degradation Product Structures:
Caption: Predominant degradation under acidic/basic conditions.
Secondary Pathways
-
Oxidation: The electron-rich quinoline ring and the amino group can be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated species.[2]
-
Photodegradation: Quinoline compounds are known to be photosensitive, which can lead to complex degradation pathways, including hydroxylation or ring cleavage upon prolonged exposure to UV light.[1][2]
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting "Quinoline, (1-methylethyl)-" in Biological Assays.
- Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences, 27(5), 493-497.
- Li, A., Zhang, T., Huang, J., & Ma, C. (2023). Characterization of stress degradation products of bedaquiline fumarate and bedaquiline by LC-PDA and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 236, 115658.
- Benchchem. (n.d.). Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
- Li, A., et al. (2023). Characterization of stress degradation products of Bedaquiline Fumarate and Bedaquiline by LC-PDA and LC-MS.
- Jain, D., et al. (2015). Characterization of stress degradation products of amodiaquine dihydrochloride by liquid chromatography with high-resolution mass spectrometry and prediction of their properties by using ADMET Predictor™. Journal of Pharmaceutical and Biomedical Analysis, 107, 388-400.
- Madrid, D. C., et al. (2015). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. ACS Medicinal Chemistry Letters, 6(10), 1034-1038.
- Deng, X., Chai, X., & Fu, L. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar.
- Benchchem. (n.d.). Stability and degradation pathways of 7-(prop-1-en-1-yl)quinolin-8-ol under experimental conditions.
- Al-Ghamdi, A. F., Al-Omar, M. A., & Al-Majed, A. A. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Molecules, 28(10), 4158.
- Rawat, T. S., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Pharmaceutical Research, 3(6).
- Seshadri, R. K., et al. (2012). Identification and characterization of stressed degradation products of prulifloxacin using LC-ESI-MS/Q-TOF, MSn experiments: development of a validated specific stability-indicating LC-MS method. Journal of Pharmaceutical and Biomedical Analysis, 61, 155-163.
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 5(1).
- Lops, C., Pengo, P., & Pasquato, L. (2022). Main synthetic approaches for synthesizing quinoline-2-carboxylate derivatives.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
- Singh, S., et al. (2003). The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 741-750.
- Shinde, N. G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Methods, 3(1), 1-10.
- Pharmaguideline. (2025).
- International Journal of Trend in Scientific Research and Development. (n.d.).
- European Patent Office. (n.d.). Process for the preparation of a quinoline carboxylic acid - EP 0351889 B1.
- Coppola, G. M. (2018).
- Google Patents. (n.d.). WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
- ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
- Benchchem. (n.d.).
- Jensen, J. L., & Jochsberger, T. (1983). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of Pharmaceutical Sciences, 72(6), 639-641.
- JETIR.org. (n.d.). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs.
- Benchchem. (n.d.).
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.
- ResearchGate. (n.d.).
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- National Institutes of Health. (n.d.).
- PubChem. (n.d.). 5-Aminoquinoline.
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- ResearchGate. (n.d.).
- Synblock. (n.d.).
- Steiert, M., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335-1341.
- ResearchGate. (2022). A review on synthetic investigation for quinoline- recent green approaches.
- Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776.
- Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters.
- The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters.
- Chemguide. (n.d.). hydrolysis of esters.
- Guidechem. (n.d.).
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Technical Support Center: Troubleshooting Low Yields in Cyclization Reactions to Form Quinoline Scaffolds
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during the cyclization step.
PART 1: General Troubleshooting & FAQs
This section addresses broad issues that can be encountered across various named reactions for quinoline synthesis.
Q1: My quinoline cyclization reaction is resulting in a very low yield or no product at all. What are the most common general causes?
A1: Low yields in quinoline synthesis can stem from several factors that are common across different named reactions. Key areas to investigate include:
-
Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly substrate-dependent. An unsuitable catalyst may fail to promote the reaction or may encourage side reactions.[1][2]
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently. However, excessive temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts.[1] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For instance, electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization step more difficult.[1][3]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the reaction equilibrium.[1] Using anhydrous reagents and solvents is often recommended.
Q2: I'm observing significant tar formation in my reaction mixture, which is complicating purification and lowering my isolated yield. What are the primary causes and mitigation strategies?
A2: Tar formation is a frequent challenge, especially in classical quinoline syntheses conducted under harsh acidic and high-temperature conditions.[4][5]
-
Causality: Tar is primarily the result of acid-catalyzed polymerization of reactive intermediates, such as α,β-unsaturated aldehydes or ketones (e.g., acrolein in the Skraup synthesis).[4][6]
-
Mitigation Strategies:
-
Controlled Reagent Addition: Slow, dropwise addition of one reactant (often the carbonyl compound or the acid catalyst) to the heated reaction mixture can help maintain a low concentration of the polymerizable species at any given time.[6]
-
Use of a Moderator: In vigorous reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) can help control the exothermicity and reduce tar formation.[4][7]
-
Temperature Optimization: Carefully controlling the reaction temperature is critical. Running the reaction at the lowest effective temperature can minimize polymerization.[8]
-
Solvent Choice: The polarity and nature of the solvent can influence the rates of the desired reaction versus side reactions.[2] In some cases, using a two-phase reaction system can sequester a reactive component and reduce self-condensation.[5][6]
-
PART 2: Method-Specific Troubleshooting Guides
This section provides detailed troubleshooting for specific, widely-used quinoline synthesis reactions.
The Skraup Synthesis
The Skraup synthesis is a powerful method for producing quinoline itself and some derivatives, but it is notoriously vigorous.[4][7]
Q3: My Skraup reaction is extremely exothermic and difficult to control. How can I improve the safety and reproducibility of this reaction?
A3: The highly exothermic nature of the Skraup synthesis demands careful control.
-
Moderator is Key: The use of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial to control the reaction's violent nature.[1] Ferrous sulfate is thought to act as an oxygen carrier, allowing the oxidation to proceed more smoothly.[1]
-
Controlled Addition and Temperature: The slow and careful addition of concentrated sulfuric acid while cooling the reaction vessel is paramount.[1] The reaction should be heated gently to initiate, and the heat source should be removed once the exotherm begins.
Protocol 1: Moderated Skraup Synthesis of Quinoline [1]
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.
-
Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.
-
Initiation and Reflux: After the acid addition is complete, heat the mixture gently until the reaction begins (often indicated by a color change and boiling). Remove the heat source and allow the reaction to proceed under its own exotherm. Once the initial vigorous reaction subsides, apply heat to maintain a steady reflux for the recommended time.
-
Work-up: After cooling, carefully dilute the viscous reaction mixture by pouring it into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.
-
Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from the non-volatile tar. The distillate is then extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.
The Doebner-von Miller Reaction
This reaction is a modification of the Skraup synthesis that allows for the preparation of substituted quinolines using α,β-unsaturated aldehydes or ketones.[7]
Q4: My Doebner-von Miller reaction is producing a complex mixture of products, and the yield of the desired quinoline is low. What are the likely side reactions?
A4: The primary side reaction in the Doebner-von Miller synthesis is the acid-catalyzed self-condensation or polymerization of the α,β-unsaturated carbonyl compound.[6] Other potential side products include reduced intermediates and regioisomers of the desired quinoline.[6][9]
-
Troubleshooting Steps:
-
In Situ Generation: To minimize the concentration of the reactive α,β-unsaturated carbonyl, it can be generated in situ from an aldol condensation of two simpler carbonyl compounds.[6][10]
-
Catalyst Choice: Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., SnCl₄, ZnCl₂) can be used. The optimal catalyst and its concentration should be determined empirically for your specific substrates.[6][10]
-
The Friedländer Synthesis
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2]
Q5: My Friedländer annulation is not proceeding to completion, and I'm recovering a significant amount of my starting 2-aminoaryl ketone. How can I drive the reaction forward?
A5: Incomplete conversion in the Friedländer synthesis can be due to several factors.
-
Catalyst Inactivity: The choice of acid or base catalyst is critical. For less reactive substrates, a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH) or a Lewis acid may be necessary.[2] Some modern methods have also employed gold catalysts to facilitate the reaction under milder conditions.[11]
-
Aldol Self-Condensation: A common side reaction, particularly under basic conditions, is the self-condensation of the ketone reactant.[2] To mitigate this, one can use the imine analog of the o-aniline starting material.[11]
-
Solvent Effects: The polarity of the solvent can influence reaction rates. In some cases, solvent-free conditions using a catalyst like p-TsOH and iodine have proven effective.[11] Greener methods have also been developed using water as a solvent.[12]
Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield [1]
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
| KOH | Ethanol | Reflux | 65 |
| p-TsOH | Toluene | Reflux | 85 |
| ZnCl₂ | Neat | 120 | 78 |
| Iodine | Solvent-free | 100 | 92 |
The Combes Quinoline Synthesis
This method utilizes the acid-catalyzed condensation of an aniline with a β-diketone.[13][14]
Q6: I'm attempting a Combes synthesis, but the cyclization of the intermediate Schiff base is not occurring. What reaction conditions favor the cyclization step?
A6: The cyclization step in the Combes synthesis is often the rate-determining step and requires sufficient activation.[13]
-
Strong Acid Catalyst: Concentrated sulfuric acid is a common catalyst for this step.[13] Polyphosphoric acid (PPA) or polyphosphoric esters (PPE) have also been shown to be effective dehydrating and cyclizing agents.[13]
-
Electron-Donating Groups: Anilines with electron-donating groups will be more nucleophilic and will generally undergo cyclization more readily than those with electron-withdrawing groups.[15]
The Conrad-Limpach-Knorr Synthesis
This synthesis involves the reaction of anilines with β-ketoesters to form 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr).[16]
Q7: My Conrad-Limpach synthesis is giving me a low yield of the desired 4-hydroxyquinoline. How can I optimize this reaction?
A7: The Conrad-Limpach synthesis is sensitive to reaction conditions, particularly temperature.
-
Temperature Control: The initial condensation to form the enamine intermediate is typically performed at lower temperatures. The subsequent cyclization requires significantly higher temperatures (around 250 °C).[16][17]
-
Solvent for Cyclization: Performing the high-temperature cyclization in an inert, high-boiling solvent like mineral oil can dramatically improve yields compared to running the reaction neat.[16]
PART 3: Visualization & Workflow
A systematic approach is crucial for effectively troubleshooting low yields. The following workflow provides a logical progression from problem identification to resolution.
Caption: A general troubleshooting workflow for addressing low yields.
References
-
Kaur, N., Kishore, D. (2014). Recent advances in the synthesis of quinolines: a review. RSC Advances, 4(99), 56343-56367. [Link]
-
Koufaki, M. (2020). Recent Progress in the Synthesis of Quinolines. Current Organic Synthesis, 17(6), 434-459. [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-263. [Link]
-
Verma, R. K., Kumar, S., & Singh, V. (2022). A review on synthetic investigation for quinoline- recent green approaches. Polycyclic Aromatic Compounds, 42(5), 2245-2287. [Link]
- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Société Chimique de Paris, 49, 89-92.
- Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
-
Wikipedia. (2023). Combes quinoline synthesis. In Wikipedia. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
- Larsen, R. D., Corley, E. G., King, A. O., Carroll, J. D., Davis, P., Verhoeven, T. R., ... & Reider, P. J. (1996). Practical route to a new class of LTD4 receptor antagonists. The Journal of Organic Chemistry, 61(10), 3398-3405.
-
Shen, Q., Wang, L., Yu, J., Liu, M., Qiu, J., Fang, L., ... & Tang, J. (2012). Synthesis of quinolines via Friedländer reaction in water and under catalyst-free conditions. Synthesis, 44(03), 389-392. [Link]
- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575.
- Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087.
- Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie, 236(1-2), 69-115.
-
YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Video]. YouTube. [Link]
- Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. In Name Reactions in Organic Synthesis (pp. 501-502).
-
ResearchGate. (n.d.). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. [Link]
-
Wikipedia. (2023). Conrad–Limpach synthesis. In Wikipedia. [Link]
-
Química Organica.org. (n.d.). Combes synthesis of quinolines. [Link]
-
Wikipedia. (2023). Doebner–Miller reaction. In Wikipedia. [Link]
-
Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers. [Link]
-
Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
-
SynArchive. (n.d.). Doebner-Miller Reaction. [Link]
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]
-
Organic Reactions. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions, 1, 342-363. [Link]
-
YouTube. (2021, January 2). Uncover the Exciting Secrets of Friedlander Quinoline Synthesis!. [Video]. YouTube. [Link]
-
Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]
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- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
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- 17. synarchive.com [synarchive.com]
Technical Support Center: Catalyst Selection for Functionalizing Ethyl 5-Aminoquinoline-2-carboxylate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the catalytic functionalization of Ethyl 5-aminoquinoline-2-carboxylate. Our goal is to equip you with the scientific rationale and practical guidance to navigate the complexities of catalyst selection and reaction optimization for this versatile scaffold.
Introduction: The unique reactivity of Ethyl 5-aminoquinoline-2-carboxylate
Ethyl 5-aminoquinoline-2-carboxylate presents a unique set of challenges and opportunities in synthetic chemistry. The quinoline core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this molecule—an electron-donating amino group on the benzene ring and an electron-withdrawing carboxylate group on the pyridine ring—creates a nuanced electronic landscape that significantly influences the regioselectivity of catalytic reactions. Understanding the interplay of these substituents is paramount for successful functionalization.
The electron-rich nature of the benzene ring, enhanced by the 5-amino group, generally directs electrophilic aromatic substitution to the C6 and C8 positions. Conversely, the pyridine ring is electron-deficient, a characteristic exacerbated by the 2-carboxylate group, making it susceptible to nucleophilic attack and directing metal-catalyzed C-H functionalization. The lone pair of the amino group can also act as a directing group, further complicating the regiochemical outcome. This guide will help you navigate these intricacies to achieve your desired synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for functionalizing the quinoline core of my substrate?
A1: The most prevalent and effective strategies involve transition-metal catalysis. The choice of metal is crucial and depends on the desired transformation:
-
Palladium (Pd)-catalyzed reactions: These are workhorses for cross-coupling reactions like the Buchwald-Hartwig amination (for C-N bond formation) and Suzuki, Heck, and Sonogashira couplings (for C-C bond formation).[1][2][3] Palladium is also widely used for C-H activation/arylation, often directed by the nitrogen of the quinoline ring or other directing groups.[4][5]
-
Rhodium (Rh)-catalyzed reactions: Rhodium catalysts are particularly effective for C-H activation and subsequent functionalization, such as arylation, alkylation, and olefination.[6][7][8] They can offer different regioselectivity compared to palladium catalysts.
-
Copper (Cu)-catalyzed reactions: Copper catalysis is a cost-effective alternative, particularly for Ullmann-type couplings (C-N, C-O, and C-S bond formation) and some C-H functionalization reactions, including amination and sulfonylation.[5][9][10]
Q2: How do the 5-amino and 2-carboxylate substituents influence regioselectivity in C-H functionalization?
A2: The electronic properties of these substituents create a push-pull system that dictates the most reactive sites for C-H activation:
-
5-Amino Group (Electron-Donating): This group activates the benzene ring, making the C6 and C8 positions more susceptible to electrophilic attack. In the context of metal-catalyzed C-H activation, it can also act as a directing group, potentially favoring functionalization at the C6 position.
-
2-Carboxylate Group (Electron-Withdrawing): This group deactivates the pyridine ring, making it more electron-deficient. This can influence the preferred site of metalation, often favoring C-H activation at the C3 or C4 positions of the pyridine ring.[11]
-
Combined Effect: The interplay between these two groups can lead to complex regiochemical outcomes. The inherent reactivity of the quinoline ring system, which favors functionalization at C2, C4, C5, and C8, is further modulated by these substituents. Careful selection of the catalyst, ligand, and reaction conditions is therefore critical to achieve the desired regioselectivity.
Q3: I want to perform a Buchwald-Hartwig amination on a halogenated derivative of ethyl 5-aminoquinoline-2-carboxylate. What catalyst system should I start with?
A3: For Buchwald-Hartwig amination, a palladium-based catalyst is the standard choice. Given the presence of the electron-donating amino group, which can potentially coordinate to the palladium center and inhibit catalysis, the choice of ligand is crucial.
-
Catalyst Precursor: A common starting point is Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand: Bulky, electron-rich phosphine ligands are generally preferred. For electron-rich substrates, ligands like XPhos , SPhos , or RuPhos are often effective.[12][13] These ligands promote the reductive elimination step and prevent catalyst deactivation. For sterically hindered amines, BrettPhos can be a good choice.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, although potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates.
-
Solvent: Anhydrous, deoxygenated solvents such as toluene, dioxane, or THF are typically used.
It is highly recommended to screen a small matrix of ligands and bases to find the optimal conditions for your specific substrate.[9][14]
Q4: Can I achieve C-H functionalization on the benzene ring (e.g., at C6 or C8) in the presence of the 5-amino group?
A4: Yes, functionalization of the benzene ring is possible. The 5-amino group can act as a directing group, although the 8-aminoquinoline motif is a more established and powerful directing group for C-H functionalization.[15][16]
-
For C8-functionalization: Rhodium catalysts have shown promise for directing C-H activation to the C8 position of quinolines, particularly when the C2 position is blocked or less reactive.[6]
-
For C6-functionalization: This can be more challenging due to the steric hindrance from the 5-amino group. However, with careful optimization of the catalyst and directing group strategy, it may be achievable.
-
Protecting the Amino Group: In some cases, protecting the 5-amino group as an amide can modify its directing ability and open up different regiochemical possibilities.
Troubleshooting Guide
This section addresses common issues encountered during the catalytic functionalization of ethyl 5-aminoquinoline-2-carboxylate.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst: The palladium(0) active species is not forming or is decomposing. 2. Ligand Incompatibility: The chosen ligand is not suitable for the substrate or reaction type. 3. Inappropriate Base: The base may be too weak or may be reacting with your substrate. 4. Inhibitors: Trace amounts of water, oxygen, or other impurities can poison the catalyst. 5. Low Reaction Temperature: The activation energy for C-H activation or oxidative addition is not being overcome. | 1. Use a pre-catalyst (e.g., a G3 or G4 Buchwald precatalyst) to ensure efficient generation of the active Pd(0) species.[17] 2. Screen a panel of ligands with varying steric and electronic properties (e.g., XPhos, SPhos, RuPhos, BrettPhos for Pd-catalysis).[12][13] 3. Switch to a stronger base (e.g., from K₃PO₄ to NaOtBu) or a different type of base (e.g., an alkoxide vs. a carbonate). 4. Ensure all reagents and solvents are rigorously dried and degassed. Use of a glovebox is recommended. 5. Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Competing Directing Effects: The inherent reactivity of the quinoline ring and the directing effects of the 5-amino and 2-carboxylate groups are leading to multiple products. 2. Steric Hindrance: The catalyst may be accessing multiple C-H bonds with similar steric environments. 3. Electronic Ambiguity: The electronic effects of the substituents are not providing a strong bias for a single position. | 1. Change the metal catalyst (e.g., from Pd to Rh or Cu), as different metals can have different regiochemical preferences.[5][6] 2. Modify the steric bulk of the ligand. A bulkier ligand may favor the less sterically hindered position. 3. Temporarily install a stronger directing group (e.g., convert the 5-amino group to a picolinamide) to override other directing effects. 4. Consider converting the quinoline to its N-oxide, which is a well-established directing group for C2 and C8 functionalization.[8][18] |
| Side Reactions (e.g., Homocoupling, Dehalogenation) | 1. Slow Reductive Elimination/Transmetalation: The desired cross-coupling pathway is slow, allowing for side reactions to occur. 2. Presence of Water/Oxygen: These can lead to catalyst decomposition and promote side reactions. 3. Incorrect Stoichiometry: An excess of one coupling partner can lead to homocoupling. | 1. Use a more electron-rich and bulky ligand to accelerate the reductive elimination step.[12] 2. Ensure the reaction is performed under strictly anhydrous and inert conditions. 3. Carefully control the stoichiometry of your reactants. |
| Decomposition of Starting Material or Product | 1. Harsh Reaction Conditions: High temperatures or a strongly basic environment may be degrading your substrate or product. 2. Air/Moisture Sensitivity: Your substrate or product may be unstable in the presence of air or moisture. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Screen milder bases (e.g., K₂CO₃, Cs₂CO₃). 3. Ensure the reaction and workup are performed under an inert atmosphere. |
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Catalyst Screening
| Reaction Type | Catalyst System | Base | Solvent | Temperature (°C) |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | NaOtBu (1.5 equiv) | Toluene | 100-120 |
| Suzuki Coupling | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (5 mol%) | K₂CO₃ (2 equiv) | Dioxane/H₂O (4:1) | 90-110 |
| C-H Arylation (C2/C4) | Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%) | K₂CO₃ (2 equiv) | Toluene or DMA | 120-140 |
| C-H Arylation (C8) | [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (20 mol%) | PivOH (1 equiv) | DCE | 100-130 |
Note: These are general starting points. Optimization of catalyst loading, ligand, base, solvent, and temperature is crucial for achieving high yields and selectivity.
Visualizations
Diagram 1: General Catalytic Cycle for Palladium-Catalyzed C-H Arylation
Caption: Simplified catalytic cycle for Pd-catalyzed C-H arylation.
Diagram 2: Troubleshooting Logic for Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
References
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]
-
Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. Organometallics. [Link]
-
A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. [Link]
-
Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. ResearchGate. [Link]
-
The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o -aminocinnamonitriles with arylhydrazines. ResearchGate. [Link]
-
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Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling. PubMed. [Link]
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Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
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Rhodium-Promoted C–H Bond Activation of Quinoline, Methylquinolines, and Related Mono-Substituted Quinolines. ACS Publications. [Link]
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Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules. [Link]
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Synthesis of 2-Substituted Quinolines via Rhodium(III)-Catalyzed C-H Activation of Imidamides and Coupling with Cyclopropanols. ResearchGate. [Link]
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Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]
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Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI. [Link]
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Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]
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Rhodium(III)-Catalyzed C(sp3)–H Alkylation of 8-Methylquinolines with Maleimides. ACS Publications. [Link]
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Multiple Regioselective Functionalizations of Quinolines via Magnesiations. Organic Letters. [Link]
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C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Angewandte Chemie International Edition. [Link]
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Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]
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Main synthetic approaches for synthesizing quinoline-2-carboxylate derivatives. ResearchGate. [Link]
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Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargyl. Journal of the American Chemical Society. [Link]
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Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. [Link]
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Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. ACS Catalysis. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews. [Link]
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Bidentate, Monoanionic Auxiliary-Directed Functionalization of Carbon–Hydrogen Bonds. Accounts of Chemical Research. [Link]
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Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. [Link]
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Synthesis of quinolines via copper-catalyzed domino reactions of enaminones. Organic & Biomolecular Chemistry. [Link]
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Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate. [Link]
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Copper-Catalyzed Benzylic C–H Cross Coupling Enabled by Redox Buffers: Expanding Synthetic Access to Three-Dimensional Chemical Space. Accounts of Chemical Research. [Link]
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Copper-catalyzed amino radical tandem cyclization toward the synthesis of indolo-[2,1-a]isoquinolines. Organic Chemistry Frontiers. [Link]
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8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Semantic Scholar. [Link]
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Synthesis of functionalized 3-, 5-, 6- and 8-aminoquinolines via intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines and evaluation of their antiplasmodial and antifungal activity. European Journal of Medicinal Chemistry. [Link]
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C-H Functionalization of Pyridines. ResearchGate. [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central. [Link]
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A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions. SciSpace. [Link]
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What's with aminoquinoline directing groups all of a sudden? Colorblind Chemistry. [Link]
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Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. Chemical Science. [Link]
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8‐Aminoquinoline: A Powerful Directing Group in Metal‐Catalyzed Direct Functionalization of C H Bonds. Angewandte Chemie International Edition. [Link]
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Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]
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Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. Molecules. [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]
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Technical Support Center: Scaling Up the Synthesis of Ethyl 5-Aminoquinoline-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of Ethyl 5-aminoquinoline-2-carboxylate derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable compounds. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research and development endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of Ethyl 5-aminoquinoline-2-carboxylate derivatives.
Q1: What are the most common synthetic routes for preparing Ethyl 5-aminoquinoline-2-carboxylate derivatives?
There are several established methods for synthesizing the quinoline core, which can be adapted for Ethyl 5-aminoquinoline-2-carboxylate derivatives. The most prevalent include:
-
Friedländer Annulation: This is a straightforward and widely used method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as ethyl pyruvate. It can be catalyzed by acids or bases.
-
Gould-Jacobs Reaction: This route is particularly useful for synthesizing 4-hydroxyquinoline derivatives, which can be further modified. It involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.
-
Combes Quinoline Synthesis: This method involves the acid-catalyzed reaction of an aniline with a β-diketone.
-
Doebner-von Miller Reaction: This reaction uses an aniline and an α,β-unsaturated carbonyl compound to form quinolines.
The choice of route often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.
**Q2: I
Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Characterization of Ethyl 5-aminoquinoline-2-carboxylate: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Structure
Ethyl 5-aminoquinoline-2-carboxylate is a heterocyclic compound featuring the quinoline scaffold, a privileged structure in medicinal chemistry due to its presence in numerous pharmacologically active agents. Its molecular architecture, combining an aromatic amine and an ethyl ester on a rigid bicyclic system, presents a unique electronic and structural profile. For any researcher utilizing this molecule as a building block for novel therapeutics or materials, unambiguous structural verification and purity assessment are paramount. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required to fully characterize this compound. We move beyond a simple recitation of data, explaining the causal links between molecular structure and spectral output, thereby empowering researchers to interpret data with confidence. The protocols described herein are designed as self-validating systems, ensuring reproducibility and trustworthiness in your results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For Ethyl 5-aminoquinoline-2-carboxylate, ¹H and ¹³C NMR provide a complete map of the proton and carbon framework, confirming atom connectivity and the chemical environment of each nucleus.
Causality in NMR: Why Signals Appear Where They Do
The chemical shift (δ) of a nucleus is dictated by its local electronic environment. Electron-withdrawing groups (like the ester and the quinoline nitrogen) deshield nearby nuclei, shifting their signals downfield (to higher ppm). Conversely, electron-donating groups, such as the amino group (-NH₂), shield adjacent nuclei, moving their signals upfield (to lower ppm). This interplay of electronic effects across the conjugated quinoline system results in a highly diagnostic spectral fingerprint.
Comparative ¹H NMR Data
The analysis of the target compound is significantly enhanced by comparing its spectrum to those of its structural parents and isomers. This comparison allows for the precise assignment of signals originating from the quinoline core versus the substituents.
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) & Assignments |
| Ethyl 5-aminoquinoline-2-carboxylate (Predicted) | ~8.2-8.4 (d, H-4), ~7.8-8.0 (d, H-3), ~7.5-7.7 (m, H-6, H-8), ~6.8-7.0 (d, H-7), ~5.0-5.5 (s, -NH₂), 4.4-4.6 (q, -OCH₂CH₃), 1.4-1.5 (t, -OCH₂CH₃) |
| 5-Aminoquinoline [1] | Aromatic protons typically appear between 7.0 and 8.8 ppm. The amino group significantly influences the shifts of adjacent protons on its ring. |
| Ethyl quinoline-2-carboxylate [2] | Protons are generally more deshielded compared to the 5-amino substituted analog due to the lack of the electron-donating amino group. |
| Ethyl 2-amino-quinoline-3-carboxylates [3] | Illustrates how moving the amino group changes its electronic influence on the quinoline ring protons, with characteristic shifts for the ethyl ester protons around 4.0-4.4 ppm (quartet) and 1.1-1.4 ppm (triplet).[3] |
Comparative ¹³C NMR Data
¹³C NMR complements the proton data by defining the carbon skeleton. The quaternary carbons (C-2, C-5, C-8a, C-4a) are particularly informative.
| Compound | Key ¹³C NMR Chemical Shifts (δ, ppm) & Assignments |
| Ethyl 5-aminoquinoline-2-carboxylate (Predicted) | ~165-167 (C=O), ~150-155 (C-5), ~145-148 (C-2), ~140-145 (C-8a), ~105-135 (other aromatic C), ~61-63 (-OCH₂CH₃), ~14-15 (-OCH₂CH₃) |
| 5-Aminoquinoline [4] | The carbon atom bearing the amino group (C-5) is shielded, appearing at a lower chemical shift compared to the unsubstituted quinoline. |
| Generic Ethyl Ester Carbons | The carbonyl carbon (C=O) is highly deshielded (>160 ppm), while the methylene (-OCH₂) and methyl (-CH₃) carbons of the ethyl group are found around 60 ppm and 14 ppm, respectively.[5] |
Experimental Protocol for NMR Spectroscopy
A robust NMR protocol ensures high-quality, reproducible data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Ethyl 5-aminoquinoline-2-carboxylate.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with amine protons to slow exchange and allow for their observation.[6]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
For unambiguous assignments, perform 2D NMR experiments like COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation).
-
NMR Analysis Workflow
Caption: Workflow for structural elucidation via NMR spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality in FT-IR: Why Molecules Vibrate at Specific Frequencies
The frequency of a molecular vibration is determined by the masses of the bonded atoms and the strength of the bond connecting them (akin to a harmonic oscillator). Stronger bonds (e.g., C=O double bonds) and bonds with lighter atoms (e.g., N-H) vibrate at higher frequencies (wavenumbers). The presence of the amino, ester, and aromatic quinoline functionalities in Ethyl 5-aminoquinoline-2-carboxylate gives rise to a series of characteristic absorption bands.
Comparative FT-IR Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Causality & Comparative Notes |
| Amine N-H Stretch | 3300 - 3500 | A primary amine (-NH₂) typically shows two distinct bands (symmetric and asymmetric stretching). This is a key identifier absent in Ethyl quinoline-2-carboxylate. |
| Aromatic C-H Stretch | 3000 - 3100 | These are characteristic of sp² C-H bonds on the quinoline ring.[7] |
| Aliphatic C-H Stretch | 2850 - 3000 | From the -CH₂- and -CH₃ groups of the ethyl ester. These vibrations are generally observed in this region for most organic molecules containing alkyl chains. |
| Ester C=O Stretch | 1715 - 1735 | This is a strong, sharp absorption, one of the most prominent in the spectrum. Its exact position is influenced by conjugation with the quinoline ring. For comparison, simple aliphatic esters are often closer to 1740 cm⁻¹.[7] |
| Aromatic C=C/C=N Stretch | 1500 - 1650 | The quinoline ring system produces a series of absorptions in this "fingerprint" region. The amino group substituent will modulate the intensity and position of these bands. |
| Ester C-O Stretch | 1100 - 1300 | Two distinct C-O stretches are expected for the ester group (C-O-C), typically appearing as strong bands. |
Experimental Protocol for FT-IR Spectroscopy (ATR Method)
The Attenuated Total Reflectance (ATR) method is a common, modern technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (a few milligrams) of the solid Ethyl 5-aminoquinoline-2-carboxylate powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Initiate the scan. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum, identifying the key absorption bands and their corresponding wavenumbers.
FT-IR Analysis Workflow
Caption: Workflow for functional group analysis via FT-IR spectroscopy.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns.
Causality in MS: Ionization and Fragmentation
In a technique like Electrospray Ionization (ESI), the analyte is first ionized, typically by protonation, to form a pseudomolecular ion [M+H]⁺. The molecular formula of Ethyl 5-aminoquinoline-2-carboxylate is C₁₂H₁₂N₂O₂, giving it a monoisotopic mass of 216.09 g/mol .[8][9] Therefore, in positive-ion ESI-MS, we expect to see a prominent peak at m/z 217.1. High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy (typically <5 ppm error).
Fragmentation occurs when the ionized molecule breaks apart in a predictable manner. Common fragmentation pathways for this molecule would include:
-
Loss of an ethoxy radical (-•OCH₂CH₃): Resulting in a fragment at m/z 171.
-
Loss of ethylene (-C₂H₄) from the ester: A common rearrangement, leading to a carboxylic acid fragment.
-
Loss of carbon monoxide (-CO): From the ester carbonyl group.
Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Parameters: Set the instrument to positive ion mode. Optimize key source parameters like capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal for the [M+H]⁺ ion.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da). For fragmentation data, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 217.1) and subjecting it to collision-induced dissociation (CID).
Mass Spectrometry Analysis Workflow
Caption: Workflow for molecular weight confirmation via Mass Spectrometry.
UV-Visible Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the conjugated π-electron system of a molecule.
Causality in UV-Vis: Electronic Transitions
The quinoline ring is a chromophore that absorbs UV radiation, promoting electrons from lower-energy bonding (π) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals. The presence of substituents dramatically affects the absorption wavelengths (λₘₐₓ). The amino group at the 5-position acts as a powerful auxochrome, an electron-donating group that extends the conjugation and shifts the absorption to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted quinoline.[10]
-
Quinoline: Typically shows absorption bands below 320 nm.
-
5-Aminoquinoline: The amino group's lone pair of electrons interacts with the quinoline π-system, causing a significant red shift in the absorption maxima.[1][10]
-
Ethyl 5-aminoquinoline-2-carboxylate: The ester group at the 2-position will further modulate the electronic structure. We can predict strong absorptions in both the UV-B and UV-A regions, characteristic of an extended conjugated system.
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0 AU (Absorbance Units).
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank).
-
Measurement: Replace the blank cuvette with a cuvette containing the sample solution.
-
Data Acquisition: Scan the absorbance of the sample across a range of wavelengths (e.g., 200-500 nm). The software will plot absorbance versus wavelength, from which the λₘₐₓ values can be determined.
UV-Vis Analysis Workflow
Caption: Workflow for electronic structure analysis via UV-Vis Spectroscopy.
Conclusion
The comprehensive characterization of Ethyl 5-aminoquinoline-2-carboxylate is achieved not by a single technique, but by the synergistic application of multiple spectroscopic methods. NMR spectroscopy provides the definitive structural map, FT-IR confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and elemental composition, and UV-Vis spectroscopy probes the conjugated electronic system. By understanding the causality behind the data and comparing it with relevant analogs, researchers can achieve an authoritative and trustworthy characterization, forming a solid foundation for any subsequent research and development.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information. RSC.
- Guidechem. (n.d.). ethyl 5-aminoquinoline-2-carboxylate 1447608-15-2 wiki. Guidechem.
- Abdel-Ghani, T. M., et al. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. PubMed Central.
- RSC Medicinal Chemistry. (2024). RSC Medicinal Chemistry, 2024, 15, 4. RSC Publishing.
- El-Nahass, M. N., et al. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. NISCAIR Online Periodicals Repository.
- ResearchGate. (n.d.). FT-IR spectrum of the ethyl 1,4,7,8-tetrahydro-2,7,7-trimethyl-4-(4-nitrophenyl)-5(6H)-oxoquinoline-3-carboxylate (5d). ResearchGate.
- PubChem. (n.d.). 5-Aminoquinoline. National Center for Biotechnology Information.
- Synblock. (n.d.). CAS 1447608-15-2 | Ethyl 5-aminoquinoline-2-carboxylate. Synblock.
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- The Royal Society of Chemistry. (n.d.). Supporting Information. RSC.
- Sundaraganesan, N., et al. (2009). Quantum chemical and spectroscopic investigations of 5-aminoquinoline. PubMed.
- PubChem. (n.d.). Ethyl quinoline-2-carboxylate. National Center for Biotechnology Information.
- ResearchGate. (n.d.). FTIR Spectrum of Quinoline-2-carboxylic acid. ResearchGate.
- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
- Sadowski, B., et al. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI.
- BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Analysis of Ethyl 5-methylfuran-2-carboxylate and Its Analogs. BenchChem.
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- Asian Journal of Chemistry. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Chemistry.
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A Comparative Guide to the Reactivity of 5-Aminoquinoline and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among its derivatives, aminoquinolines are of particular importance, with the position of the amino group profoundly influencing the molecule's electronic properties, and consequently, its chemical reactivity. This guide provides a detailed comparative analysis of the reactivity of 5-aminoquinoline versus other common isomers, such as 6-, 7-, and 8-aminoquinoline. By delving into the underlying electronic and steric factors, and providing supporting experimental data, this document aims to equip researchers with the insights needed to strategically design and execute synthetic routes for novel quinoline-based compounds.
The Electronic and Steric Landscape of Aminoquinolines
The reactivity of an aminoquinoline isomer is fundamentally governed by the interplay between the electron-donating amino group and the inherent electronic nature of the quinoline ring system. The quinoline nucleus consists of a benzene ring fused to a pyridine ring. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates this ring towards electrophilic attack but activates it for nucleophilic substitution. Conversely, the benzene ring (carbocyclic ring) is more electron-rich and is the typical site for electrophilic aromatic substitution (EAS).
The position of the amino (-NH₂) group, a strong activating group, dramatically modulates this landscape through both mesomeric (resonance) and inductive effects.
-
5-Aminoquinoline: The amino group at the C5 position strongly activates the carbocyclic ring towards electrophilic attack. Resonance structures show a significant increase in electron density at positions C6 and C8.
-
6-Aminoquinoline: The amino group at C6 activates positions C5 and C7.
-
7-Aminoquinoline: Activation is directed primarily towards positions C6 and C8.
-
8-Aminoquinoline: The amino group at C8 activates positions C5 and C7. However, the proximity of the C8 amino group to the heterocyclic nitrogen (the "peri" position) can lead to steric hindrance and potential for intramolecular hydrogen bonding or chelation with metals, which can alter its reactivity profile.[1]
This differential activation dictates the regioselectivity of many key chemical transformations.
Caption: Directing effects of the amino group in different isomers.
Comparative Reactivity in Key Chemical Transformations
The utility of aminoquinolines as synthetic building blocks is demonstrated through their performance in a variety of chemical reactions. Below is a comparison of how 5-aminoquinoline and its isomers behave in several common transformations.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. In aminoquinolines, the reaction occurs on the more electron-rich carbocyclic ring. The regioselectivity is largely controlled by the position of the strongly activating amino group.
Bromination:
Bromination serves as a classic example of EAS. The amino group's directing effect typically leads to substitution at the ortho and para positions relative to it.
-
5-Aminoquinoline: Tends to undergo bromination at the C6 and C8 positions.
-
8-Aminoquinoline: Direct bromination can be complex, but studies have shown that under specific conditions, selective bromination at the C5 position can be achieved, often facilitated by a directing group attached to the C8-amino function.[2][3] For instance, N-(quinolin-8-yl)benzamide can be selectively brominated at the C5 position.[2][3]
| Isomer | Reagent | Major Product(s) | Yield | Reference |
| 8-Aminoquinoline | Br₂ in CH₂Cl₂ | 5,7-dibromo-8-aminoquinoline | 99% | [4] |
| N-(quinolin-8-yl)benzamide | Ethyl Bromoacetate, CuBr₂ | 5-bromo-N-(quinolin-8-yl)benzamide | 95% | [2][3] |
| Isoquinoline | NBS in H₂SO₄ | 5-bromoisoquinoline | High | [5] |
Causality Behind Experimental Choices: The use of a directing group, like an amide on 8-aminoquinoline, is a strategic choice to control regioselectivity. The amide group coordinates with the catalyst (e.g., copper), bringing the catalytic complex into proximity with the C5-H bond and favoring its functionalization over other positions.[2] This approach overcomes the inherent electronic preferences of the substrate, showcasing how synthetic strategy can dominate intrinsic reactivity.
Metal-Catalyzed Cross-Coupling Reactions
For drug development, the construction of C-C and C-N bonds is crucial. Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are indispensable tools.[6][7] These reactions typically require a halo-aminoquinoline as a starting material. The reactivity order is influenced by the ease of oxidative addition of the C-X bond to the palladium catalyst.[8]
Suzuki-Miyaura Coupling:
This reaction couples an organoboron species with an organohalide.[7][9] It is a robust method for creating biaryl structures or introducing alkyl and alkenyl groups.
-
General Reactivity: The reactivity of bromoquinolines in Suzuki coupling is influenced by the bromine's position. Positions activated by the ring nitrogen, like C2 and C4, often show enhanced reactivity.[8] For amino-substituted bromoquinolines, the electronic contribution of the amino group adds another layer of complexity.
A generalized workflow for such a coupling is essential for reproducible results.
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.[10]
Buchwald-Hartwig Amination:
This reaction forms a C-N bond between an aryl halide and an amine.[6][11] It is a powerful method for synthesizing complex aniline derivatives. The efficiency of the reaction depends heavily on the ligand used for the palladium catalyst.[12]
-
Substrate Scope: The reaction is broadly applicable, and halo-aminoquinolines can serve as substrates to introduce a second amino functionality. The choice of phosphine ligand is critical and is often determined empirically to optimize the yield for a specific substrate.[6][12]
Diazotization and Sandmeyer Reactions
The primary amino group of aminoquinolines can be converted into a diazonium salt (-N₂⁺), which is an excellent leaving group. This opens up a wide array of synthetic possibilities through the Sandmeyer reaction, allowing the introduction of various nucleophiles.[13][14]
The Sandmeyer reaction is a versatile method for replacing the amino group with halides (Cl, Br), cyanide (CN), or hydroxyl (OH) groups, typically using a copper(I) salt catalyst.[13][15][16]
-
5-Aminoquinoline: Can be converted to 5-haloquinolines, 5-cyanoquinoline, or 5-hydroxyquinoline. This two-step sequence (diazotization followed by Sandmeyer) provides access to substitution patterns that may be difficult to achieve through direct electrophilic substitution on quinoline itself.[16][17] The stability of the intermediate diazonium salt can be influenced by the position of the amino group.
Caption: Pathway for Sandmeyer functionalization of aminoquinolines.
Experimental Protocols
To ensure the practical applicability of this guide, detailed protocols for key transformations are provided below.
Protocol 1: Copper-Catalyzed C5-Bromination of N-(quinolin-8-yl)benzamide
This protocol describes a site-selective bromination at the C5 position, leveraging the 8-amido group for direction.[2][3]
Materials:
-
N-(quinolin-8-yl)benzamide
-
Ethyl bromoacetate
-
Copper(II) bromide (CuBr₂)
-
Potassium phosphate (K₃PO₄)
-
Dimethyl sulfoxide (DMSO)
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vial, add N-(quinolin-8-yl)benzamide (1.0 equiv), copper(II) bromide (20 mol%), and potassium phosphate (1.0 equiv).
-
Add dimethyl sulfoxide (DMSO) as the solvent.
-
Add ethyl bromoacetate (4.0 equiv) to the mixture.
-
Seal the vial and heat the reaction mixture at 100 °C for 12 hours with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by diluting the mixture with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-bromo-N-(quinolin-8-yl)benzamide.
Trustworthiness Note: This protocol demonstrates a self-validating system. The high regioselectivity for the C5 position, confirmed by spectroscopic analysis of the product, validates the directing group strategy. The use of a copper catalyst is a common and well-documented method for facilitating such C-H functionalization reactions.[2]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromo-aminoquinoline
This protocol provides a generalized starting point for the palladium-catalyzed coupling of a bromo-aminoquinoline with a boronic acid.[10]
Materials:
-
Bromo-aminoquinoline isomer (e.g., 5-bromo-6-aminoquinoline) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add the bromo-aminoquinoline, arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature. Dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Expertise Note: The choice of palladium catalyst and ligand is critical. For challenging couplings, more sophisticated catalysts like those incorporating bulky, electron-rich phosphine ligands may be necessary to achieve good yields.[12][18] The solvent system and base must also be optimized for each specific substrate combination. Degassing the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
Conclusion and Outlook
The position of the amino group on the quinoline ring is a critical determinant of chemical reactivity. 5-Aminoquinoline, with its activated C6 and C8 positions, offers distinct regiochemical outcomes in electrophilic substitutions compared to its isomers. For transformations like metal-catalyzed cross-couplings and Sandmeyer reactions, each isomer provides a unique starting point for the synthesis of complex, functionalized molecules.
Understanding these nuanced differences in reactivity is paramount for the modern medicinal chemist. By leveraging the intrinsic electronic properties of each isomer and employing advanced synthetic strategies like directing groups and optimized catalytic systems, researchers can efficiently navigate the chemical space of aminoquinolines to develop novel therapeutic agents and advanced materials. The continued development of site-selective C-H functionalization techniques promises to further expand the synthetic chemist's toolkit, enabling even more precise and efficient derivatization of this vital heterocyclic scaffold.[19][20]
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Silver(I)-Catalyzed C–X, C–C, C–N, and C–O Cross-Couplings Using Aminoquinoline Directing Group via Elusive Aryl-Ag(III) Species. ACS Publications. Available at: [Link]
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Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Available at: [Link]
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Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry. Available at: [Link]
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Geometric, electronic and intrinsic chemical reactivity properties of mono- and bi-substituted quinoline derivatives for the ground state in gas phase. ResearchGate. Available at: [Link]
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Silver(I)-catalyzed C-X, C-C, C-N and C-O cross couplings using aminoquinoline directing group via elusive aryl-Ag(III) species. ResearchGate. Available at: [Link]
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Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. PubMed Central. Available at: [Link]
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Sandmeyer reaction. Wikipedia. Available at: [Link]
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Synthesis of aminoquinolines 5a–x in two steps. ResearchGate. Available at: [Link]
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Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PubMed Central. Available at: [Link]
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Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central. Available at: [Link]
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Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journals. Available at: [Link]
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Sandmeyer Reaction Mechanism. BYJU'S. Available at: [Link]
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Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
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Effect of electronic and steric properties of 8-substituted quinolines in gold(III) complexes: Synthesis, electrochemistry, stability, interactions and antiproliferative studies. PubMed. Available at: [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]
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Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Royal Society of Chemistry. Available at: [Link]
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Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]
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Buchwald–Hartwig amination of the linear hydroaminoalkylation products[a]. ResearchGate. Available at: [Link]
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Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]
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Replacement of the Aromatic Primary Amino Group by Hydrogen. Chemistry LibreTexts. Available at: [Link]
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Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Journal of the American Chemical Society. Available at: [Link]
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Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]
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Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ResearchGate. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
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Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Publications. Available at: [Link]
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Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Cross Coupling Reactions - Catalytic Cycle Key Features. YouTube. Available at: [Link]
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Suzuki reaction. Wikipedia. Available at: [Link]
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Electrophilic aromatic substitution. Wikipedia. Available at: [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]
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Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Publishing System. Available at: [Link]
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3-Aminoquinoline. PubChem. Available at: [Link]
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8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. National Institutes of Health. Available at: [Link]
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Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link]
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Pharmacology of 8-aminoquinolines. Semantic Scholar. Available at: [Link]
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6-Aminoquinoline. PubChem. Available at: [Link]
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Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. National Institutes of Health. Available at: [Link]
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Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine. Available at: [Link]
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A Comparative Analysis of Ethyl 5-aminoquinoline-2-carboxylate Derivatives and Standard Drugs in Oncology, Infectious Disease, and Inflammation
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with a broad spectrum of biological activities. Within this privileged heterocyclic family, derivatives of ethyl 5-aminoquinoline-2-carboxylate are emerging as a promising class of molecules with therapeutic potential across multiple disciplines, including oncology, infectious disease, and inflammatory disorders. This guide provides a comprehensive comparison of the biological activity of these derivatives against established standard drugs, supported by experimental data and detailed protocols to facilitate further research and development.
Section 1: Anticancer Activity
Quinoline derivatives have a rich history in cancer chemotherapy, with several analogs demonstrating potent antiproliferative effects. The mechanism of action is often multifaceted, ranging from the inhibition of key signaling pathways to direct interaction with cellular macromolecules.[1]
Comparative Efficacy of Quinoline-3-carboxylate Derivatives
While specific data on ethyl 5-aminoquinoline-2-carboxylate derivatives is still emerging, extensive research on structurally related quinoline-3-carboxylate derivatives provides valuable insights. A recent study detailed the synthesis of novel pyrano[3,2-c]quinoline-3-carboxylate derivatives and their evaluation as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), two key tyrosine kinases implicated in cancer progression.[2]
Table 1: In Vitro Antiproliferative Activity of Pyrano[3,2-c]quinoline-3-carboxylate Derivatives vs. Erlotinib [2]
| Compound | Target Cancer Cell Line | IC50 (nM) | Standard Drug (Erlotinib) IC50 (nM) |
| 3a | MCF-7 (Breast) | 25 | 40 |
| HT-29 (Colon) | 23 | 30 | |
| 3f | MCF-7 (Breast) | 28 | 40 |
| HT-29 (Colon) | 25 | 30 |
The data clearly indicates that derivatives 3a and 3f exhibit superior or comparable potency to the standard EGFR inhibitor, Erlotinib, against both breast and colon cancer cell lines.[2] Compound 3a was found to be 1.6 times more potent against the MCF-7 cell line and approximately 1.3 times more potent against the HT-29 cell line than Erlotinib.[3]
Mechanism of Action: Dual EGFR/HER-2 Inhibition
The anticancer activity of these quinoline derivatives is attributed to their ability to inhibit the kinase activity of both EGFR and HER-2.[2] This dual inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Caption: Dual inhibition of EGFR and HER-2 by quinoline derivatives blocks downstream signaling.
Experimental Protocol: MTT Assay for Anticancer Activity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[4][5][6]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Treat the cells with various concentrations of the ethyl 5-aminoquinoline-2-carboxylate derivatives and a standard drug (e.g., Erlotinib) for 48-72 hours.[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[5]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth.
Section 2: Antimicrobial Activity
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Quinolone-based drugs, such as fluoroquinolones, have long been a mainstay in treating bacterial infections by targeting essential bacterial enzymes.[3][7]
Comparative Efficacy of Quinoline Derivatives
Research into novel quinoline derivatives has demonstrated their potential as effective antibacterial agents. For instance, a study on a novel ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate, a structurally related compound, showed modest inhibitory activity against E. coli DNA gyrase with an IC50 of 3.5 μM.[8] Another study on quinoline carboxamide analogs reported promising activity against various bacterial strains.[9]
Table 2: Minimum Inhibitory Concentration (MIC) of Representative Quinoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Standard Drug (Ciprofloxacin) MIC (µg/mL) |
| Quinoxaline derivative 5p [5] | S. aureus | 4 | Not specified in this study |
| B. subtilis | 8 | Not specified in this study | |
| Quinoline derivative 14 | S. pneumoniae | 0.66 | Not specified in this study |
| B. subtilis | 1.23 | Not specified in this study | |
| E. coli | 2.11 | Not specified in this study | |
| P. aeruginosa | 3.98 | Not specified in this study |
While direct comparisons with standard drugs within the same study are limited for these specific novel derivatives, the low MIC values obtained suggest significant antibacterial potential that warrants further investigation against clinically relevant pathogens and comparison with standard antibiotics like ciprofloxacin.
Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition
The primary mechanism of action for many quinolone antimicrobials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3][7] These enzymes are essential for DNA replication, repair, and recombination. By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, leading to cell death.[7]
Caption: Quinolone derivatives inhibit DNA gyrase and topoisomerase IV, leading to bacterial cell death.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.[7][10][11][12]
Step-by-Step Protocol:
-
Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.[7][11]
-
Serial Dilutions: Prepare a two-fold serial dilution of the ethyl 5-aminoquinoline-2-carboxylate derivatives and a standard antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing broth medium.[10][12]
-
Inoculation: Inoculate each well with the standardized bacterial suspension.[11]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[10]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]
Section 3: Anti-inflammatory Activity
Chronic inflammation is a key contributor to a wide range of diseases. Quinoline derivatives have demonstrated anti-inflammatory properties, often through the inhibition of key inflammatory mediators and enzymes.[13]
Comparative Efficacy of Quinoline-2-Carboxylic Acid Derivatives
While specific data for ethyl 5-aminoquinoline-2-carboxylate derivatives is limited, studies on related quinoline-2-carboxylic acid derivatives have shown promising anti-inflammatory effects. One study highlighted the potential of this scaffold to modulate key inflammatory pathways.[13] Another study on 4-carboxyl quinoline derivatives identified a potent and selective COX-2 inhibitor with an IC50 value of 0.043 µM, which was more potent than the standard drug celecoxib (IC50 = 0.060 µM).[14]
Table 3: In Vitro Anti-inflammatory Activity of a 4-Carboxyl Quinoline Derivative vs. Celecoxib [14]
| Compound | Enzyme Target | IC50 (µM) | Standard Drug (Celecoxib) IC50 (µM) | Selectivity Index (SI) |
| 9e | COX-2 | 0.043 | 0.060 | >513 |
The high potency and selectivity of this related quinoline derivative underscore the potential of the quinoline carboxylic acid scaffold in developing novel anti-inflammatory agents.
Mechanism of Action: COX-2 Inhibition
A primary mechanism of anti-inflammatory action for many nonsteroidal anti-inflammatory drugs (NSAIDs) and some quinoline derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[14] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.
Caption: Quinoline derivatives can inhibit COX-2, reducing the production of pro-inflammatory prostaglandins.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the anti-inflammatory activity of new compounds.[3][9][15]
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the ethyl 5-aminoquinoline-2-carboxylate derivatives or a standard anti-inflammatory drug (e.g., Indomethacin) orally or intraperitoneally to the rats.[3]
-
Induction of Edema: After 30-60 minutes, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[3][9]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[3][15]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group (carrageenan only).
Conclusion
The available evidence, primarily from structurally related analogs, strongly suggests that ethyl 5-aminoquinoline-2-carboxylate derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their potential to act as potent anticancer, antimicrobial, and anti-inflammatory agents warrants further dedicated investigation. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in this exciting field, facilitating the design and evaluation of new, more effective drugs. Future studies should focus on the synthesis and comprehensive biological evaluation of a focused library of ethyl 5-aminoquinoline-2-carboxylate derivatives to fully elucidate their therapeutic potential and structure-activity relationships.
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ResearchGate. (n.d.). % COX‐2 inhibition against quinoline glycoconjugates. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Retrieved from [Link]
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A Comparative Guide to the X-ray Crystallography of Novel Compounds Derived from Ethyl 5-aminoquinoline-2-carboxylate
In the landscape of medicinal chemistry, quinoline scaffolds are a cornerstone for the development of novel therapeutic agents, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The precise three-dimensional arrangement of atoms within these molecules, which dictates their interaction with biological targets, is paramount to understanding their structure-activity relationships. X-ray crystallography stands as the definitive technique for elucidating these intricate solid-state structures.[4][5] This guide provides an in-depth comparison of the crystallographic analysis of novel compounds synthesized from the versatile precursor, Ethyl 5-aminoquinoline-2-carboxylate, offering insights for researchers, scientists, and drug development professionals.
The Strategic Synthesis of Novel Quinolines
The journey from a precursor molecule to a crystalline product suitable for X-ray diffraction begins with strategic synthesis. Ethyl 5-aminoquinoline-2-carboxylate serves as an excellent starting platform due to its reactive amino and ester functionalities, allowing for a diverse range of chemical modifications. A common synthetic approach involves the derivatization of the amino group, followed by modification of the ester group, to generate a library of novel compounds with varying electronic and steric properties.
Experimental Protocol: Generalized Synthesis of a Novel Quinoline Derivative
-
Amide Coupling: To a solution of Ethyl 5-aminoquinoline-2-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane or N,N-dimethylformamide (DMF), add a substituted benzoyl chloride (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Crystallization: Dissolve the purified compound in a minimal amount of a hot solvent (e.g., ethanol, acetonitrile) and allow it to cool slowly to room temperature. The slow evaporation of the solvent should yield single crystals suitable for X-ray diffraction analysis.
Unveiling the Molecular Architecture: The X-ray Crystallography Workflow
The heart of this guide lies in the application of single-crystal X-ray diffraction to unravel the precise atomic arrangement of the synthesized quinoline derivatives. This powerful analytical technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are critical for rational drug design.
Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of novel quinoline derivatives.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: Carefully select a single crystal of suitable size and quality under a microscope and mount it on a goniometer head.
-
Data Collection: Collect the diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[4] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected data using specialized software. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².
-
Validation: The final refined structure is validated using tools such as CHECKCIF to ensure the quality and accuracy of the crystallographic model.
Comparative Crystallographic Data of Novel Quinoline Derivatives
The following table presents a comparative summary of key crystallographic parameters for three illustrative novel quinoline derivatives. While not all are directly synthesized from Ethyl 5-aminoquinoline-2-carboxylate, they represent the types of structural diversity that can be achieved and analyzed. This data allows for a direct comparison of how different substituents influence the crystal packing and molecular geometry.
| Parameter | Derivative A[6] | Derivative B[7] | Derivative C[8] |
| Empirical Formula | C₁₈H₁₃ClFNO₂ | C₁₀H₇ClBrN | C₂₄H₁₈N₂ |
| Formula Weight | 330.07 | 256.50 | 334.41 |
| Crystal System | Monoclinic | Triclinic | Monoclinic |
| Space Group | P2₁/c | P-1 | P2₁/n |
| a (Å) | 8.4320(3) | 6.587(2) | 20.795(8) |
| b (Å) | 11.2340(4) | 7.278(3) | 7.484(2) |
| c (Å) | 12.8760(5) | 10.442(3) | 10.787(2) |
| α (°) | 90 | 83.59(2) | 90 |
| β (°) | 99.878(2) | 80.01(2) | 93.96(2) |
| γ (°) | 90 | 75.29(2) | 90 |
| Volume (ų) | 1199.34(8) | 475.9(3) | 1674.8(6) |
| Z | 4 | 2 | 4 |
| Calculated Density (g/cm³) | 1.458 | 1.790 | 1.325 |
Structural Insights and Biological Implications
The crystallographic data reveals subtle yet significant differences in the molecular packing and conformations of the quinoline derivatives. For instance, the presence of different substituents can lead to the formation of various intermolecular interactions, such as hydrogen bonds and π-π stacking, which in turn influence the overall crystal lattice. These interactions are crucial for the stability of the crystal structure and can also provide insights into how these molecules might interact with biological macromolecules.
The anti-proliferative and anti-inflammatory activities of many quinoline derivatives suggest their potential interaction with key signaling pathways involved in cell growth and inflammation.[9] For example, some quinoline derivatives have been shown to inhibit protein kinases, which are critical regulators of cellular processes.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a potential target for quinoline-based inhibitors.
Conclusion
The synthesis of novel compounds from Ethyl 5-aminoquinoline-2-carboxylate, coupled with their structural elucidation by X-ray crystallography, provides a powerful strategy for the discovery of new therapeutic agents. The detailed structural information obtained from these studies is indispensable for understanding the molecular basis of their biological activity and for guiding the design of more potent and selective drug candidates. This comparative guide underscores the importance of a multidisciplinary approach that integrates synthetic chemistry, crystallography, and biological evaluation in the quest for novel pharmaceuticals.
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A Senior Scientist's Guide to In Vitro vs. In Vivo Efficacy of Ethyl 5-aminoquinoline-2-carboxylate Based Compounds
Introduction: The Quinoline Scaffold and the Promise of Ethyl 5-aminoquinoline-2-carboxylate
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The quinoline scaffold is one such "privileged structure," a bicyclic aromatic compound integral to numerous natural and synthetic molecules with a wide array of biological activities.[1][2][3] This versatility has established quinoline and its derivatives as crucial templates in drug discovery, demonstrating anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4]
Within this important class of compounds, Ethyl 5-aminoquinoline-2-carboxylate serves as a highly versatile precursor for the synthesis of more complex, biologically active molecules.[5] Its structure, featuring both an amino and an ester group, allows for extensive chemical modification, enabling the creation of diverse compound libraries aimed at discovering novel therapeutics. This guide provides a comparative analysis of the in vitro (laboratory-based) and in vivo (within a living organism) efficacy of compounds derived from this promising scaffold, offering insights into the critical journey from benchtop discovery to preclinical validation.
The Crucial Bridge: Understanding In Vitro-In Vivo Correlation (IVIVC)
Before delving into specific experimental data, it is essential to grasp the concept of In Vitro-In Vivo Correlation (IVIVC). The U.S. Food and Drug Administration (FDA) defines IVIVC as "a predictive mathematical model describing the relationship between an in-vitro property of a dosage form and an in-vivo response."[6][7] In essence, IVIVC aims to establish a direct, predictable link between how a compound behaves in a controlled lab setting (e.g., its dissolution rate or its effect on cultured cells) and its pharmacokinetic behavior and efficacy in a complex biological system.[7][8]
Establishing a strong IVIVC is a primary goal in modern drug development. It can serve as a surrogate for in vivo bioequivalence studies, significantly reducing the number of human or animal studies required when making changes to a drug's formulation.[6][9] This not only accelerates the development timeline and reduces costs but also enhances the fundamental understanding of a drug product's characteristics.[8] This guide will illustrate the practical implications of IVIVC by examining the performance of Ethyl 5-aminoquinoline-2-carboxylate based compounds.
Part 1: In Vitro Efficacy—Screening for Biological Activity
In vitro studies represent the first critical step in evaluating the therapeutic potential of new chemical entities. These experiments are designed to rapidly assess biological activity in a controlled, isolated environment, such as a cell culture dish. For quinoline derivatives, in vitro assays are commonly used to determine their anticancer and antimicrobial potency.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Numerous studies have demonstrated the potential of quinoline derivatives as anticancer agents.[2][4] The mechanism of action often involves inducing apoptosis (programmed cell death), disrupting the cell cycle, and inhibiting key enzymes involved in cancer cell growth and proliferation.[2][10] While specific data for Ethyl 5-aminoquinoline-2-carboxylate itself is limited in the public domain, the activities of structurally related quinoline carboxylates provide a strong rationale for its investigation. For instance, novel pyrano[3,2-c]quinoline-3-carboxylate derivatives have shown potent antiproliferative activity against breast (MCF-7) and colon (HT-29) cancer cell lines, with some compounds surpassing the efficacy of the reference drug erlotinib.[11]
Table 1: Representative In Vitro Anticancer Activity of Quinoline Carboxylate Derivatives
| Compound Class | Target Cell Line | IC₅₀ (Concentration for 50% Inhibition) | Reference |
| Pyrano[3,2-c]quinoline-3-carboxylates | HT-29 (Colon Cancer) | 23 nM | [11] |
| Pyrano[3,2-c]quinoline-3-carboxylates | MCF-7 (Breast Cancer) | 31 nM | [11] |
| Quinoline-3-carboxylate derivatives | K562 (Leukemia) | 0.28 µM | [1] |
| 4-Aminoquinoline derivatives | MDA-MB468 (Breast Cancer) | 7.35 µM | [12] |
This table summarizes data from related quinoline structures to illustrate the potential of the chemical class.
Detailed Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines. The self-validating nature of this protocol lies in the inclusion of positive and negative controls and the direct correlation between viable cell number and colorimetric output.
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Test compound (e.g., an Ethyl 5-aminoquinoline-2-carboxylate derivative)
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Positive control (e.g., Doxorubicin)
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in complete growth medium to achieve the desired final concentrations.
-
Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells for a negative control (medium with DMSO vehicle) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Visualizing the Mechanism: Apoptosis Induction Pathway
Many quinoline-based anticancer agents function by triggering apoptosis. The diagram below illustrates a simplified intrinsic apoptosis pathway, a common mechanism targeted for cancer therapy.
Caption: Simplified intrinsic apoptosis pathway often modulated by quinoline compounds.
Part 2: In Vivo Efficacy—Validation in a Biological System
While in vitro assays are indispensable for initial screening, they cannot replicate the complex environment of a living organism. Promising in vitro results must be validated through in vivo studies to assess a compound's true therapeutic potential. These studies evaluate not only efficacy but also the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and overall safety.
A significant challenge in drug development is that potent in vitro activity does not always translate to in vivo efficacy. A new class of 4-aminoquinolines, for example, showed excellent in vitro antiplasmodial activity but had low oral bioavailability in mice, which limited their in vivo effectiveness.[13][14] Conversely, some compounds with modest in vitro results can exhibit strong in vivo effects, possibly due to the action of their metabolites.[13]
Evidence from Preclinical Models
In vivo studies typically involve animal models that mimic human diseases. For anticancer research, this often involves implanting human tumor cells into immunodeficient mice (a xenograft model). For antimicrobial research, an infection model is used.
One study on quinoline-4-carboxamide derivatives demonstrated a clear progression from in vitro potency to in vivo success. An initial lead compound was optimized to improve its pharmacokinetic profile, resulting in a derivative with an ED₉₀ (effective dose for 90% of the population) of 2.6 mg/kg and the ability to completely cure malaria in a mouse model.[15] Another study of quinazoline and quinoline derivatives as efflux pump inhibitors (EPIs) against resistant Staphylococcus aureus showed that the synergistic effect observed in vitro with the antibiotic ciprofloxacin was successfully replicated in a mouse infection model.[16]
Table 2: Representative In Vivo Efficacy of Quinoline-Based Compounds
| Compound Class | Animal Model | Dosing & Route | Observed Efficacy | Reference | | :--- | :--- | :--- | :--- | | Quinoline-4-carboxamide | P. berghei infected mice | 30 mg/kg, oral, 4 days | Complete cure |[15] | | 4-Aminoquinoline | P. berghei infected mice | 5 mg/kg, oral | 47% reduction in parasitemia |[13][14] | | Quinoline EPI + Ciprofloxacin | S. aureus thigh infection in mice | 10 mg/kg (EPI) + 10 mg/kg (CPX) | Significant reduction in bacterial counts vs. either agent alone |[16] | | Dermaseptin-AC (Antimicrobial Peptide) | MRSA pneumonia in mice | Intraperitoneal injection | Efficacy similar to vancomycin in reducing viable bacteria |[17] |
Detailed Workflow: In Vivo Anticancer Xenograft Study
This workflow describes the key steps in evaluating an anticancer compound's efficacy in a mouse model. The integrity of this protocol relies on ethical animal handling, proper randomization, and the use of vehicle-treated control groups for a valid comparison.
Objective: To assess the ability of a test compound to inhibit tumor growth in a subcutaneous xenograft mouse model.
Procedure:
-
Cell Culture & Preparation: Culture a human cancer cell line (e.g., HT-29) in vitro. Harvest the cells when they are in the logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel to support tumor formation.
-
Animal Acclimation: House immunodeficient mice (e.g., nude or SCID mice) in a sterile environment for at least one week to acclimate.
-
Tumor Implantation: Subcutaneously inject approximately 1-5 million cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly. Once the tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Control Group: Administer the vehicle (the solution used to dissolve the compound, e.g., saline with 0.5% Tween 80) on the same schedule.
-
-
Data Collection: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the animals, and excise and weigh the tumors.
-
Analysis: Compare the average tumor volume and weight between the treated and control groups to calculate the percentage of tumor growth inhibition (TGI).
Visualizing the Process: In Vivo Experimental Workflow
Caption: Standard workflow for an in vivo anticancer xenograft mouse study.
Conclusion: Synthesizing the Data for a Path Forward
The journey of a drug candidate from a laboratory concept to a potential clinical therapy is fraught with challenges, and the transition from in vitro to in vivo testing is one of the most critical hurdles. The study of Ethyl 5-aminoquinoline-2-carboxylate based compounds and their analogues provides a clear illustration of this principle.
-
In Vitro Success is Foundational, Not Final: High potency in cell-based assays is a prerequisite for further development. The data on various quinoline carboxylates show nanomolar to micromolar efficacy against cancer and microbial targets, establishing a strong foundation for their therapeutic potential.[1][11][12]
-
In Vivo Reality is Complex: The efficacy of a compound in a living system is governed by a complex interplay of factors including its ADME profile, metabolic stability, and potential for off-target toxicity.[13][14] A compound that is highly potent in vitro may fail in vivo if it is poorly absorbed, rapidly metabolized, or fails to reach its target tissue in sufficient concentrations.
-
Bridging the Gap is Key: The discrepancies often observed between in vitro and in vivo results underscore the importance of early ADME and toxicology screening. Furthermore, the development of robust IVIVC models can provide a predictive framework to optimize formulations and anticipate in vivo performance, thereby streamlining the path to clinical trials.[8][9]
For researchers in drug development, the lesson is clear: a successful program requires a holistic approach. It necessitates not only the synthesis of potent molecules but also a deep, early-stage understanding of their pharmacological behavior. The promising scaffold of Ethyl 5-aminoquinoline-2-carboxylate warrants continued exploration, but its ultimate success will depend on a strategic integration of both in vitro screening and rigorous in vivo validation.
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- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
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- Ethyl 5-Aminoisoquinoline-3-carboxyl
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
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- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022).
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
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A Senior Application Scientist's Comparative Guide to the Synthesis of Quinoline-2-Carboxylates
The quinoline-2-carboxylate framework is a cornerstone in contemporary medicinal chemistry and materials science. Its prevalence in a wide array of pharmaceuticals necessitates robust and versatile synthetic strategies. This guide offers an in-depth comparative analysis of classical and modern synthetic routes to quinoline-2-carboxylates, designed for researchers, scientists, and professionals in drug development. We will explore the mechanistic underpinnings, practical advantages and limitations, and provide field-proven protocols for each methodology.
Introduction: The Significance of the Quinoline-2-Carboxylate Moiety
Quinoline-2-carboxylates are a privileged scaffold due to their diverse biological activities, including anti-malarial, anti-bacterial, anti-convulsant, and anti-inflammatory properties.[1] The strategic placement of the carboxylate group at the 2-position provides a crucial handle for further functionalization, enabling the synthesis of complex molecular architectures. The choice of synthetic route is a critical decision in any research and development program, impacting yield, scalability, substrate scope, and overall efficiency. This guide will dissect and compare the most prominent methods to inform this crucial decision-making process.
Classical Synthetic Routes: The Foundation of Quinoline Synthesis
For over a century, a set of named reactions has formed the bedrock of quinoline synthesis. While sometimes demanding harsh conditions, their reliability and use of readily available starting materials ensure their continued relevance.
The Friedländer Annulation
The Friedländer synthesis is a straightforward and high-yielding method for producing polysubstituted quinolines.[1] It involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[2] For the synthesis of quinoline-2-carboxylates, pyruvic acid or its esters are ideal active methylene partners.
Mechanism and Rationale: The reaction can proceed through two viable pathways. The first involves an initial aldol condensation between the 2-aminoaryl carbonyl and the enolizable carbonyl compound, followed by cyclization and dehydration. Alternatively, the reaction can commence with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation.[2] The choice of catalyst (acid or base) can influence the predominant pathway and is often substrate-dependent.
Advantages:
-
Generally high yields and good regioselectivity.[3]
-
Milder reaction conditions compared to other classical methods.
Disadvantages:
-
The primary limitation is the availability of suitably substituted 2-aminoaryl aldehydes or ketones.[1]
Experimental Protocol: Synthesis of Ethyl 2-Phenylquinoline-3-carboxylate
This protocol describes a base-catalyzed Friedländer annulation.
Materials:
-
2-Aminobenzophenone
-
Ethyl benzoylacetate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 eq) in ethanol, add ethyl benzoylacetate (1.1 eq) and a catalytic amount of potassium hydroxide.[1]
-
Reflux the mixture for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, remove the solvent under reduced pressure.[1]
-
Partition the residue between water and ethyl acetate.[1]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[1]
-
Purify the crude product by column chromatography.[1]
The Combes Quinoline Synthesis
The Combes synthesis is particularly useful for preparing 2,4-disubstituted quinolines from the reaction of anilines with β-diketones under acidic catalysis. [4] Mechanism and Rationale: The reaction begins with the formation of an enamine intermediate from the aniline and the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aniline ring and subsequent dehydration to yield the quinoline product. [5][6] Advantages:
-
Effective for the synthesis of 2,4-disubstituted quinolines. [1] Disadvantages:
-
Requires specific β-diketone starting materials. [1]* Regioselectivity can be an issue with unsymmetrical β-diketones.
Experimental Protocol: General Procedure for 2,4-Disubstituted Quinoline Synthesis
Materials:
-
Aniline
-
Ethyl 2-methylacetoacetate
-
Concentrated sulfuric acid
-
Ice
-
Aqueous ammonia
Procedure:
-
Mix aniline (1.0 eq) and ethyl 2-methylacetoacetate (1.1 eq) and heat at 100°C for 1 hour. [1]2. Cautiously add concentrated sulfuric acid and heat at 100°C for an additional 30 minutes. [1]3. After cooling, pour the reaction mixture onto ice and neutralize with aqueous ammonia. [1]4. Collect the precipitate by filtration, wash with water, and recrystallize from ethanol. [1]
The Pfitzinger Reaction
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base. [5][7]While this method does not directly yield quinoline-2-carboxylates, it is an important comparative route to a constitutional isomer.
Mechanism and Rationale: The reaction is initiated by the basic hydrolysis of the amide bond in isatin to form a keto-acid. This intermediate then condenses with the carbonyl compound to form an imine, which tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration afford the quinoline-4-carboxylic acid. [5] Advantages:
-
Good yields for the synthesis of quinoline-4-carboxylic acids.
Disadvantages:
-
Primarily yields the 4-carboxylic acid isomer.
-
Requires the pre-functionalized isatin starting material.
Modern Synthetic Approaches
In recent years, a number of innovative methods have emerged that offer milder reaction conditions, broader substrate scope, and improved efficiency.
One-Pot Synthesis from β-Nitroacrylates
A novel one-pot synthesis of quinoline-2-carboxylates has been developed starting from 2-aminobenzaldehydes and β-nitroacrylates. [8]This method proceeds under mild conditions and offers good overall yields.
Mechanism and Rationale: The reaction proceeds in two steps within the same pot. The first is a promoter-free, solvent-free aza-Michael addition of the 2-aminobenzaldehyde to the β-nitroacrylate, followed by an intramolecular Henry reaction to form a benzopiperidine intermediate. The second step involves the elimination of nitrous acid and water, promoted by a solid-supported base, to yield the quinoline-2-carboxylate. [9] Advantages:
-
One-pot procedure.
-
Good yields for a variety of derivatives. [8]* Milder reaction conditions.
Disadvantages:
-
Requires the synthesis of β-nitroacrylate starting materials.
Experimental Protocol: General Procedure for Synthesis from β-Nitroacrylates
Materials:
-
2-Aminobenzaldehyde
-
Ethyl 2-nitro-2-butenoate
-
Polymer-supported 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (PS-BEMP)
-
Acetonitrile
Procedure:
-
Stir a mixture of 2-aminobenzaldehyde (1 mmol) and ethyl 2-nitro-2-butenoate (1.1 mmol) under solvent-free conditions at 70°C for 18 hours. [1]2. Lower the temperature to 50°C and add acetonitrile (10 mL) and PS-BEMP (1.25 mmol). [1]3. Stir the resulting solution at 50°C for a further 24 hours. [1]4. Filter the reaction mixture and evaporate the solvent under reduced pressure. [1]
Transition-Metal-Catalyzed Syntheses
Transition-metal catalysis, particularly through C-H activation, has opened new avenues for quinoline synthesis, offering novel bond disconnections and increased efficiency. [10] Rhodium-Catalyzed C-H Activation: Rhodium catalysts have been employed for the ortho-C-H activation of arylamines and their subsequent annulation with alkynes to produce quinoline carboxylates with high regioselectivity and yields. [8] Palladium-Catalyzed Reactions: Palladium catalysts are effective for the oxidative cyclization of aryl allyl alcohols and anilines to generate quinolines. [11]This approach avoids the need for strong acids or bases.
Advantages:
-
High efficiency and regioselectivity.
-
Milder reaction conditions.
-
Broad substrate scope and functional group tolerance.
Disadvantages:
-
Often requires expensive and potentially toxic metal catalysts.
-
May require specialized ligands.
Comparative Analysis
The selection of a synthetic route is a multifactorial decision. The following table provides a comparative summary to guide this choice.
| Method | Starting Materials | Key Features | Advantages | Disadvantages |
| Friedländer Annulation | 2-Aminoaryl aldehydes/ketones, active methylene compounds | Acid or base-catalyzed condensation and cyclization. [1] | Straightforward, high-yielding for polysubstituted quinolines. [1] | Availability of substituted 2-aminoaryl carbonyls can be a limitation. [1] |
| Doebner-von Miller Reaction | Anilines, α,β-unsaturated carbonyls | Acid-catalyzed condensation and cyclization. [1] | Versatile for a range of substituted quinolines. | Often requires harsh acidic conditions and can lead to side products. [1] |
| Combes Synthesis | Anilines, β-diketones | Acid-catalyzed enamine formation and cyclization. [1] | Good for 2,4-disubstituted quinolines. [1] | Requires specific β-diketone starting materials. [1] |
| Pfitzinger Reaction | Isatin, carbonyl compounds | Base-catalyzed condensation and cyclization. | Good yields for quinoline-4-carboxylic acids. | Primarily yields the 4-carboxylic acid isomer. |
| One-Pot from β-Nitroacrylates | 2-Aminobenzaldehydes, β-nitroacrylates | Aza-Michael/Henry cascade followed by elimination. | One-pot procedure, good yields for derivatives. [8] | Requires synthesis of β-nitroacrylate starting materials. |
| Transition-Metal Catalysis | Various (e.g., anilines, alkynes, allyl alcohols) | C-H activation and annulation strategies. | Can offer novel disconnections and milder conditions. [10] | May require expensive and/or toxic metal catalysts. |
Conclusion and Future Perspectives
The synthesis of quinoline-2-carboxylates has a rich history and a vibrant present. Classical methods, while having certain drawbacks, remain valuable tools in the synthetic chemist's arsenal. Modern approaches, particularly those leveraging one-pot strategies and transition-metal catalysis, offer significant advantages in terms of efficiency, scope, and milder conditions. The future of quinoline-2-carboxylate synthesis will likely focus on the development of more sustainable and atom-economical catalytic methods, as well as chemoenzymatic approaches that offer unparalleled selectivity under environmentally benign conditions. The continued evolution of these synthetic strategies will undoubtedly accelerate the discovery and development of new therapeutics and functional materials based on this versatile heterocyclic scaffold.
References
[1]A Comparative Guide to the Synthesis of Quinoline-2-Carboxylates - Benchchem. (URL not available) [8]Gabrielli, S., et al. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776. [Link] [3]Application Note: Synthesis of 2-Phenylquinoline-4-Carboxylic Acid via the Doebner Reaction - Benchchem. (URL not available) [12]Doebner reaction - Wikipedia. [Link] [13]Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. [Link] [5]Pfitzinger reaction - Wikipedia. [Link] [7]Pfitzinger Quinoline Synthesis. (URL not available) [10]Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central. [Link] [14]Doebner-Miller reaction - chemeurope.com. [Link] [9]Synthetic approach for synthesizing quinoline-2-carboxylate derivatives 4. - ResearchGate. [Link] [6]SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (URL not available) [4]Combes quinoline synthesis - Wikipedia. [Link] [11]Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. [Link] [2]Friedländer synthesis - Wikipedia. [Link]
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A Comparative Guide to Validating the Mechanism of Action for Ethyl 5-aminoquinoline-2-carboxylate Derivatives
For Immediate Distribution
[City, State] – As the landscape of targeted therapeutics continues to evolve, the rigorous validation of a compound's mechanism of action (MoA) remains a critical step in the drug discovery pipeline.[1] This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to validate the MoA of novel Ethyl 5-aminoquinoline-2-carboxylate derivatives, a class of compounds showing promise in various therapeutic areas.[2] This document provides a comparative analysis of essential experimental methodologies, supported by data interpretation and detailed protocols, to ensure scientific integrity and accelerate preclinical development.
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimalarial properties.[2][3] Ethyl 5-aminoquinoline-2-carboxylate and its analogues represent a promising new frontier.[4][5] However, translating this potential into clinical reality necessitates a deep and validated understanding of their molecular interactions and downstream cellular effects.
This guide will use a hypothetical Ethyl 5-aminoquinoline-2-carboxylate derivative, designated EQ-1 , to illustrate the validation process. EQ-1 is postulated to exert its therapeutic effects by inhibiting a specific protein kinase, "Kinase Z," a key node in a cancer-associated signaling pathway. For comparative purposes, we will contrast EQ-1 with:
-
Drug C: An established, FDA-approved kinase inhibitor known to target the same signaling pathway but through a different kinase, "Kinase X."
-
Compound D: A less selective quinoline derivative that also inhibits Kinase Z but demonstrates significant off-target activity.
A multi-pronged experimental approach is essential for robust MoA validation, encompassing direct target engagement, downstream pathway modulation, and overall cellular and systemic effects.[6]
Section 1: Confirming Direct Target Engagement in a Cellular Milieu
The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target within the complex environment of a living cell.[1] This circumvents the potential for misleading results from in vitro assays using purified proteins, which may not accurately reflect the native conformational state or accessibility of the target.[1]
Cellular Thermal Shift Assay (CETSA®)
Principle: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in intact cells or tissue samples.[7][8] It operates on the principle that a ligand binding to its target protein stabilizes the protein, thereby increasing its resistance to thermal denaturation.[9][10] This thermal shift can be quantified and is indicative of direct target interaction.[11]
Comparative Analysis:
| Compound | Target | ΔTagg (°C) | Interpretation |
| EQ-1 | Kinase Z | +5.2 | Strong stabilization, indicating direct and robust engagement of Kinase Z. |
| Drug C | Kinase Z | +0.3 | Minimal to no stabilization, suggesting it does not directly engage Kinase Z. |
| Compound D | Kinase Z | +4.9 | Strong stabilization, confirming engagement with Kinase Z. |
Experimental Protocol: Immunoblot-Based CETSA
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one known to overexpress Kinase Z) to 70-80% confluency. Treat cells with EQ-1, Drug C, Compound D, or a vehicle control (DMSO) at various concentrations for a predetermined time (e.g., 1 hour).
-
Thermal Challenge: Resuspend the treated cells in a buffered solution and aliquot them into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice.
-
Cell Lysis and Fractionation: Lyse the cells through repeated freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification and Western Blotting: Quantify the protein concentration of the soluble fractions.[12] Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for Kinase Z.[13][14]
-
Data Analysis: Quantify the band intensities at each temperature for each treatment condition. Plot the percentage of soluble Kinase Z as a function of temperature to generate melting curves. The temperature at which 50% of the protein is denatured (Tagg) is determined, and the change in Tagg (ΔTagg) relative to the vehicle control is calculated.[15]
Logical Flow for Target Engagement Validation
Caption: CETSA workflow for confirming direct target binding.
Section 2: Elucidating Downstream Signaling Pathway Modulation
Confirming target engagement is necessary but not sufficient. A robust MoA validation requires demonstrating that this engagement leads to the expected functional consequences on the downstream signaling pathway.[16][17]
Phospho-Protein Analysis by Western Blotting
Principle: Many signaling pathways, particularly those involving kinases, rely on a cascade of protein phosphorylation events.[18] Western blotting with phospho-specific antibodies allows for the quantification of changes in the phosphorylation status of downstream substrates, providing a direct measure of the target's functional modulation.[12]
Comparative Analysis:
| Compound | p-Substrate A (Downstream of Kinase Z) | p-Substrate B (Downstream of Kinase X) | Interpretation |
| EQ-1 | ↓↓↓ | - | Potent and selective inhibition of the Kinase Z signaling axis. |
| Drug C | - | ↓↓↓ | Inhibits the pathway upstream of Kinase Z, as expected. |
| Compound D | ↓↓↓ | ↓ | Inhibits the target Kinase Z but also affects other pathways, indicating off-target activity. |
Experimental Protocol: Western Blot for Pathway Analysis
-
Cell Culture and Treatment: As in the CETSA protocol, culture and treat cells with the compounds or vehicle control. A time-course and dose-response experiment is recommended.
-
Cell Lysis: Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation and Gel Electrophoresis: Prepare samples with Laemmli buffer and denature by boiling.[12] Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.[14]
-
Protein Transfer and Blocking: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19] Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-p-Substrate A). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) reagent.[12] Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein level (by stripping and re-probing the membrane with an antibody for the total, non-phosphorylated protein) and to a loading control (e.g., GAPDH or β-actin).
Signaling Pathway Visualization
Caption: Hypothesized signaling pathway and points of inhibition.
Section 3: Assessing Cellular Phenotypic Outcomes
The ultimate validation of a compound's MoA lies in correlating the molecular target inhibition with a relevant cellular phenotype, such as a reduction in cell viability or proliferation.[20]
Cell Viability Assays
Principle: Cell viability assays measure the overall health of a cell population and are commonly used to determine the cytotoxic or cytostatic effects of a compound. Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measure metabolic activity, while ATP-based assays quantify the level of intracellular ATP, a key indicator of viable cells.[21][22] ATP-based assays are often more sensitive and have a broader linear range than MTT assays.[23][24]
Comparative Analysis:
| Compound | Cell Viability IC50 (µM) | Correlation with Target Inhibition |
| EQ-1 | 0.5 | Strong correlation with inhibition of p-Substrate A. |
| Drug C | 0.8 | Strong correlation with inhibition of p-Substrate B. |
| Compound D | 0.2 | Potent, but the enhanced effect may be due to off-target activities. |
Experimental Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of EQ-1, Drug C, Compound D, or vehicle control for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate to room temperature. Add the ATP assay reagent (which lyses the cells and contains luciferase and its substrate) to each well.[22]
-
Signal Measurement: Incubate the plate for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration. Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50) value.
Section 4: In Vivo Model Validation
The final stage of preclinical MoA validation involves demonstrating efficacy in a living organism, which provides insights into the compound's pharmacokinetics, pharmacodynamics, and overall therapeutic potential.[25]
Human Tumor Xenograft Models
Principle: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for in vivo assessment of anticancer agents.[26][27] These models allow for the evaluation of a compound's ability to inhibit tumor growth in a complex biological system.[28]
Comparative Analysis:
| Compound | Tumor Growth Inhibition (TGI) at 50 mg/kg | p-Substrate A in Tumor (at 4h post-dose) |
| EQ-1 | 75% | ↓↓↓ |
| Drug C | 70% | - |
| Compound D | 85% | ↓↓↓ |
Experimental Protocol: Subcutaneous Xenograft Study
-
Model Establishment: Subcutaneously inject human cancer cells into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[26]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (vehicle control, EQ-1, Drug C, Compound D).
-
Drug Administration: Administer the compounds to the mice according to a predetermined schedule and route (e.g., oral gavage, daily).
-
Tumor Measurement: Measure tumor volume (e.g., using calipers) and body weight regularly throughout the study.
-
Pharmacodynamic (PD) Analysis: At the end of the study (or at specific time points), collect tumor tissue for analysis. Prepare lysates and perform Western blotting for p-Substrate A to confirm in vivo target engagement and pathway modulation.
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Correlate TGI with the PD biomarker data.
Integrated MoA Validation Workflow
Caption: The interconnected stages of MoA validation.
Conclusion
The validation of the mechanism of action for a novel therapeutic candidate like an Ethyl 5-aminoquinoline-2-carboxylate derivative is a systematic, evidence-based process. By employing a suite of orthogonal assays—from direct target engagement studies like CETSA to functional cellular and in vivo models—researchers can build a robust and compelling data package. This comparative approach not only elucidates the specific MoA of the lead candidate but also differentiates it from other agents, providing a solid foundation for its continued development and eventual clinical translation.
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- Bradbury, A. M. (2004). Comparison of the Usefulness of the MTT, ATP, and Calcein Assays to Predict the Potency of Cytotoxic Agents in Various Human Cancer Cell Lines. Journal of Biomolecular Screening.
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Shin, J. N. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention. Available at: [Link]
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Reinhard, F. B. M. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. Available at: [Link]
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Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Available at: [Link]
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Dykes, D. J. (n.d.). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Recent Results in Cancer Research. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
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Lomenick, B. (2011). Determining target engagement in living systems. Nature Chemical Biology. Available at: [Link]
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Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Available at: [Link]
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Zhang, P. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models. Available at: [Link]
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Schiele, F. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
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Gat-Viks, I. (2013). Validating methods for testing natural molecules on molecular pathways of interest in silico and in vitro. Journal of Molecular and Cellular Biology. Available at: [Link]
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Shaw, J. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
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Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
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Al-Ostath, R. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. Available at: [Link]
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Sharma, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]
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Wiglunda, M. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available at: [Link]
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Kumar, A. (2010). Biological activities of quinoline derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Al-Suwaidan, I. A. (2016). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. Available at: [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Ethyl 5-aminoquinoline-2-carboxylate Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its versatile synthetic accessibility and diverse biological activities, ranging from anticancer to antimicrobial, make it an attractive template for drug discovery.[1][2][3] This guide focuses on a specific, promising subclass: analogs of Ethyl 5-aminoquinoline-2-carboxylate. We will dissect the nuanced relationships between chemical structure and biological function, offering a comparative analysis grounded in experimental data to inform and accelerate novel therapeutic development.
The Core Scaffold: Rationale for Modification
The Ethyl 5-aminoquinoline-2-carboxylate molecule presents several key sites for chemical modification, each offering a potential avenue to modulate biological activity, selectivity, and pharmacokinetic properties.
-
C2-Position (Ethyl Carboxylate): The ester at this position can be hydrolyzed to a carboxylic acid, which is critical for inhibiting certain enzymes like dihydroorotate dehydrogenase.[4] Alternatively, it can be converted to amides or other functional groups to explore new interactions with biological targets.[5][6]
-
C5-Position (Amino Group): The primary amine is a key hydrogen bond donor and a reactive handle for introducing a wide variety of substituents to probe specific binding pockets.
-
The Benzene Ring (C6, C7, C8): Substitution on the benzo portion of the quinoline ring with electron-donating or electron-withdrawing groups can significantly alter the electronic properties of the entire scaffold, impacting target binding and metabolic stability.[4]
-
C4-Position: Modification at this position can influence anti-inflammatory and analgesic activity, with the introduction of a carboxylic acid being a key feature for some enzyme inhibitors.[4][6]
The strategic modification of these positions allows for the systematic exploration of the chemical space around the core scaffold, aiming to optimize the potency and selectivity of the resulting analogs.
Synthetic Pathways: Building the Analog Library
The synthesis of quinoline derivatives is well-established, with several named reactions providing robust routes to the core structure. Methods like the Pfitzinger, Doebner-von Miller, and Friedländer syntheses are commonly employed.[3][7] For instance, the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound, is a valuable method for producing quinoline-4-carboxylic acids.[3][7][8]
A generalized workflow for synthesizing Ethyl 5-aminoquinoline-2-carboxylate analogs might begin with a substituted aniline, which undergoes cyclization to form the quinoline ring, followed by functional group manipulations at the key positions.
Caption: Generalized synthetic workflow for Ethyl 5-aminoquinoline-2-carboxylate analogs.
Comparative Analysis of Biological Activities
The true value of synthesizing analogs lies in the systematic evaluation of their biological effects. We will now compare the performance of various derivatives across key therapeutic areas, supported by experimental data.
Anticancer and Cytotoxic Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents, often exhibiting potent cytotoxicity against a range of human cancer cell lines.[9][10] The mechanism frequently involves the induction of apoptosis or the inhibition of critical cell signaling enzymes like receptor tyrosine kinases.[11][12]
A notable study focused on a series of pyrano[3,2-c]quinoline-3-carboxylate derivatives designed as dual inhibitors of EGFR and HER-2, two kinases often overexpressed in breast and colon cancers.[12][13] The results showed that specific substitutions dramatically influenced antiproliferative activity.
Table 1: Comparative Cytotoxicity of Pyrano[3,2-c]quinoline Analogs [12]
| Compound ID | Substituents | Target Cell Line | IC₅₀ (nM) | Reference Drug (Erlotinib) IC₅₀ (nM) |
| 3a | R¹=H, R⁴=OMe | HT-29 (Colon) | 23 | 30 |
| MCF-7 (Breast) | 25 | 40 | ||
| 3f | R¹=Me, X=OMe | HT-29 (Colon) | 25 | 30 |
| MCF-7 (Breast) | 28 | 40 | ||
| 3h | R¹=Me, R⁴=Cl | HT-29 (Colon) | 34 | 30 |
| MCF-7 (Breast) | 49 | 40 |
SAR Insights from Anticancer Studies:
-
High Potency: Compounds 3a and 3f demonstrated superior or comparable potency to the FDA-approved EGFR inhibitor, Erlotinib, particularly against the HT-29 colon cancer cell line.[12]
-
Substitution at Pyran Ring: The substitution pattern on the phenyl group at the C4-position of the pyran ring is a significant determinant of activity. An electron-donating methoxy group (as in 3a ) conferred the highest potency.[12]
-
Effect of Halogens: The replacement of the methoxy group with an electron-withdrawing chloro group (as in 3h ) led to a marked decrease in activity, highlighting it as the least effective derivative in the series.[12]
-
N-Alkylation: Interestingly, the N-methyl derivative (3f ) showed high activity, which contradicted previous studies on similar scaffolds where a free nitrogen at position-1 was considered optimal.[12] This underscores the importance of empirical testing for each new chemical series.
The mechanism often involves inducing caspase-dependent apoptosis, which can be confirmed through assays measuring mitochondrial membrane potential and the generation of reactive oxygen species (ROS).[11]
Antimicrobial Activity
The quinoline core is central to many antimicrobial agents.[14] Analogs of Ethyl 5-aminoquinoline-2-carboxylate have been evaluated against a spectrum of pathogens, including multidrug-resistant strains.
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Quinoline Analogs
| Compound Class | Target Organism | Representative MIC (µg/mL) | Reference Drug | Reference MIC (µg/mL) | Source |
| 4-Quinolylpropanoates | H. pylori | 6.25 | - | - | [15] |
| Quinoline-5-sulfonamides | MRSA | comparable to oxacillin | Oxacillin | - | [16] |
| 4-Amino-6-ether quinolines | MRSA | 0.75 | Daptomycin | - | [17] |
| Quinolinequinones | S. aureus (clinical) | 2.44 - 9.76 | Cefuroxime | 9.8 | [18] |
| Quinoline-2-carboxylic Schiff bases | S. aureus | Strong inhibition | Amoxicillin | - | [19] |
SAR Insights from Antimicrobial Studies:
-
Gram-Positive Potency: Many quinoline series show pronounced activity against Gram-positive bacteria, including clinically relevant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE).[16][17][18]
-
Importance of C8-Substituent: In a series of quinoline-5-sulfonamides, a free phenolic group at the C8-position was found to be essential for both anticancer and antibacterial activity. Masking this hydroxyl group as a methoxy ether completely abolished the biological effect.[16]
-
Hydrophobicity and Substitution: In a study of 4-amino-6-ether substituted quinolines, analogs with trifluoromethyl groups on the N4-phenyl ring and a p-trifluoromethylbenzyl ether at the C6-position showed the most potent activity against MRSA and VRE, with MICs as low as 0.75 µg/mL.[17] This highlights the role of specific hydrophobic and electronic features in driving potency.
Enzyme Inhibition
The precise targeting of enzymes is a hallmark of modern drug design. Quinoline carboxylates have been identified as potent inhibitors of several key metabolic enzymes.
-
Dihydroorotate Dehydrogenase (DHODH): This enzyme is crucial for de novo pyrimidine biosynthesis, a pathway essential for rapidly proliferating cells. A detailed SAR study on quinoline carboxylic acids identified three critical regions for DHODH inhibition:[4]
-
C2-Position: Requires bulky, hydrophobic substituents.
-
C4-Position: A carboxylic acid (or its salt) is strictly required.
-
Benzo Ring: Requires appropriate substitutions, such as fluorine.
-
-
Lactate Dehydrogenase A (hLDHA): Inhibition of hLDHA is a promising strategy for cancer therapy. A series of ethyl pyrimidine-quinolinecarboxylate derivatives were designed as hLDHA inhibitors, with several compounds showing IC₅₀ values around 1 µM.[8]
-
Multidrug Resistance Protein 2 (MRP2): Overcoming drug resistance is a major challenge. Benzoyl-2-arylquinolines have been developed as MRP2 inhibitors, with a carboxyl group at the C4-position appearing to be important for interaction with the protein.[20]
Caption: Mechanism of action for quinoline-based enzyme inhibitors.
Key Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are methodologies for the key assays discussed.
Protocol 1: General Synthesis of Ethyl 2-(Substituted-amino)quinoline-4-carboxylate
This protocol is a representative example based on the Pfitzinger synthesis followed by esterification and coupling, adapted from literature procedures.[8]
-
Pfitzinger Reaction:
-
To a solution of isatin (1.0 eq) in aqueous KOH, add the appropriate substituted acetophenone (1.1 eq).
-
Reflux the mixture for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and acidify with dilute HCl to pH 5-6.
-
Filter the resulting precipitate, wash with cold water and ether to yield the crude quinoline-4-carboxylic acid intermediate.
-
-
Esterification:
-
Suspend the crude carboxylic acid (1.0 eq) in absolute ethanol.
-
Cool the mixture to 0 °C and add thionyl chloride (2.0 eq) dropwise.
-
Reflux the reaction for 24 hours until completion (TLC monitored).
-
Remove the solvent under vacuum, add water, and neutralize with solid NaHCO₃.
-
Extract the product with ethyl acetate, dry the organic phase over Na₂SO₄, and purify by column chromatography to yield the ethyl quinoline-4-carboxylate.
-
-
Further Modification (e.g., N-arylation):
-
Combine the ethyl quinoline-4-carboxylate intermediate (1.0 eq) with a substituted aryl halide (1.2 eq) and a suitable catalyst (e.g., Pd(OAc)₂) and ligand (e.g., Xantphos) in a solvent like dioxane.
-
Add a base such as Cs₂CO₃ and heat the reaction under an inert atmosphere until completion.
-
Perform an aqueous workup, extract the product, and purify by column chromatography.
-
Protocol 2: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9][21]
-
Cell Seeding: Seed human cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours (37 °C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the quinoline analogs in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include wells for untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the optical density (absorbance) at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The structure-activity relationship studies of Ethyl 5-aminoquinoline-2-carboxylate analogs reveal a highly adaptable scaffold with significant therapeutic potential.
-
Key Findings: Potent anticancer activity is achievable through modifications that target specific kinases like EGFR/HER-2, with substitutions on appended rings playing a critical role.[12] Antimicrobial efficacy, particularly against resistant Gram-positive bacteria, is strongly influenced by substituents at the C4, C6, and C8 positions.[16][17] Furthermore, the quinoline-carboxylate core is a validated pharmacophore for inhibiting key metabolic enzymes, where the C4-carboxylic acid is often indispensable.[4]
-
Future Perspectives: The next phase of development should focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most potent lead compounds. In vivo efficacy studies in relevant animal models are the logical next step to validate the in vitro findings. Additionally, exploring novel modifications at the C5-amino group could unlock interactions with new biological targets, further expanding the therapeutic utility of this remarkable chemical scaffold.
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A Senior Application Scientist’s Guide to HPLC and LC-MS Methods for Analyzing Ethyl 5-aminoquinoline-2-carboxylate Reactions
Introduction: The Analytical Imperative in Quinoline Synthesis
In the landscape of pharmaceutical development, quinoline scaffolds are foundational, serving as the core for numerous therapeutic agents. Ethyl 5-aminoquinoline-2-carboxylate is a key intermediate in the synthesis of such molecules.[1] The successful synthesis and purification of this compound are paramount, demanding robust analytical methods to monitor reaction progress, identify impurities, and quantify the final product. A reaction vessel rarely contains just the desired product; it is a complex milieu of starting materials, intermediates, byproducts, and degradants. Therefore, the analytical challenge is not merely to detect the target compound but to comprehensively profile the entire reaction mixture.
This guide provides an in-depth comparison of two cornerstone analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond rote protocols to explore the causality behind methodological choices, empowering you to develop and adapt these techniques for your specific synthetic pathways. This is not just a set of instructions; it is a framework for analytical reasoning grounded in years of field experience.
Pillar 1: Foundational HPLC-UV for Quantitative Analysis
HPLC-UV is the workhorse of the modern chemistry lab for its robustness, precision, and quantitative power.[2] For a molecule like Ethyl 5-aminoquinoline-2-carboxylate, which possesses a strong chromophore in its quinoline ring system, UV detection is an ideal and cost-effective choice.[3][4]
The Rationale of Method Design: A Self-Validating System
Our goal is to build a method that is not only separating but also inherently trustworthy. The foundation of this trust lies in understanding the physicochemical properties of our analyte. Ethyl 5-aminoquinoline-2-carboxylate (MW: 216.24 g/mol ) has an aromatic core, an ester functional group, and a basic amino group.[5] This structure dictates our choice of a reversed-phase HPLC method, where the nonpolar stationary phase will interact with the hydrophobic quinoline ring.
The presence of the basic amino group (pKa of 5-aminoquinoline is ~5.5) means that the pH of the mobile phase is critical.[6][7] Operating at a pH below 4.5 ensures the amine is consistently protonated, leading to sharper, more symmetrical peaks by preventing interactions with residual silanols on the stationary phase.
Experimental Protocol: HPLC-UV Analysis
This protocol is designed as a starting point for the analysis of a typical reaction mixture.
-
Sample Preparation:
-
Quench a 50 µL aliquot of the reaction mixture in 950 µL of a 50:50 acetonitrile/water solution. This dilution minimizes matrix effects and ensures the sample is fully dissolved.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Filter the diluted sample through a 0.45 µm PTFE syringe filter to remove particulate matter that could damage the HPLC column.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.[8]
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is the standard choice for separating aromatic compounds and provides excellent retention for the quinoline structure.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is an excellent modifier for MS compatibility should the method be transferred).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time stability.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
PDA Detector Wavelength: Monitor at 245 nm for quantification, and collect spectral data from 200-400 nm for peak purity analysis. The 245 nm wavelength is selected based on the characteristic absorbance of the aminoquinoline chromophore.[10]
-
-
Gradient Elution Program: A gradient is essential for resolving components with different polarities in a reaction mixture, from polar starting materials to the nonpolar product.[11]
| Time (min) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 10 |
| 15.0 | 90 |
| 17.0 | 90 |
| 17.1 | 10 |
| 20.0 | 10 |
Data Interpretation: Beyond the Peak
The primary output is a chromatogram showing separated peaks. For quantitative analysis, a calibration curve is constructed using standards of known concentration. The peak area of Ethyl 5-aminoquinoline-2-carboxylate in the sample is then used to determine its concentration. The PDA detector adds another layer of confidence by allowing for peak purity assessment, ensuring the peak is not co-eluting with an impurity.
Pillar 2: LC-MS for Unambiguous Identification and Impurity Profiling
While HPLC-UV is excellent for quantification, it falls short when identifying unknown peaks. This is where the specificity of mass spectrometry becomes indispensable.[12][13] LC-MS couples the separation power of HPLC with the detection power of a mass spectrometer, providing mass-to-charge (m/z) information that acts as a molecular fingerprint.
The Rationale: Why ESI+ is the Right Choice
For Ethyl 5-aminoquinoline-2-carboxylate, Electrospray Ionization (ESI) in positive ion mode is the logical choice. The quinoline nitrogen and the exocyclic amino group are both basic sites that are readily protonated in the acidic mobile phase, forming a stable [M+H]⁺ ion.[14]
Experimental Protocol: LC-MS Analysis
The beauty of a well-designed HPLC method is its transferability. The HPLC conditions described above are already optimized for LC-MS because they use a volatile buffer (formic acid).
-
LC System: The same LC setup and gradient as the HPLC-UV method are used. The flow from the column is directed to the MS inlet.
-
Mass Spectrometer Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas (N₂) Flow: 800 L/hr.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 100-500. This range will capture the expected product ion and most likely impurities.
-
-
Modes of Analysis:
-
Full Scan (MS1): The instrument scans the entire m/z range to detect all ionizable compounds eluting from the column. For our target, we expect to see a prominent ion at m/z 217.09 , corresponding to the [M+H]⁺ of Ethyl 5-aminoquinoline-2-carboxylate (C₁₂H₁₂N₂O₂).[5]
-
Tandem MS (MS/MS): For structural confirmation, the m/z 217 ion is isolated and fragmented. The resulting fragmentation pattern provides structural information. Expected fragments for quinoline carboxylates often involve losses of the ester group or parts of the quinoline ring.[12][15]
-
Workflow for Reaction Analysis
The synergy between HPLC-UV and LC-MS creates a powerful workflow for comprehensive reaction analysis.
Caption: Combined workflow for reaction analysis.
Comparative Guide: HPLC-UV vs. LC-MS
The choice between these techniques depends on the analytical question being asked. They are not competitors but complementary partners.
| Feature | HPLC-UV | LC-MS |
| Primary Use | Quantitative analysis, purity checks | Molecular identification, structural elucidation |
| Specificity | Moderate (based on retention time & UV spectrum) | Very High (based on m/z and fragmentation) |
| Sensitivity | Good (ng range) | Excellent (pg-fg range) |
| Quantitative Ability | Excellent, highly reproducible | Good, but requires internal standards for best results |
| Impurity Analysis | Can quantify known impurities with standards | Can identify and tentatively quantify unknown impurities |
| Cost & Complexity | Lower cost, simpler to operate and maintain | Higher initial investment, more complex operation |
Hypothetical Data Summary
Imagine a reaction mixture analyzed by both techniques. The results might look like this:
| Retention Time (min) | Peak Area (UV) | Proposed Identity | [M+H]⁺ (m/z) | Key MS/MS Fragments | Status |
| 4.5 | 50,000 | Starting Material A | 145.05 | 117.03, 90.01 | Confirmed |
| 8.2 | 1,200,000 | Ethyl 5-aminoquinoline-2-carboxylate | 217.09 | 189.08, 171.07, 144.06 | Confirmed Product |
| 9.1 | 35,000 | Unknown Byproduct | 231.11 | 203.10, 185.09 | Identified |
| 11.3 | 15,000 | Starting Material B | 192.08 | 164.07, 146.06 | Confirmed |
This table demonstrates how HPLC provides the quantitative data (Peak Area), while LC-MS provides the identity ([M+H]⁺) and structural clues (MS/MS Fragments) needed for a complete picture.
Conclusion
For the rigorous analysis of Ethyl 5-aminoquinoline-2-carboxylate reactions, a dual-pronged approach using both HPLC-UV and LC-MS is not just recommended; it is essential for ensuring scientific integrity. HPLC-UV serves as the robust, reliable tool for routine quantification of the target compound. LC-MS provides the unequivocal identification necessary for confirming product identity, characterizing unknown byproducts, and troubleshooting complex reaction outcomes. By understanding the principles behind each technique and applying them logically, researchers can build a comprehensive analytical dossier that supports every stage of the drug development process, from initial synthesis to final quality control.
References
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- Reyes-Garcés, N., Gionfriddo, E., Gómez-Ríos, G. A., & Pawliszyn, J. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1420, 79-87.
- Kawai, S., & Ohno, K. (1986). Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences, 2(3), 255-258.
- Habibi-Khorassani, S. M., Maghsoodlou, M. T., Ebrahimi, A., & Zakarianejad, M. (2009). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 63(1), 106-110.
- Reyes-Garcés, N., Gionfriddo, E., Gómez-Ríos, G. A., & Pawliszyn, J. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate.
- ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
- Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC.
- Di Martino, R. M. C., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3564.
- V. G. D. Vasanth, et al. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research.
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- Patel, P., et al. (2023). HPLC Development Method and Validation. International Journal of Pharmaceutical Sciences Review and Research.
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- ResearchGate. (n.d.). UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol.
- Dos Santos, G., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate.
- Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Ethyl 5-aminoquinoline-2-carboxylate
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly. Ethyl 5-aminoquinoline-2-carboxylate is a heterocyclic aromatic compound whose derivatives are integral to various research and development applications.[1] However, its structural similarity to quinoline—a known hazardous substance—necessitates a cautious and systematic approach to its disposal.[2]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of Ethyl 5-aminoquinoline-2-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in the standards set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[3][4]
Hazard Assessment and Waste Characterization
The foundational step in any disposal procedure is understanding the material's hazards. While a specific Safety Data Sheet (SDS) for Ethyl 5-aminoquinoline-2-carboxylate should always be the primary reference, its quinoline backbone informs a conservative safety posture. Quinoline itself is classified as toxic if swallowed, harmful in contact with skin, causes serious eye irritation, is suspected of causing genetic defects, may cause cancer, and is toxic to aquatic life with long-lasting effects.[2][5]
Therefore, Ethyl 5-aminoquinoline-2-carboxylate must be treated as a hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular trash.[6][7][8] This determination aligns with the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from generation to final disposal.[4][9]
Personal Protective Equipment (PPE)
Before handling the chemical for use or disposal, ensuring adequate personal protection is paramount. The following PPE is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Silver Shield™). Gloves must be inspected before use.[10] | Prevents dermal absorption, as quinoline derivatives can be harmful upon skin contact.[2] |
| Eye/Face Protection | Tight-sealing safety goggles or a full-face shield.[5] | Protects against accidental splashes that could cause serious eye irritation or damage.[2] |
| Body Protection | A standard laboratory coat. Ensure it is fully buttoned. For larger quantities, a chemically resistant apron is advised. | Minimizes the risk of contamination to personal clothing. |
| Work Area | All handling and waste consolidation should occur within a certified chemical fume hood.[5][11] | Ensures adequate ventilation and captures any potentially harmful vapors or dusts, protecting the user's respiratory system. |
Core Disposal Protocol: A Step-by-Step Guide
The disposal of small, laboratory-scale quantities of Ethyl 5-aminoquinoline-2-carboxylate and its associated waste (e.g., contaminated gloves, weigh boats, pipette tips) must be done through your institution's Environmental Health & Safety (EHS) department or equivalent hazardous waste program.[6]
Step 1: Waste Container Selection
Choose a container that is chemically compatible and free from damage.[4] For solid waste, a sealable plastic pail or a wide-mouth glass jar is suitable. For solutions, use a screw-cap bottle, preferably plastic, to avoid breakage. Never use foodstuff containers.[12]
Step 2: Proper Labeling
As soon as the first drop of waste enters the container, it must be labeled.[6] The label must include:
-
The full chemical name: "Ethyl 5-aminoquinoline-2-carboxylate Waste" . Avoid formulas or abbreviations.[12]
-
A clear description of the hazard(s) (e.g., "Toxic," "Irritant").[12][13]
-
The date the container was first used for accumulation.
Step 3: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[12]
-
Store this waste away from strong oxidizing agents and strong acids.[11]
-
Keep acids and bases in separate containment trays.[12]
-
If the waste is in a solvent, segregate it with other compatible organic wastes.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
The designated waste storage location in the lab is known as a Satellite Accumulation Area (SAA).[12][14]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[4][15]
-
Keep the waste container securely closed at all times, except when adding waste.[6][12]
-
Store the container in a secondary containment bin to catch any potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[13][14]
Step 5: Arranging for Disposal
Once the container is full (no more than 90% capacity) or has been accumulating for the maximum time allowed by your institution (typically 6-12 months), arrange for a pickup.[4][8][15]
-
Submit a chemical waste collection request through your institution's EHS department.[6]
-
Do not transport hazardous waste containers yourself outside of the laboratory.[6]
Caption: Workflow for the disposal of Ethyl 5-aminoquinoline-2-carboxylate.
Spill Management Protocol
Even with careful handling, spills can occur. Preparedness is the key to a safe and effective response.[16] Your lab should have a chemical spill kit readily accessible.
Immediate Actions (In Case of a Spill)
-
Alert Personnel: Immediately notify everyone in the vicinity.
-
Assess the Situation: Determine the size and nature of the spill. If the spill is large, involves highly volatile solvents, or you feel unsafe, evacuate the area, close the doors, and contact your institution's emergency number.[17][18]
-
Isolate the Area: Cordon off the affected area to prevent others from entering.[17]
Step-by-Step Cleanup for a Minor Spill
This procedure applies only to small spills that can be safely managed by trained laboratory personnel.[18]
-
Don PPE: Put on the appropriate PPE, including double-gloving with nitrile gloves, safety goggles, and a lab coat.
-
Containment: For a solid spill, carefully sweep the material into a dustpan, taking care not to create airborne dust.[19] For a liquid spill, use an inert absorbent material (like vermiculite or chemical spill pads) to cover the spill, starting from the outside and working inward to prevent it from spreading.[19][20]
-
Collection: Carefully scoop the absorbed material or swept powder into a designated hazardous waste container.[16]
-
Decontamination: Wipe down the spill area with a towel dampened with soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup (absorbent pads, gloves, paper towels) are now considered hazardous waste and must be placed in the same sealed, labeled container.[6][16]
-
Report: Report the incident to your laboratory supervisor and EHS department as required by your institution's Chemical Hygiene Plan (CHP).[17]
Caption: Decision workflow for responding to a chemical spill.
Regulatory Framework: A Foundation of Safety
Adherence to these protocols is not just a best practice; it is a regulatory requirement.
-
OSHA 29 CFR 1910.1450: Known as the "Laboratory Standard," this regulation requires employers to develop a Chemical Hygiene Plan (CHP) .[3][21][22] The CHP outlines specific procedures for handling hazardous chemicals, including disposal, and mandates employee training on these procedures.[22][23][24]
-
Environmental Protection Agency (EPA): The EPA's RCRA gives the agency the authority to control hazardous waste from "cradle-to-grave." This includes the generation, transportation, treatment, storage, and disposal of hazardous waste.[4][9] The SAA rules are part of these regulations.[12][15]
By diligently following these disposal procedures, you contribute to a culture of safety, protect our environment, and ensure your laboratory remains in full compliance with federal and local regulations.
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A Senior Application Scientist's Guide to Handling Ethyl 5-aminoquinoline-2-carboxylate
As researchers and developers at the forefront of chemical synthesis and drug discovery, our most critical asset is a safe and efficient laboratory environment. This guide provides essential, field-proven safety and handling protocols for Ethyl 5-aminoquinoline-2-carboxylate (CAS No. 1447608-15-2). While comprehensive toxicological data for this specific molecule is limited, its quinoline backbone and amino functional group necessitate a cautious approach. The procedures outlined here are grounded in the established hazard profiles of structurally similar compounds, such as 5-Aminoquinoline, ensuring a robust margin of safety for all laboratory personnel.
Hazard Identification: Understanding the "Why"
Effective safety protocols are built on a clear understanding of the potential risks. Based on data from analogous quinoline compounds, Ethyl 5-aminoquinoline-2-carboxylate should be handled as a substance that is potentially hazardous.[1][2] The primary concerns are:
-
Skin Irritation: Direct contact may cause redness, itching, and irritation.[3][4]
-
Serious Eye Irritation: The compound, particularly as a fine powder, can cause significant eye irritation or damage upon contact.[3][4]
-
Respiratory Tract Irritation: Inhalation of dust can lead to irritation of the nose, throat, and lungs.[3][4]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1]
Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3][5] Therefore, all handling procedures must be designed to minimize direct contact, dust generation, and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to PPE is non-negotiable. The following table summarizes the minimum required equipment for handling Ethyl 5-aminoquinoline-2-carboxylate.
| Protection Type | Specific Equipment | Rationale & Best Practices |
| Eye & Face | ANSI-Z87.1 compliant chemical safety goggles. | Protects against dust particles and accidental splashes. For large-scale operations (>5g), a full-face shield worn over goggles is recommended. |
| Hand | Chemical-resistant nitrile gloves (minimum thickness 4 mil). | Provides a barrier against skin contact. Always inspect gloves for tears or punctures before use. Use proper removal technique to avoid contaminating skin. For prolonged work or when using solvents, consult a glove compatibility chart. |
| Body | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination. Ensure the coat is fully buttoned. |
| Respiratory | Use only within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of chemical dust.[3] If a fume hood is not available, a NIOSH-approved N95 respirator is the minimum requirement for handling small quantities of the solid. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow is paramount for safety and experimental integrity.
Step 1: Preparation & Pre-Handling
-
Designate an Area: Conduct all handling of the solid compound within a designated area, preferably inside a certified chemical fume hood.
-
Verify Safety Equipment: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[3][6]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) before bringing the chemical container into the hood.
-
Don PPE: Put on all required PPE as detailed in the table above.
Step 2: Weighing & Transfer
-
Minimize Dust: Open the container slowly inside the fume hood.
-
Gentle Handling: Use a spatula to carefully transfer the solid onto a weigh boat or into a receiving flask. Avoid tapping or shaking the container, which can generate airborne dust.
-
Immediate Sealing: Securely close the primary container immediately after dispensing the required amount.[7]
Step 3: Post-Handling & Cleanup
-
Decontaminate: Wipe down the spatula and any surfaces within the fume hood that may have been exposed using a damp cloth or towel (e.g., with 70% ethanol).
-
Dispose of Consumables: Place any contaminated weigh boats, wipes, and gloves into a designated hazardous waste container.[3]
-
Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat, then eye protection) to prevent cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete, even though gloves were worn.[3][4][7]
Emergency & Disposal Plan
Preparedness is key to mitigating the impact of an accidental release or exposure.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8][9]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][8] If irritation persists, seek medical attention.
-
Inhalation: Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][4][8]
-
Ingestion: DO NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or physician immediately.[3][5]
Spill Response Workflow
A minor spill (<1g) of Ethyl 5-aminoquinoline-2-carboxylate powder in a controlled environment like a fume hood can be managed by trained personnel. The following workflow diagram outlines the necessary steps.
Caption: Workflow for managing a minor laboratory spill.
Waste Disposal
All waste containing Ethyl 5-aminoquinoline-2-carboxylate, including contaminated consumables and excess material, must be treated as hazardous chemical waste.
-
Collection: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Disposal: Dispose of the material through a licensed and approved waste disposal contractor.[3][5][7] Do not allow the material to be released into the environment.
By integrating these expert-validated protocols into your daily operations, you can ensure a safe, compliant, and productive research environment.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
